Ganciclovir
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107910-75-8 (mono-hydrochloride salt) | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041032 | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |
| Record name | SID8139883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, White to off-white solid | |
CAS No. |
82410-32-0 | |
| Record name | Ganciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82410-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082410320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ganciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9G3CKZ4P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |
| Record name | Ganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GANCICLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ganciclovir's Mechanism of Action Against Cytomegalovirus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganciclovir (GCV) stands as a cornerstone in the therapeutic arsenal (B13267) against Cytomegalovirus (CMV), a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-CMV activity. It delves into the intricate process of its activation through viral and cellular kinases, its targeted inhibition of the viral DNA polymerase, and the subsequent termination of viral replication. This document also furnishes detailed experimental protocols for key assays used to elucidate and quantify this compound's efficacy, alongside a compilation of quantitative data to support research and development endeavors. Visual diagrams generated using Graphviz are provided to illustrate the critical pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its antiviral activity is contingent upon its intracellular conversion to the active triphosphate form.[1][2] This process is initiated by a viral-encoded protein kinase and completed by cellular enzymes, a key feature that confers selectivity for CMV-infected cells.[2]
Intracellular Activation: A Three-Step Phosphorylation Cascade
The journey of this compound from a prodrug to a potent antiviral agent involves a sequential three-step phosphorylation process:
-
Monophosphorylation by the Viral UL97 Kinase: this compound enters the CMV-infected cell and is first phosphorylated to this compound-monophosphate (GCV-MP). This initial and rate-limiting step is primarily catalyzed by the CMV-encoded protein kinase, UL97.[1][3] This viral enzyme's preferential recognition of this compound over cellular kinases is a critical determinant of the drug's selective toxicity for infected cells.[2]
-
Diphosphorylation by Cellular Guanylate Kinase: this compound-monophosphate is then further phosphorylated to this compound-diphosphate (GCV-DP) by the cellular enzyme guanylate kinase.[4][5]
-
Triphosphorylation by Cellular Kinases: Finally, this compound-diphosphate is converted to the active moiety, this compound-triphosphate (GCV-TP), by various cellular kinases, including phosphoglycerate kinase.[4][5]
The accumulation of GCV-TP to high levels in CMV-infected cells is a hallmark of its mechanism and contributes significantly to its antiviral potency.[4]
Inhibition of CMV DNA Polymerase and Chain Termination
The active this compound-triphosphate is a structural analogue of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[1] GCV-TP exerts its antiviral effect through a dual mechanism targeting the CMV DNA polymerase (encoded by the UL54 gene):
-
Competitive Inhibition: GCV-TP competitively inhibits the viral DNA polymerase, vying with the natural dGTP for the active site of the enzyme.[6][7] This competition slows down the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a chain terminator.[2][8] Although it possesses a 3'-hydroxyl group equivalent, the flexibility of the acyclic side chain leads to a non-obligate chain termination, often after the incorporation of one additional nucleotide.[9] This premature cessation of DNA elongation results in the formation of non-functional, truncated viral genomes, thereby halting viral replication.[8]
This compound-triphosphate exhibits a significantly higher affinity for the viral DNA polymerase than for host cellular DNA polymerases, which further contributes to its selective antiviral activity and acceptable therapeutic window.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's anti-CMV activity.
| Parameter | Virus/Enzyme | Value | Reference |
| IC50 (Plaque Reduction) | CMV (Susceptible Strains) | 0.6 - 7.0 µM (mean 3.6 µM) | [8] |
| IC50 (Plaque Reduction) | CMV AD169 | 3.5 µM | |
| IC50 (Flow Cytometry) | CMV (Susceptible Clinical Isolates) | 1.14 - 6.66 µM (mean 4.32 µM) | |
| IC50 (DNA Hybridization) | CMV (Susceptible Clinical Isolates) | 0.08 ± 0.04 µM | |
| Ki (GCV-TP for CMV DNA Polymerase) | CMV | Data not consistently reported in reviewed literature | |
| Intracellular Half-life (GCV-TP) | CMV-infected cells | ~16.5 - 24 hours |
Note: IC50 values can vary depending on the specific viral strain, cell type, and assay conditions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Plaque Reduction Assay (PRA) for this compound Susceptibility Testing
This assay is the gold standard for determining the in vitro susceptibility of CMV isolates to antiviral drugs.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
CMV clinical isolate or laboratory strain (e.g., AD169)
-
Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), antibiotics
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
SeaPlaque Agarose (B213101)
-
10% formalin in phosphate-buffered saline (PBS)
-
0.8% crystal violet in 50% ethanol
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.
-
Virus Inoculation: Aspirate the growth medium and inoculate the cell monolayers with a CMV suspension diluted to produce 40-80 plaques per well.
-
Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
This compound Treatment: Prepare serial dilutions of this compound in MEM with 5% FBS. After the adsorption period, aspirate the viral inoculum and overlay the cell monolayers with 1.5 mL of a 0.4% agarose solution containing the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator, or until plaques are clearly visible in the control wells.
-
Fixation and Staining: Fix the cell monolayers with 10% formalin for at least 10 minutes. Aspirate the formalin and stain the cells with 0.8% crystal violet for 5-10 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well using a light microscope.
-
Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the no-drug control. The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.
UL97 Kinase Autophosphorylation Assay
This assay is used to assess the enzymatic activity of the UL97 kinase and can be adapted to study the phosphorylation of this compound.
Materials:
-
HFF cells infected with a CMV strain expressing an epitope-tagged UL97 (e.g., HA-tagged)
-
Lysis buffer (e.g., containing 0.1% SDS)
-
Anti-HA antibody
-
Protein A-agarose beads
-
Kinase buffer (e.g., 20 mM Tris pH 7.5, 0.5 mM MnCl2, 1 µM ATP, 2 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
Cell Lysis: Lyse the infected HFF cells with lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the epitope-tagged UL97 kinase from the cell lysate using an anti-HA antibody and protein A-agarose beads.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to a phosphor screen. Analyze the radiolabeled proteins using a phosphorimager. The autophosphorylation of UL97 will be visible as a radioactive band at the expected molecular weight.
Quantification of Intracellular this compound Phosphorylation by HPLC
This method allows for the measurement of the intracellular concentrations of this compound and its phosphorylated metabolites.
Materials:
-
CMV-infected HFF cells
-
This compound
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Standards for GCV, GCV-MP, GCV-DP, and GCV-TP
Protocol:
-
Cell Culture and Treatment: Seed HFF cells and infect with CMV. Treat the infected cells with a known concentration of this compound for a specified period.
-
Cell Extraction: Harvest the cells and extract the intracellular metabolites using cold perchloric acid to precipitate proteins.
-
Neutralization: Neutralize the supernatant.
-
HPLC Analysis: Inject the neutralized extract onto the HPLC system. Use a validated gradient elution method to separate this compound and its phosphorylated forms.
-
Quantification: Quantify the amount of each metabolite by comparing the peak areas to a standard curve generated with known concentrations of the GCV, GCV-MP, GCV-DP, and GCV-TP standards.
-
Data Normalization: Normalize the results to the cell number to express the data as pmol/106 cells.
Impact on CMV-Related Signaling Pathways
CMV infection is known to modulate a variety of host cell signaling pathways to create a favorable environment for its replication. Key pathways affected include the NF-κB and MAPK/ERK pathways, which are typically activated early in infection and play a role in the transcription of viral immediate-early genes.[10]
While this compound's primary mechanism is the direct inhibition of viral DNA synthesis, its downstream effects can indirectly influence these signaling cascades. By suppressing viral replication, this compound treatment leads to a reduction in the expression of viral proteins that are responsible for modulating host cell signaling. For instance, a decrease in the levels of viral glycoproteins, which are involved in receptor binding and signaling activation at the cell surface, would lead to a dampening of the initial signaling bursts upon infection. Consequently, the pro-viral cellular environment fostered by CMV is disrupted, contributing to the overall antiviral effect. However, direct modulation of these signaling pathways by this compound itself, independent of its effect on viral replication, is not well-documented.
Conclusion
This compound's efficacy against Cytomegalovirus is a result of a well-defined, multi-step mechanism of action that leverages both viral and cellular machinery for its activation and culminates in the specific inhibition of viral DNA replication. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel anti-CMV strategies and for optimizing the clinical use of this important antiviral agent. This guide provides a foundational resource for researchers dedicated to advancing the field of antiviral therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A protein kinase homologue controls phosphorylation of this compound in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Use of this compound for cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. abeomics.com [abeomics.com]
Ganciclovir's Molecular Assault on Viral DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the antiviral activity of ganciclovir, with a specific focus on its interaction with viral DNA polymerase. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development.
Introduction: The Clinical Significance of this compound
This compound, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a cornerstone in the management of infections caused by members of the Herpesviridae family, most notably Human Cytomegalomegalovirus (HCMV).[1][2] Its clinical efficacy is rooted in its ability to selectively disrupt viral DNA replication, a process mediated by the viral DNA polymerase.[3][4] Understanding the precise molecular interactions between this compound and this key viral enzyme is paramount for the development of next-generation antiviral therapies and for managing the emergence of drug resistance.
The Activation Cascade: A Prerequisite for Antiviral Activity
This compound is administered as a prodrug and must undergo a three-step intracellular phosphorylation to become the active antiviral agent, this compound triphosphate (GCV-TP).[2][4] This activation process is a key determinant of this compound's selectivity for virus-infected cells.
Step 1: Monophosphorylation by Viral Kinase
The initial and rate-limiting step is the monophosphorylation of this compound to this compound monophosphate (GCV-MP).[2] In HCMV-infected cells, this conversion is efficiently catalyzed by the virus-encoded protein kinase UL97.[2][5] Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) utilize their respective thymidine (B127349) kinases (TK) for this initial phosphorylation.[6] Crucially, cellular kinases phosphorylate this compound much less efficiently, leading to a significant accumulation of GCV-MP primarily within infected cells.[7]
Step 2 & 3: Di- and Triphosphorylation by Cellular Kinases
Once formed, GCV-MP is subsequently converted to this compound diphosphate (B83284) (GCV-DP) and then to the active this compound triphosphate (GCV-TP) by cellular enzymes, including guanylate kinase and phosphoglycerate kinase.[8]
Molecular Mechanism of Action at the Viral DNA Polymerase
The active GCV-TP exerts its antiviral effect through a dual mechanism targeting the viral DNA polymerase.[9]
Competitive Inhibition
GCV-TP is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). This structural mimicry allows GCV-TP to act as a competitive inhibitor of the viral DNA polymerase, vying with dGTP for binding to the enzyme's active site.[2][5] The higher affinity of GCV-TP for the viral polymerase compared to cellular DNA polymerases contributes to its selective antiviral activity.[8]
DNA Chain Termination
Upon its incorporation into the growing viral DNA chain, this compound acts as a chain terminator.[4] Although this compound possesses a 3'-hydroxyl group equivalent, its acyclic nature distorts the DNA backbone. This structural perturbation hinders the polymerase's ability to efficiently add the next nucleotide. While not an obligate chain terminator, the incorporation of this compound significantly slows down and ultimately halts further DNA elongation, a phenomenon sometimes referred to as "delayed chain termination".[5][10] This leads to the accumulation of short, non-functional DNA fragments and the cessation of viral replication.[5]
Quantitative Data on this compound Activity
The inhibitory activity of this compound and its triphosphate form is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), respectively. These values provide a standardized measure of the drug's potency against different viruses and their DNA polymerases.
In Vitro IC50 Values of this compound
The IC50 represents the concentration of this compound required to inhibit viral replication in cell culture by 50%.
| Virus | Cell Line | IC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | Human Embryonic Lung Fibroblasts | 0.01 - 27 | [2] |
| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.40 - 1.59 | [11] |
| Herpes Simplex Virus-2 (HSV-2) | - | 0.1 - 11.8 | [2] |
| Varicella-Zoster Virus (VZV) | - | 3.3 - 51 | [2] |
| Feline Herpesvirus-1 (FHV-1) | Crandell Rees Feline Kidney (CRFK) Cells | 5.2 | [12] |
Kinetic Constants for this compound Triphosphate (GCV-TP)
The inhibition constant (Ki) reflects the binding affinity of GCV-TP to the DNA polymerase. A lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) for the natural substrate, dGTP, is also provided for comparison.
| Enzyme | Km for dGTP (µM) | Ki for GCV-TP (µM) | Reference |
| HCMV DNA Polymerase | 0.022 - 1.7 | 0.022 - 1.7 | [2] |
| HSV-1 DNA Polymerase | 0.15 | 0.003 | [13] |
| HSV-2 DNA Polymerase | - | - | [2] |
| Human DNA Polymerase α | 1.2 | 0.18 | [13] |
| Human DNA Polymerase β | - | Insensitive | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antiviral activity and its effects on DNA polymerase.
Purification of Viral DNA Polymerase
The purification of viral DNA polymerase is a prerequisite for in vitro kinetic studies. A general procedure involves the following steps:
-
Virus Amplification: Infect permissive host cells (e.g., Vero cells for HSV, MRC-5 for HCMV) with a high multiplicity of infection (MOI).
-
Cell Lysis: After the appearance of a significant cytopathic effect, harvest the cells and lyse them using a hypotonic buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Chromatography: Purify the polymerase from the supernatant using a series of chromatography steps. This may include:
-
Affinity Chromatography: Using a column with immobilized DNA or a specific antibody.
-
Ion-Exchange Chromatography: To separate proteins based on their charge.
-
Size-Exclusion Chromatography: To separate proteins based on their size.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.
DNA Polymerase Inhibition Assay (Steady-State Kinetics)
This assay is used to determine the kinetic parameters (Km and Ki) of the viral DNA polymerase.
-
Reaction Mixture: Prepare a reaction buffer typically containing Tris-HCl (pH 7.5-8.0), MgCl₂, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Primer-Template: Use a synthetic DNA primer-template. The primer is often radiolabeled (e.g., with ³²P) at its 5' end to allow for the detection of extension products.
-
Substrates: Add the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP) to the reaction. For determining the Ki of GCV-TP, varying concentrations of GCV-TP are added while the concentration of dGTP is also varied.
-
Enzyme: Add the purified viral DNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a solution containing EDTA.
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging and quantify the amount of primer extension.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or non-linear regression analysis to calculate the Km for dGTP and the Ki for GCV-TP.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the IC50 of this compound in a cell culture system.
-
Cell Seeding: Plate a monolayer of permissive cells (e.g., human foreskin fibroblasts for HCMV) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus, typically to produce a countable number of plaques.
-
Drug Treatment: After a period of virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using regression analysis.
Conclusion
This compound's efficacy as an antiviral agent is a direct consequence of its targeted molecular action on viral DNA polymerase. Its selective activation in infected cells and its potent inhibition of the viral enzyme through competitive binding and DNA chain termination underscore the principles of modern antiviral chemotherapy. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of effective treatments for herpesvirus infections and for addressing the ongoing challenge of antiviral resistance.
References
- 1. Human Cytomegalovirus (HCMV) DNA Polymerase Assay Kit Plus-100 | Science Company | Labroots [labroots.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of this compound-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9365832B2 - Purification of herpes virus - Google Patents [patents.google.com]
- 10. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. discovery.researcher.life [discovery.researcher.life]
The Triphosphate Journey: An In-depth Technical Guide to Ganciclovir Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals, owes its therapeutic efficacy to a critical intracellular activation process: phosphorylation. This guide provides a detailed exploration of the biochemical pathway leading to the formation of the active this compound triphosphate, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular interactions.
The Biochemical Pathway: A Stepwise Activation
This compound, a synthetic analog of 2'-deoxyguanosine, is a prodrug that must be converted into its active triphosphate form to exert its antiviral effect.[1][2][3] This activation is a three-step phosphorylation cascade, with the initial and rate-limiting step conferring a remarkable degree of selectivity for virus-infected cells.
Step 1: Monophosphorylation - The Viral Prerogative
Upon entry into a cell, this compound is a poor substrate for host cellular kinases.[4] However, in cells infected with CMV, the viral-encoded protein kinase UL97 (also known as this compound kinase) efficiently catalyzes the first phosphorylation, converting this compound to this compound monophosphate (GCV-MP).[2][5] In cells infected with other herpesviruses, such as Herpes Simplex Virus (HSV), this initial step is carried out by the viral thymidine (B127349) kinase (HSV-TK).[6] This viral enzyme-mediated monophosphorylation is the key to this compound's selective toxicity, as it occurs preferentially in infected cells.
Step 2 & 3: Di- and Triphosphorylation - The Host Cell Contribution
Once formed, GCV-MP is subsequently phosphorylated by cellular enzymes. Guanylate kinase (GK) is a key enzyme responsible for the conversion of GCV-MP to this compound diphosphate (B83284) (GCV-DP).[7][8] Other cellular kinases, such as phosphoglycerate kinase, then catalyze the final phosphorylation step to yield the active antiviral agent, this compound triphosphate (GCV-TP).[7]
Mechanism of Action
GCV-TP acts as a competitive inhibitor of the viral DNA polymerase.[2][9] Its structural similarity to deoxyguanosine triphosphate (dGTP) allows it to be incorporated into the growing viral DNA chain. However, the altered sugar moiety of this compound, once incorporated, leads to the termination of DNA chain elongation, thereby halting viral replication.[2]
Quantitative Data Summary
The efficiency of this compound's activation and its persistence within the cell are critical determinants of its antiviral activity. The following tables summarize key quantitative parameters of the this compound phosphorylation pathway.
| Parameter | Enzyme | Substrate | Value | Reference |
| Michaelis Constant (Km) | HSV-1 Thymidine Kinase | This compound | 47.6 µM | [4] |
| Guanylate Kinase | GMP | 30 µM | [10] | |
| Guanylate Kinase | dGMP | 38 µM | [10] |
Table 1: Michaelis Constants (Km) for Key Enzymes in this compound Phosphorylation. A lower Km value indicates a higher affinity of the enzyme for its substrate.
| Parameter | Cell Type | Value | Reference |
| Maximum Intracellular Concentration | HCMV-infected HFF cells | 43.7 ± 0.4 pmol/106 cells | [1][11] |
| Intracellular Half-life | HCMV-infected HFF cells | 48.2 ± 5.7 hours | [1][11] |
| Area Under the Curve (AUC) | HCMV-infected HFF cells | 4520 ± 420 pmol·h/106 cells | [11] |
Table 2: Intracellular Pharmacokinetics of this compound Triphosphate (GCV-TP) in Human Cytomegalovirus (HCMV)-Infected Human Foreskin Fibroblast (HFF) Cells following incubation with 25 µM this compound.
Experimental Protocols
The study of this compound phosphorylation relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for this compound Phosphorylation
This protocol is designed to determine the kinetic parameters (Km and Vmax) of viral or cellular kinases for this compound or its phosphorylated intermediates.
Materials:
-
Purified recombinant kinase (e.g., UL97, HSV-TK, or Guanylate Kinase)
-
This compound or this compound Monophosphate
-
ATP (with [γ-32P]ATP for radiometric detection or non-labeled for HPLC/MS detection)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plates (for radiometric assay) or HPLC-MS/MS system
-
Scintillation counter or HPLC detector
Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, a fixed concentration of the kinase, and varying concentrations of the substrate (this compound or GCV-MP).
-
Initiation: Start the reaction by adding ATP (spiked with [γ-32P]ATP for the radiometric assay).
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold EDTA solution or by heat inactivation.
-
Analysis (Radiometric):
-
Spot a small aliquot of each reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the unphosphorylated substrate from the phosphorylated product.
-
Visualize the spots using autoradiography or a phosphorimager.
-
Quantify the amount of phosphorylated product by scintillation counting of the excised spots.
-
-
Analysis (HPLC-MS/MS):
-
Inject a portion of the terminated reaction mixture into an HPLC-MS/MS system.
-
Separate the substrate and product using a suitable column and mobile phase.
-
Quantify the amount of product formed by monitoring specific mass transitions.
-
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Quantification of Intracellular this compound and its Phosphorylated Metabolites by HPLC-MS/MS
This protocol describes the extraction and quantification of this compound and its phosphorylated forms from cultured cells.[12]
Materials:
-
Cell culture plates with infected or uninfected cells
-
This compound
-
Ice-cold methanol (B129727) or perchloric acid for extraction
-
Solid-phase extraction (SPE) cartridges
-
Acid phosphatase (for dephosphorylation of metabolites)
-
HPLC-MS/MS system
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of ice-cold extraction solvent (e.g., 70% methanol or 0.5 M perchloric acid).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Extraction and Fractionation:
-
The supernatant containing the analytes can be directly analyzed or further purified using SPE.
-
To differentiate between the phosphorylated forms, an anion exchange SPE can be employed, eluting the mono-, di-, and triphosphate forms with increasing salt concentrations.
-
-
Dephosphorylation (Optional but common for total GCV measurement):
-
To measure the total intracellular concentration of phosphorylated metabolites, the extracted fractions can be treated with acid phosphatase to convert all phosphorylated forms back to the parent this compound.
-
-
HPLC-MS/MS Analysis:
-
Inject the processed samples into the HPLC-MS/MS system.
-
Use a suitable reversed-phase or HILIC column for chromatographic separation.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its phosphorylated forms (or the dephosphorylated this compound).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.
-
Quantify the intracellular concentrations in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or total protein content.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Metabolism of Cyclopropavir and this compound in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of GMP kinase in complex with this compound monophosphate and Ap5G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of guanylate kinase, a nucleoside monophosphate kinase of Brugia malayi | Parasitology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of this compound and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganciclovir effect on herpesvirus replication kinetics
An In-depth Technical Guide on the Core Effects of Ganciclovir on Herpesvirus Replication Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and quantitative impact of this compound on the replication kinetics of various herpesviruses. It is intended for professionals in the fields of virology, pharmacology, and antiviral drug development. This document details the molecular interactions, summarizes efficacy data, and outlines the standard experimental protocols used to assess the antiviral effects of this compound.
Introduction to this compound and Herpesviruses
Herpesviruses are a family of double-stranded DNA viruses responsible for a wide range of human and animal diseases.[1] this compound, a synthetic acyclic nucleoside analog of 2'-deoxyguanosine, is a potent antiviral agent widely used for the treatment and prophylaxis of infections caused by members of the Herpesviridae family, particularly Cytomegalovirus (CMV).[2][3][4][5] It is also active against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Human Herpesvirus 6 (HHV-6) and 8 (HHV-8).[4][6][7] Understanding the kinetic effects of this compound on viral replication is crucial for optimizing therapeutic strategies and developing novel antiviral agents.
Mechanism of Action: Selective Inhibition of Viral DNA Synthesis
The antiviral activity of this compound is dependent on its conversion to an active triphosphate form, a process that occurs preferentially within virus-infected cells.[8] This selectivity is a cornerstone of its therapeutic index.
2.1 The this compound Activation Pathway
-
Initial Monophosphorylation by Viral Kinases : this compound enters the host cell and, in cells infected with herpesviruses, undergoes an initial phosphorylation to this compound monophosphate.[3] This critical first step is catalyzed by a virus-encoded kinase, which ensures the drug is primarily activated in infected cells.[2][8]
-
Conversion to Triphosphate by Cellular Kinases : Following the initial step, host cell enzymes, such as guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form (GCV-TP).[3][6][9][11]
-
Inhibition of Viral DNA Polymerase : GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6][8][12] The incorporation of GCV-TP into the growing viral DNA chain leads to a slowing and eventual cessation of DNA elongation, effectively halting viral replication.[3][6][8]
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valthis compound for Suppression of Human Herpesvirus 8 Replication: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Herpesvirus 8-Encoded Thymidine Kinase and Phosphotransferase Homologues Confer Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Ganciclovir's In Vitro Antiviral Spectrum Beyond Cytomegalovirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent primarily known for its efficacy against human cytomegalovirus (CMV). However, its antiviral activity extends to other members of the Herpesviridae family. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound beyond CMV, focusing on its activity against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Human Herpesvirus 6 (HHV-6), and Human Herpesvirus 8 (HHV-8). This document details the quantitative antiviral activity, the experimental protocols used for its determination, and the underlying molecular mechanisms of action.
Quantitative Antiviral Activity of this compound
The in vitro efficacy of this compound against various herpesviruses is typically quantified by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or cytopathic effect by 50% in cell culture. The following tables summarize the reported IC50 and EC50 values for this compound against a range of herpesviruses. It is important to note that these values can vary depending on the virus strain, the cell line used for the assay, and the specific experimental conditions.
| Virus | Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Various susceptible strains | Vero | Plaque Reduction Assay | 0.40 - 1.59 | [1] |
| Acyclovir-resistant strain | Vero | Plaque Reduction Assay | 93.00 ± 9.64 | [1] | |
| KOS | Human embryonic lung fibroblasts | Not Specified | Not specified, but a derivative showed lower IC50 than GCV | [2] | |
| Herpes Simplex Virus 2 (HSV-2) | Various strains | Human embryonic lung fibroblasts | Not Specified | Not specified, but a derivative showed lower IC50 than GCV | [2] |
| Varicella-Zoster Virus (VZV) | Not Specified | Human embryonic lung fibroblasts | Not Specified | This compound activity noted, but a derivative showed no superior activity | [2] |
| Epstein-Barr Virus (EBV) | Wild-type | 293T | Green Raji cell assay | 1.5 | [3] |
| Not Specified | Not Specified | Not Specified | 0.05 | [4] | |
| Human Herpesvirus 6 (HHV-6) | Not Specified | Not Specified | Not Specified | This compound is effective in vitro | [5][6] |
| Human Herpesvirus 8 (HHV-8) | Not Specified | BCBL-1 | Real-time PCR | 2.61 ± 1.42 | [5] |
Mechanism of Action: A Viral Kinase-Dependent Activation
This compound is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. This activation process is a key determinant of its selectivity and potency against different herpesviruses. The initial and rate-limiting step, the monophosphorylation of this compound, is catalyzed by virus-encoded kinases, which exhibit varying efficiencies for this compound as a substrate. Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation.
This compound Activation and Inhibition Pathway
Caption: General activation pathway of this compound in a herpesvirus-infected cell.
Comparative Viral Kinase Specificity
The initial phosphorylation of this compound is a critical step that differs among the herpesviruses:
-
Herpes Simplex Virus (HSV-1 & HSV-2): Phosphorylation is primarily mediated by the viral thymidine (B127349) kinase (TK).[7]
-
Varicella-Zoster Virus (VZV): Similar to HSV, the viral thymidine kinase is responsible for the initial phosphorylation.
-
Epstein-Barr Virus (EBV): The EBV-encoded protein kinase (EBV-PK), the product of the BGLF4 gene, is required for this compound (and acyclovir) inhibition of lytic viral production, whereas the EBV-encoded thymidine kinase (EBV-TK) is not.[3]
-
Human Herpesvirus 6 (HHV-6): The U69 protein kinase is responsible for the phosphorylation of this compound. The limited in vitro efficacy of this compound against HHV-6 is thought to be due to a low level of phosphorylation by this kinase.[8]
-
Human Herpesvirus 8 (HHV-8): Both the viral thymidine kinase homolog (ORF 21) and a phosphotransferase homolog (ORF 36) can phosphorylate this compound, with the phosphotransferase appearing to be more active.[9]
Caption: Viral kinases responsible for the initial phosphorylation of this compound.
Experimental Protocols for In Vitro Antiviral Susceptibility Testing
The in vitro antiviral activity of this compound is commonly determined using two primary methods: the Plaque Reduction Assay and the Virus Yield Reduction Assay.
Plaque Reduction Assay (PRA)
This assay is considered the gold standard for assessing the susceptibility of cytopathic viruses to antiviral agents.
Principle: The ability of an antiviral drug to inhibit the formation of plaques (localized areas of cell death caused by viral replication) is measured. The drug concentration that reduces the number of plaques by 50% (IC50) is determined.
Detailed Methodology:
-
Cell Culture:
-
Plate susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV) in 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Virus Inoculation:
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Aspirate the growth medium from the confluent cell monolayers and infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
-
After the adsorption period, remove the virus inoculum and add the this compound-containing overlay to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation and Staining:
-
Incubate the plates at 37°C for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
-
Caption: Workflow of a Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of infectious progeny virus.
Principle: Cells are infected with a virus in the presence of the antiviral drug. After a single round of replication, the amount of newly produced virus is quantified by titrating the cell lysate or supernatant on fresh cell monolayers.
Detailed Methodology:
-
Cell Culture and Infection:
-
Seed susceptible cells in multi-well plates and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.
-
-
Incubation and Virus Harvest:
-
Incubate the plates for a period that allows for one full replication cycle of the virus (e.g., 24-72 hours).
-
After incubation, harvest the cells and supernatant. Subject the cells to freeze-thaw cycles to release intracellular virus particles.
-
-
Virus Titer Determination:
-
Perform serial dilutions of the harvested virus.
-
Use these dilutions to infect fresh confluent monolayers of susceptible cells in 96-well plates.
-
After an appropriate incubation period, determine the viral titer using a method such as a plaque assay or an endpoint dilution assay (calculating the 50% tissue culture infective dose, TCID50).[10]
-
-
Data Analysis:
-
Compare the virus titers from the this compound-treated samples to the untreated virus control.
-
The EC50 is the concentration of this compound that reduces the virus yield by 50%.
-
Caption: Workflow of a Virus Yield Reduction Assay.
Conclusion
This compound exhibits a broad spectrum of in vitro activity against several human herpesviruses beyond CMV. Its efficacy is contingent on the initial phosphorylation by virus-specific kinases, leading to the inhibition of viral DNA replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on anti-herpesvirus therapies. Further comparative studies on the kinetics of phosphorylation and DNA polymerase inhibition across different herpesviruses will provide deeper insights into the nuanced antiviral activity of this compound and inform the development of next-generation antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for this compound and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of acyclovir, this compound, and (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro sensitivity of human herpesvirus-6 to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Herpesvirus 8-Encoded Thymidine Kinase and Phosphotransferase Homologues Confer Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of this compound elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganciclovir's Role in Inhibiting Viral Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) and other herpesvirus infections, primarily exerts its antiviral effect through the potent inhibition of viral DNA replication. This comprehensive technical guide delineates the molecular mechanisms by which this compound, upon activation to its triphosphate form, competitively inhibits viral DNA polymerase, leading to chain termination and a subsequent halt in viral genome synthesis. The cessation of viral DNA replication creates a critical bottleneck, effectively preventing the transcription of late viral genes and, consequently, the synthesis of structural proteins essential for virion assembly. This guide provides an in-depth analysis of the core mechanism, quantitative data on its efficacy, detailed experimental protocols for assessing its impact on viral protein synthesis, and a review of the interplay between this compound's action and cellular signaling pathways hijacked by viruses to support their replication.
Core Mechanism of Action: From Prodrug to Potent Inhibitor
This compound is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that, in its prodrug form, is inactive.[1][2] Its antiviral activity is contingent upon a three-step intracellular phosphorylation process, which confers its selectivity for virus-infected cells.[2][3]
-
Initial Monophosphorylation by Viral Kinase: this compound enters the host cell and, in cells infected with herpesviruses such as CMV or Herpes Simplex Virus (HSV), it is preferentially phosphorylated to this compound monophosphate.[2][3] This initial and rate-limiting step is catalyzed by a virus-encoded protein kinase, such as UL97 in CMV or thymidine (B127349) kinase (TK) in HSV.[2][3] The high affinity of these viral enzymes for this compound compared to host cellular kinases is a key determinant of the drug's selective toxicity for infected cells.
-
Conversion to Di- and Triphosphate by Cellular Kinases: Following the initial phosphorylation, host cell kinases, including guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form, this compound triphosphate (GCV-TP).[4]
-
Inhibition of Viral DNA Polymerase and Chain Termination: GCV-TP is structurally similar to deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of viral DNA polymerase.[2][4] GCV-TP is incorporated into the nascent viral DNA strand, and because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, it leads to the termination of DNA chain elongation.[1][2] This effectively halts the replication of the viral genome.
The inhibition of viral DNA synthesis is the pivotal event that leads to the downstream suppression of viral protein synthesis. The expression of late viral genes, which encode structural proteins required for the assembly of new virions, is dependent on the prior replication of the viral genome.[5][6] Therefore, by blocking DNA replication, this compound indirectly but effectively shuts down the production of late viral proteins.
Quantitative Data on this compound Efficacy
The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its efficacy in inhibiting viral replication and, by extension, viral protein synthesis.
| Table 1: In Vitro Efficacy of this compound against Various Herpesviruses | |
| Virus | IC50 (µM) |
| Human Cytomegalovirus (HCMV) | 0.46 - 4.1[7] |
| Feline Herpesvirus Type-1 (FHV-1) | 5.2[8] |
| Herpes Simplex Virus Type-1 (HSV-1) | 3.0[8] |
| Table 2: this compound's Impact on Viral Replication and Protein Synthesis | |
| Parameter | Observation |
| Viral DNA Synthesis | Markedly inhibited in a dose-dependent manner.[5][6] |
| Late (γ) Protein Synthesis | Markedly inhibited in a dose-dependent manner.[5][6] |
| Early (β) Protein Synthesis | May be significantly increased in the later stages of infection.[6] |
| CMV Viral Load Reduction | An approximately 1 log10 reduction observed after 12.5 days of standard dosing.[9] |
Signaling Pathways and Logical Relationships
The primary mechanism of this compound is a direct inhibition of a key enzymatic process. However, the interplay between the virus, the host cell, and the drug involves complex signaling pathways. Viruses are known to manipulate host cell signaling to create a favorable environment for their replication, including the upregulation of protein synthesis machinery.
This compound's Mechanism of Action
The following diagram illustrates the sequential steps of this compound's activation and its inhibitory effect on viral DNA synthesis, which is a prerequisite for late viral protein synthesis.
Caption: this compound's activation pathway and its inhibitory effect on viral replication.
Viral Manipulation of Host Protein Synthesis Pathways
Herpesviruses, particularly CMV, are known to activate the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. By activating mTORC1, the virus can enhance the translation of specific mRNAs, including those encoding anti-apoptotic proteins, to ensure the survival of the host cell and facilitate its own replication. While this compound's primary target is viral DNA polymerase, the downstream consequences of inhibiting viral replication may indirectly affect these manipulated signaling pathways, although direct effects of this compound on these pathways are not well-established.
Caption: Viral activation of the PI3K/Akt/mTOR pathway to promote protein synthesis.
Experimental Protocols
Assessing the impact of this compound on viral protein synthesis requires specific experimental techniques. Below are detailed methodologies for key assays.
Western Blotting for Viral Protein Quantification
This protocol allows for the detection and quantification of specific viral proteins in infected cell lysates following this compound treatment.
4.1.1. Experimental Workflow
Caption: Workflow for Western blot analysis of viral protein expression.
4.1.2. Detailed Methodology
-
Cell Culture and Infection: Plate permissive cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates. Once confluent, infect the cells with the virus at a multiplicity of infection (MOI) of 1-3.
-
This compound Treatment: Following viral adsorption, remove the inoculum and add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM).
-
Cell Lysis: At desired time points post-infection (e.g., 48, 72, 96 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a viral protein of interest (e.g., anti-CMV pp28 for a late protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Metabolic Radiolabeling with [³⁵S]methionine
This method directly measures the rate of de novo protein synthesis in virus-infected cells treated with this compound.
4.2.1. Experimental Workflow
Caption: Workflow for metabolic radiolabeling of viral proteins.
4.2.2. Detailed Methodology
-
Infection and Treatment: Infect cells and treat with this compound as described for Western blotting.
-
Starvation: At the desired time point, wash the cells with PBS and incubate in methionine-free DMEM for 1 hour to deplete intracellular methionine pools.[11]
-
Pulse Labeling: Replace the starvation medium with methionine-free DMEM containing [³⁵S]methionine (e.g., 50-100 µCi/mL) and the respective concentrations of this compound. Incubate for 30-60 minutes.[11]
-
Cell Lysis and Immunoprecipitation: Wash the cells with ice-cold PBS and lyse them. Use specific antibodies against viral proteins to immunoprecipitate the newly synthesized, radiolabeled proteins.
-
Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled proteins by autoradiography or phosphorimaging. Quantify the band intensities to determine the rate of viral protein synthesis.
Luciferase Reporter Assay for Viral Promoter Activity
This assay measures the effect of this compound on the activity of specific viral promoters, particularly late promoters that are dependent on viral DNA replication.
4.3.1. Experimental Workflow
Caption: Workflow for luciferase reporter assay of viral promoter activity.
4.3.2. Detailed Methodology
-
Construct Preparation: Clone a late viral promoter (e.g., the HCMV UL99 (pp28) promoter) upstream of a luciferase reporter gene in an appropriate expression vector.[12]
-
Transfection and Infection: Transfect permissive cells with the reporter construct. After 24 hours, infect the transfected cells with the virus.
-
This compound Treatment: Following infection, treat the cells with a range of this compound concentrations.
-
Luciferase Assay: At 48-72 hours post-infection, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[13] A decrease in luciferase activity in this compound-treated cells indicates inhibition of the late viral promoter, which is a proxy for the inhibition of late protein synthesis.
Conclusion
This compound's primary role in inhibiting viral protein synthesis is an indirect yet highly effective consequence of its direct action on viral DNA replication. By serving as a chain terminator for viral DNA polymerase, this compound prevents the synthesis of the viral genome, which is an absolute requirement for the expression of late viral genes that encode structural proteins. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to develop novel antiviral strategies that target the intricate interplay between viral replication and host cell machinery. Understanding the molecular details of this compound's mechanism of action is paramount for optimizing its clinical use and overcoming the challenges of antiviral resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCMV Modulation of Cellular PI3K/AKT/mTOR Signaling: New Opportunities for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant luciferase-expressing human cytomegalovirus (CMV) for evaluation of CMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Luciferase Gene Driven by an Alphaherpesviral Promoter Also Responds to Immediate Early Antigens of the Betaherpesvirus HCMV, Allowing Comparative Analyses of Different Human Herpesviruses in One Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Cytomegalovirus Foe: A Technical History of Ganciclovir's Antiviral Discovery
A comprehensive guide for researchers on the synthesis, mechanistic elucidation, and preclinical validation of Ganciclovir's antiviral properties against human cytomegalovirus.
Executive Summary
This compound, a synthetic nucleoside analogue of 2'-deoxyguanosine, represents a landmark achievement in antiviral chemotherapy, particularly in the management of sight- and life-threatening cytomegalovirus (CMV) infections in immunocompromised individuals.[1][2] Synthesized in the late 1970s as an analogue to the then-successful acyclovir (B1169), its development was driven by the urgent need for a more potent agent against CMV.[1][2] This technical guide delineates the pivotal history of this compound's discovery, provides an in-depth look at the experimental elucidation of its mechanism of action, and presents the key in vitro and in vivo data that established its antiviral efficacy. Detailed experimental protocols for foundational assays are provided, alongside visual representations of its activation pathway and the logical workflow of its discovery, to offer a comprehensive resource for researchers and drug development professionals.
Historical Development and Discovery
The story of this compound's development is one of targeted chemical synthesis and unique clinical evaluation. It was patented in 1980 and received approval for medical use in 1988.[3]
-
Late 1970s: Inspired by the clinical success of acyclovir against herpes simplex virus, scientists synthesized this compound, aiming for enhanced activity against other herpesviruses, especially CMV.[1][2]
-
Early 1980s: Preclinical investigations revealed this compound's remarkable potency against CMV, a significant pathogen for which no effective treatment was available at the time.[2]
-
Mid-1980s: The emergence of the AIDS epidemic created an urgent need for therapies against opportunistic infections like CMV retinitis. This compound's efficacy was so profound in early studies that conducting placebo-controlled trials was deemed unethical.[4]
-
Compassionate Use Era: For approximately five years, the developing pharmaceutical company provided this compound free of charge under compassionate use guidelines, a testament to its clear clinical benefit even before formal approval.[4]
-
1988: this compound was officially approved for medical use, solidifying its role as a cornerstone of anti-CMV therapy.[3]
Mechanism of Antiviral Action
This compound's efficacy stems from its selective inhibition of viral DNA synthesis.[1] It is a prodrug that requires a three-step intracellular phosphorylation to its active triphosphate form.[5][6]
-
Initial Phosphorylation: this compound enters CMV-infected cells and is preferentially phosphorylated to this compound monophosphate by the viral-encoded protein kinase, UL97.[6][7] This initial step is critical for its selectivity, as host cellular kinases perform this conversion much less efficiently.[5]
-
Conversion to Triphosphate: Host cellular enzymes, such as guanylate kinase and phosphoglycerate kinase, then further phosphorylate the monophosphate to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate (GCV-TP).[3][5]
-
Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[1][5][6]
-
Chain Termination: Once incorporated, this compound acts as a chain terminator, halting further elongation of the viral DNA and thereby preventing viral replication.[1][5][6] The accumulation of GCV-TP in CMV-infected cells further amplifies its antiviral activity and selectivity.
Quantitative Antiviral Efficacy
The antiviral potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key efficacy data from seminal in vitro and in vivo experiments.
Table 1: In Vitro Anti-CMV Activity of this compound
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Human CMV (AD169) | MRC-5 | Plaque Reduction | 8.0 - 9.0 | [8] |
| Human CMV (Clinical Isolate) | MRC-5 | Plaque Reduction | 14.0 | [8] |
| Human CMV (Composite) | MRC-5 | Plaque Reduction | 8.0 (range: 5-9) | [9] |
IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50%.
Table 2: In Vivo Anti-CMV Activity of this compound
| Animal Model | Virus | Route of Administration | Efficacy Endpoint | ED50 (mg/kg/day) | Reference(s) |
| Swiss-Webster Mice | Murine CMV | Subcutaneous | Survival | 6.0 | [8] |
ED50 (50% effective dose) is the dose of the drug required to achieve 50% of the maximum therapeutic effect.
Key Experimental Protocols
The discovery of this compound's antiviral properties was underpinned by rigorous experimental testing. Below are detailed methodologies for the key assays used in its evaluation.
In Vitro Antiviral Susceptibility Testing: Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.
1. Materials:
-
Cells: Confluent monolayers of human foreskin fibroblasts (HFF) or MRC-5 cells in 24-well plates.
-
Virus: Human cytomegalovirus (HCMV) stock (e.g., AD169 strain or clinical isolates).
-
Media: Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS).
-
Overlay: 0.4% agarose (B213101) in MEM with 5% FBS.
-
Drug: this compound stock solution, serially diluted to final concentrations (e.g., 0, 1.5, 3, 6, 12, 24, 48, 96 µM).
-
Reagents: 10% formalin for fixing, 0.8% crystal violet in 50% ethanol (B145695) for staining.
2. Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells in 24-well plates and grow to confluence.
-
Infection: Aspirate the growth medium. Inoculate each well with 0.2 mL of virus suspension containing approximately 40-80 plaque-forming units (PFU).
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Drug Application: Carefully aspirate the inoculum. Overlay the cell monolayers with 1.5 mL of the agarose overlay medium containing the appropriate serial dilutions of this compound. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator, or until plaques are well-defined in the control wells.
-
Fixing and Staining: Fix the cell monolayers with 10% formalin. After fixing, remove the agarose overlay and stain the cells with crystal violet solution.
-
Plaque Counting: Wash the wells to remove excess stain. Count the plaques in each well using a light microscope at low power.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy Evaluation: Murine CMV (MCMV) Infection Model
This model is crucial for assessing the therapeutic potential of an antiviral compound in a living organism.
1. Materials:
-
Animals: Swiss-Webster or BALB/c mice.
-
Virus: Murine cytomegalovirus (MCMV) stock.
-
Drug: this compound, prepared for subcutaneous or intraperitoneal injection.
-
Vehicle: Phosphate-buffered saline (PBS) or other appropriate vehicle for placebo control.
2. Procedure:
-
Infection: Challenge mice with a lethal or sub-lethal dose of MCMV via intraperitoneal injection.
-
Treatment Initiation: Begin treatment 24 hours post-infection.
-
Drug Administration: Administer this compound (e.g., at doses of 6, 12.5, 25, 50 mg/kg/day) and the vehicle control to respective groups of mice once daily for a specified duration (e.g., 5-10 days).
-
Monitoring: Monitor the animals daily for signs of illness and mortality for a defined period (e.g., 14-21 days).
-
Endpoint Measurement (Viral Load): At specific time points, a subset of animals may be euthanized. Organs such as the spleen, liver, and lungs are harvested, homogenized, and viral titers are determined via plaque assay on murine embryonic fibroblasts.
-
Data Analysis: Compare the survival rates between the this compound-treated and placebo groups. For viral load studies, compare the mean viral titers in the organs of treated versus control animals. The ED50 can be calculated from the dose-response relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined antibody and this compound treatment of murine cytomegalovirus-infected normal and immunosuppressed BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 5. Rapid this compound Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. Efficacy of this compound in combination with other antimicrobial agents against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased efficacy of this compound in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Silico Modeling of Ganciclovir's Interaction with Viral Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, exerts its antiviral effect through a targeted mechanism involving viral-specific enzymes. This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the binding of this compound to its viral targets, primarily the UL97 protein kinase and the UL54 DNA polymerase. We will delve into the methodologies of molecular docking and molecular dynamics simulations, present quantitative data on binding affinities, and discuss the computational analysis of resistance mutations. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the computational approaches that are pivotal in understanding this compound's mechanism of action and in the ongoing efforts to combat antiviral resistance.
Introduction
This compound, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent antiviral agent widely used for the treatment of infections caused by members of the Herpesviridae family, particularly human cytomegalovirus (HCMV).[1][2] Its efficacy hinges on its selective activation within infected cells and its subsequent interference with viral DNA replication. The antiviral activity of this compound is a multi-step process initiated by the viral-encoded protein kinase, and culminating in the inhibition of the viral DNA polymerase.[3][4]
In silico modeling has emerged as a powerful tool to investigate these molecular interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide invaluable insights into the binding modes, affinities, and the dynamic behavior of this compound within the active sites of its target enzymes. Furthermore, these computational approaches are instrumental in understanding the molecular basis of drug resistance, a significant clinical challenge in the long-term use of this compound.[1] This guide will provide a detailed overview of the in silico methodologies employed to study this compound's interaction with viral enzymes, present key quantitative findings, and illustrate the logical and experimental workflows involved.
Mechanism of Action: A Two-Step Targeting Process
The antiviral action of this compound is contingent on a two-step enzymatic activation and targeting pathway within the virus-infected cell. This selective mechanism ensures that the drug is primarily active in cells harboring the virus, thereby minimizing toxicity to uninfected host cells.
Step 1: Phosphorylation by Viral Protein Kinase (UL97 in CMV)
This compound enters the host cell as a prodrug and must be phosphorylated to become active. In HCMV-infected cells, the initial and rate-limiting step of phosphorylation is catalyzed by the viral-encoded UL97 protein kinase.[5][6] This enzyme recognizes this compound as a substrate and converts it to this compound monophosphate. Cellular kinases then further phosphorylate the monophosphate form to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate.[7] The specificity of the initial phosphorylation by the viral kinase is a critical determinant of this compound's selective toxicity.
Step 2: Inhibition of Viral DNA Polymerase (UL54 in CMV)
This compound triphosphate, the active form of the drug, is structurally similar to deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis. This structural mimicry allows this compound triphosphate to act as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene in HCMV.[1][8] Upon incorporation into the growing viral DNA chain, this compound triphosphate leads to the termination of DNA elongation, thereby halting viral replication.[7]
In Silico Methodologies
Computational modeling provides a powerful lens through which to examine the intricate interactions between this compound and its viral enzyme targets. The primary techniques employed are molecular docking, which predicts the preferred binding orientation and affinity, and molecular dynamics simulations, which explore the conformational dynamics and stability of the drug-enzyme complex over time.
Experimental Protocol: Homology Modeling of Viral Enzymes
As the crystal structures of HCMV UL97 kinase and UL54 DNA polymerase are not always available, homology modeling is often the first step in in silico analysis. This process involves building a three-dimensional model of the target protein based on the experimentally determined structure of a homologous protein (the template).
-
Template Selection: A search of the Protein Data Bank (PDB) is performed to identify suitable templates with high sequence identity and structural resolution.
-
Sequence Alignment: The amino acid sequence of the target protein (e.g., HCMV UL97) is aligned with the sequence of the selected template.
-
Model Building: A 3D model of the target protein is generated using software such as SWISS-MODEL or MODELLER, which constructs the model based on the alignment with the template structure.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable limits.
Experimental Protocol: Molecular Docking
Molecular docking predicts the binding conformation and affinity of a ligand (this compound) within the active site of a receptor (viral enzyme).
-
Protein and Ligand Preparation:
-
The 3D structure of the viral enzyme (either from homology modeling or the PDB) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 2D structure of this compound is converted to a 3D structure and its energy is minimized. For docking into the DNA polymerase, the triphosphate form of this compound is used.
-
-
Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock, Glide, or CDOCKER is used to perform the docking calculations. These programs explore various conformations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.
Experimental Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
-
System Preparation: The docked protein-ligand complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system as a function of the atomic coordinates.
-
Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a two-phase equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.
-
Production Run: A production MD simulation is run for a specified duration (typically nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.
Experimental Protocol: Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.
-
Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the following energy terms are calculated:
-
Molecular Mechanics Energy (ΔEMM): The sum of the internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔGsolv): The sum of the polar and nonpolar contributions to solvation. The polar component is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar component is estimated from the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation: The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS where TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted for relative binding energy comparisons.
Quantitative Data from In Silico Studies
The following tables summarize quantitative data obtained from various in silico studies on the interaction of this compound and related compounds with viral enzymes.
Table 1: Molecular Docking Scores and Binding Energies of this compound with Viral Enzymes
| Viral Enzyme | Ligand | Docking Software/Method | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Herpes Virus Thymidine Kinase | This compound | CDOCKER | -201.66 | Not Specified | [9] |
| Herpes Virus Thymidine Kinase | This compound | Lamarckian Genetic Algorithm | -9.10 | Not Specified | [9] |
| HCMV UL54 DNA Polymerase (Wild Type) | This compound Triphosphate | Not Specified | -0.88 | Not Specified | [3] |
| HCMV UL54 DNA Polymerase (Mutant) | This compound Triphosphate | Not Specified | (Higher, indicating lower affinity) | Not Specified | [3] |
Table 2: MM/GBSA Binding Free Energy Calculations
| System | ΔGbind (kcal/mol) | Key Contributing Energy Terms | Reference |
| General Protein-Ligand Complex | Varies | ΔEMM, ΔGsolv | [10] |
Note: Specific MM/PBSA data for this compound with its primary viral targets is limited in the readily available literature and represents an area for further research.
In Silico Analysis of this compound Resistance
A major clinical challenge in the use of this compound is the emergence of drug-resistant viral strains. Resistance is most commonly associated with mutations in the UL97 kinase gene, which impair the initial phosphorylation of this compound, and less frequently with mutations in the UL54 DNA polymerase gene, which can reduce the affinity of the enzyme for the activated drug.[1][6][11]
In silico modeling plays a crucial role in understanding how these mutations confer resistance. By creating structural models of the mutant enzymes, researchers can perform docking and MD simulations to predict how these changes affect this compound binding. For instance, a mutation in the ATP-binding pocket of UL97 kinase could sterically hinder the binding of this compound, thereby reducing its phosphorylation efficiency. Similarly, a mutation near the active site of the UL54 DNA polymerase could alter the local conformation and decrease the binding affinity of this compound triphosphate.
A study on a this compound-resistant clinical isolate of HCMV with mutations in the UL54 polymerase showed significant changes in the binding affinity of the phosphorylated form of this compound in docking simulations.[3] The binding energy for this compound triphosphate was less favorable in the mutant polymerase compared to the wild type, providing a molecular basis for the observed resistance.[3]
Conclusion
In silico modeling provides a powerful and indispensable framework for understanding the molecular intricacies of this compound's interaction with its viral enzyme targets. Through techniques like homology modeling, molecular docking, and molecular dynamics simulations, researchers can visualize and quantify the binding events that are central to the drug's antiviral activity. Furthermore, these computational methods are critical for dissecting the mechanisms of drug resistance, offering insights that can guide the development of next-generation antiviral therapies. As computational power and algorithmic accuracy continue to advance, the role of in silico modeling in virology and drug discovery is set to expand, promising a future of more rapid and rational design of effective treatments for viral diseases.
References
- 1. This compound resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. researchgate.net [researchgate.net]
- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Ganciclovir for In Vitro Antiviral Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a synthetic nucleoside analog of 2'-deoxy-guanosine, is a potent antiviral agent primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] Its efficacy is rooted in its selective inhibition of viral DNA synthesis.[1][3] In the realm of antiviral research and drug development, in vitro susceptibility testing of this compound is crucial for determining the sensitivity of viral isolates, monitoring for the emergence of drug resistance, and evaluating new antiviral compounds. These application notes provide detailed protocols for common in vitro assays and summarize key quantitative data for this compound against CMV.
Mechanism of Action
This compound is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect.[1][4] This process is initiated by a viral-encoded protein kinase, ensuring that the drug is preferentially activated in infected cells.[1]
-
Cellular Uptake: this compound enters both infected and uninfected cells.
-
Initial Phosphorylation: In CMV-infected cells, the viral protein kinase UL97 phosphorylates this compound to this compound monophosphate.[1] This is the rate-limiting step and a primary reason for the drug's selectivity.
-
Further Phosphorylation: Cellular kinases then convert the monophosphate form to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate.[5][6]
-
Inhibition of Viral DNA Polymerase: this compound triphosphate competitively inhibits the viral DNA polymerase, a crucial enzyme for viral replication.[3][6]
-
Chain Termination: Incorporation of this compound triphosphate into the growing viral DNA chain leads to premature termination of DNA elongation, effectively halting viral replication.[1]
Resistance to this compound most commonly arises from mutations in the viral UL97 gene, which impairs the initial phosphorylation step, or less frequently, in the UL54 gene, which encodes the viral DNA polymerase.[7][8]
Quantitative Data: In Vitro Susceptibility of CMV to this compound
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various CMV strains, as determined by different in vitro assays. These values can serve as a reference for interpreting susceptibility testing results.
Table 1: this compound IC50 Values for Reference CMV Strains
| CMV Strain | Assay Type | IC50 (µM) |
| AD169 | Plaque Reduction | 3.50 |
| AD169 | Flow Cytometry | 1.7 |
| D6/3/1 (this compound-resistant) | Plaque Reduction | > 96 |
| D6/3/1 (this compound-resistant) | Flow Cytometry | > 12 |
Data sourced from multiple studies.[9][10]
Table 2: this compound IC50 Values for Clinical CMV Isolates
| Isolate Type | Assay Type | Mean IC50 (µM) | IC50 Range (µM) |
| This compound-sensitive | Plaque Reduction | 1.7 | 0.2 - 5.3 |
| This compound-sensitive | Flow Cytometry | 3.79 (±2.60) | 1.24 - 9.69 |
| This compound-sensitive | Flow Cytometry | 4.32 (±1.93) | 1.14 - 6.66 |
| Partially Resistant | Flow Cytometry | - | 8.48 - 9.79 |
| This compound-resistant | Plaque Reduction | > 12 | - |
| This compound-resistant | Flow Cytometry | > 96 | - |
Data compiled from various clinical studies.[9][11][12]
Experimental Protocols
Detailed methodologies for key in vitro antiviral susceptibility assays for this compound are provided below.
Protocol 1: Plaque Reduction Assay (PRA)
The plaque reduction assay is a classic and widely used method for determining viral susceptibility to antiviral agents. It measures the ability of a drug to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Confluent monolayers of human foreskin fibroblasts (HFF) or other permissive cells in 24-well plates.
-
CMV stock (clinical isolate or laboratory strain).
-
This compound stock solution.
-
Cell culture medium (e.g., MEM with 5% FBS).
-
Agarose overlay medium (e.g., 0.4% agarose in MEM with 5% FBS).
-
10% formalin in phosphate-buffered saline (PBS).
-
0.8% crystal violet in 50% ethanol.
Procedure:
-
Cell Preparation: Seed 24-well plates with HFF cells to achieve a confluent monolayer on the day of infection.
-
This compound Dilutions: Prepare serial twofold dilutions of this compound in cell culture medium. A typical concentration range is 0 to 96 µM.[13]
-
Viral Inoculum: Dilute the CMV stock to provide an inoculum of 40-80 plaque-forming units (PFU) per well.[13]
-
Infection: Aspirate the medium from the cell monolayers and inoculate each well with 0.2 mL of the virus suspension. Use triplicate wells for each drug concentration and a virus control (no drug). Adsorb for 90 minutes at 37°C.[13]
-
Overlay: Carefully aspirate the inoculum and overlay the monolayers with 1.5 mL of the agarose medium containing the appropriate this compound concentration.[13]
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator, or until plaques are clearly visible in the control wells.[13]
-
Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with 0.8% crystal violet.[13]
-
Plaque Counting: Count the number of plaques in each well using a microscope at low power.
-
Data Analysis: Calculate the mean number of plaques for each this compound concentration. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using a regression analysis.
Protocol 2: Flow Cytometry-Based Susceptibility Assay
Flow cytometry offers a more rapid method for determining this compound susceptibility by quantifying the expression of viral antigens in the presence of the drug.[9] This assay measures the inhibition of viral protein synthesis.
Materials:
-
HFF or other permissive cells in 25-cm² flasks.
-
CMV stock.
-
This compound stock solution.
-
Fluorochrome-labeled monoclonal antibodies against CMV immediate-early (IE) and/or late antigens.
-
Flow cytometer.
Procedure:
-
Cell Infection: Infect monolayers of HFF cells with the CMV isolate at a low multiplicity of infection (MOI) in the presence of various concentrations of this compound (e.g., 0 to 96 µM).[14]
-
Incubation: Incubate the infected cells for a predetermined period. For late antigen expression, this is typically 144 hours.[9] For immediate-early antigen expression, a shorter incubation of 96 hours can be used.[12][14]
-
Cell Harvesting and Staining: Harvest the cells and stain them with fluorochrome-labeled monoclonal antibodies specific for CMV antigens.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of antigen-positive cells at each this compound concentration.
-
Data Analysis: Calculate the IC50 as the this compound concentration that reduces the percentage of antigen-positive cells by 50% compared to the no-drug control.
Conclusion
In vitro susceptibility testing is an indispensable tool in the study of antiviral agents like this compound. The plaque reduction assay remains a gold standard for its accuracy, while flow cytometry-based methods offer a more rapid alternative. The provided protocols and quantitative data serve as a comprehensive resource for researchers and scientists engaged in antiviral drug development and resistance monitoring. Accurate and standardized testing is paramount for guiding clinical therapy and understanding the evolving landscape of viral resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Flow Cytometric Determination of this compound Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid this compound Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Ganciclovir in Cell Culture CMV Infection Model
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, which is a potent antiviral agent against human cytomegalovirus (HCMV). It is widely used in clinical settings to treat and prevent CMV infections, particularly in immunocompromised individuals. In the research and drug development field, this compound serves as a crucial control compound for the evaluation of novel anti-CMV therapies in in vitro cell culture models. This document provides detailed protocols for utilizing this compound in a laboratory setting to infect cell cultures with HCMV, assess the antiviral efficacy of the compound, and measure its cytotoxicity.
Mechanism of Action
This compound is a prodrug that requires phosphorylation to become active. In HCMV-infected cells, the viral protein kinase UL97 phosphorylates this compound to this compound monophosphate.[1] Cellular kinases then further phosphorylate the monophosphate form to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate.[2] this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[1]
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of this compound against various HCMV strains in different cell lines.
Table 1: Antiviral Activity of this compound against HCMV Strains
| HCMV Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| AD169 | Human Embryo Fibroblasts (MRC-5) | Not Specified | ~3.5 | [3] |
| AD169 | Human Foreskin Fibroblast (HFF) | Plaque Reduction | 3.5 | [4] |
| Clinical Isolates (Sensitive) | Not Specified | Plaque Reduction | 2.80 (average) | [4] |
| D6/3/1 (Resistant) | Not Specified | Plaque Reduction | >96 | [4] |
Table 2: Inhibitory and Cytotoxic Concentrations of this compound
| Parameter | Cell Line / Virus | Value (µM) | Reference |
| IC50 | CMV AD169 Strain | ~3.5 | [5] |
| IC50 | Lymphoblastoid Cells (no virus) | ~78 | [5] |
| IC90 | AD169 | 9.2 | [4] |
| CC50 | Human Foreskin Fibroblast (HFF) | >392 | [5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for this compound Efficacy
This protocol details the procedure to determine the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Human foreskin fibroblasts (HFF) or human embryonic lung fibroblasts (e.g., MRC-5)
-
Human Cytomegalovirus (HCMV) strain (e.g., AD169)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 0.5% methylcellulose (B11928114) or 0.4% agarose (B213101) in DMEM with 5% FBS)[6]
-
10% Formalin
-
Crystal Violet solution (0.8% in 50% ethanol)[6]
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells into 6-well or 24-well plates to form a confluent monolayer.
-
Virus Infection: Once confluent, aspirate the culture medium and infect the cells with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 90 minutes at 37°C to allow for viral adsorption.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in the overlay medium. After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with PBS. Add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are well-formed in the virus control wells.[6]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[1]
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Quantitative PCR (qPCR) for CMV Viral Load
This protocol describes the quantification of viral DNA to assess the effect of this compound on HCMV replication.
Materials:
-
Infected and treated cell culture samples from Protocol 1 (or a separate experiment)
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the HCMV genome (e.g., UL54 or UL65 gene)[7][8]
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Sample Collection: At various time points post-infection and treatment, harvest the cell culture supernatant and/or cell lysates.
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.[9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, primers, probe, and extracted DNA. Include a standard curve of known CMV DNA concentrations for absolute quantification.
-
qPCR Amplification: Perform the qPCR using a thermal cycler with the appropriate cycling conditions. A typical protocol might include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[8]
-
Data Analysis: Determine the viral copy number in each sample by comparing the Ct values to the standard curve. The reduction in viral load in this compound-treated samples compared to the untreated control indicates the antiviral activity.
Protocol 3: MTT Assay for this compound Cytotoxicity
This protocol is for assessing the cytotoxic effect of this compound on the host cells.
Materials:
-
HFF or MRC-5 cells
-
DMEM with 10% FBS
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-144 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is proportional to the absorbance. The CC50 value is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualization
Caption: Mechanism of this compound activation and action in an HCMV-infected cell.
Caption: General experimental workflow for evaluating this compound in a CMV infection model.
Caption: Simplified overview of cellular signaling pathways modulated by HCMV infection.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Flow Cytometric Determination of this compound Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CMV Quantitative by PCR | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Measurement of Human Cytomegalovirus Loads by Quantitative Real-Time PCR for Monitoring Clinical Intervention in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Cell-Signaling Pathways for Controlling Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. Modulation of host cell signaling during cytomegalovirus latency and reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ganciclovir in Murine Cytomegalovirus (MCMV) Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ganciclovir (GCV) in murine models of cytomegalovirus (MCMV) infection. This document outlines the mechanism of action of this compound, detailed experimental protocols, and key quantitative data to facilitate the design and execution of antiviral studies.
Introduction
Murine cytomegalovirus (MCMV) infection in mice is a widely used and valuable model for studying human cytomegalovirus (HCMV) pathogenesis, immunobiology, and for the preclinical evaluation of antiviral therapies.[1][2][3][4] this compound, a synthetic nucleoside analog of 2'-deoxy-guanosine, is a potent inhibitor of herpesviruses, including CMV, and serves as a standard antiviral agent in both clinical settings and animal model research.[5][6][7][8] Its efficacy against MCMV makes it an essential tool for investigating viral replication, latency, and the host immune response.
Mechanism of Action
This compound's antiviral activity is dependent on its conversion to a triphosphate form.[5][6][9] This process is initiated by a viral-encoded protein kinase (UL97 in HCMV, with a homolog in MCMV) in infected cells, which phosphorylates this compound to this compound monophosphate.[7] Cellular kinases then further phosphorylate the monophosphate to di- and triphosphate forms. This compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby halting viral replication.[7][9] The preferential activation of this compound in virus-infected cells accounts for its selective antiviral activity.[5][6][7]
Quantitative Data Summary
The efficacy of this compound in MCMV-infected mice is dose and duration-dependent.[10] Below are tables summarizing quantitative data from various studies.
Table 1: this compound Dosage and Efficacy in Immunocompromised Murine Models
| Mouse Strain | This compound Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |
| SCID | 1-80 | 5 days | Dose-dependent delay in mortality and wasting syndrome. | [10] |
| SCID | 12.5, 25, 50 | 10 days | Delayed mortality by 2-8 days. | [11] |
| BALB/c (immunosuppressed with Friend Leukemia Virus) | 12.5, 25, 50 | 5 days | 90-100% survival at day 14 post-MCMV infection compared to 15% in placebo group. | [12] |
Table 2: Effect of this compound on MCMV Viral Titers in Various Organs
| Mouse Strain | This compound Dose (mg/kg/day) | Treatment Duration | Organ | Viral Titer Reduction | Reference |
| BALB/c (immunosuppressed) | 12.5, 25, 50 | 5 days (starting 24h post-infection) | Spleen, Liver, Kidney | Reduced titers at day 4 post-infection. | [12] |
| BALB/c | 12, 25, 40 | 7 days (starting 24h post-infection) | Spleen, Salivary Gland | Significant reduction at all doses. | [13] |
| SCID | 1-80 | 5 days | Lung | Viral titer reduction correlated with increased mean death day. | [10] |
Table 3: this compound's Impact on MCMV-Induced Pathology
| Mouse Strain | This compound Dose (mg/kg/day) | Treatment Initiation | Pathological Finding | Effect of this compound | Reference |
| BALB/c | 25, 40 | 24 hours post-infection | Acute Myocarditis | Significantly reduced severity. | [13][14][15] |
| BALB/c | 40 | 24 hours post-infection | Chronic Myocarditis | Reduced severity when treatment started early. | [14][15] |
| C57BL/6 (Renal Allograft) | Not specified | Prophylaxis for 14 days | Allograft Damage | Reduced allograft injury and cellular infiltrates. | [16] |
Experimental Protocols
The following are detailed protocols for conducting antiviral studies with this compound in MCMV-infected mice.
Animal Models and MCMV Infection
-
Mouse Strains: Commonly used strains include BALB/c for studies on myocarditis and general pathogenesis, C57BL/6 for immunological studies, and Severe Combined Immunodeficient (SCID) mice for evaluating antiviral efficacy in an immunocompromised host context.[10][11][12][13]
-
Virus Propagation: MCMV (e.g., Smith strain, K181) can be propagated in murine embryonic fibroblasts (MEFs).[17] For a more virulent form, the virus can be passaged through the salivary glands of infected mice.[1][17]
-
Infection Protocol:
This compound Administration
-
Preparation of this compound Solution:
-
Dissolve this compound sodium powder in sterile 0.9% saline or sterile water for injection to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to the final concentration for injection. Prepare fresh daily.
-
-
Administration Protocol:
Assessment of Viral Load
a. Plaque Assay for Infectious Virus Titer [17][18]
-
Organ Homogenization:
-
Aseptically harvest organs (e.g., spleen, liver, lungs, salivary glands) and weigh them.
-
Homogenize the tissues in a known volume of DMEM using a tissue homogenizer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Plaque Assay Procedure:
-
Plate permissive cells, such as MEFs or the M2-10B4 cell line, in 6-well or 12-well plates and grow to confluence.[17][18]
-
Prepare serial ten-fold dilutions of the organ homogenate supernatant.
-
Infect the cell monolayers with the dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with a medium containing 0.5-1.2% carboxymethylcellulose or methylcellulose (B11928114) to restrict virus spread.
-
Incubate for 5-7 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
-
Calculate the viral titer as PFU per gram of organ tissue.
-
b. Quantitative PCR (qPCR) for Viral Genome Copies [19][20]
-
DNA Extraction:
-
Extract total DNA from a known amount of homogenized tissue or from blood using a commercial DNA extraction kit.
-
-
qPCR Reaction:
-
Set up a qPCR reaction using primers and a probe specific for an MCMV gene (e.g., immediate-early 1, IE1).
-
Include a standard curve using a plasmid containing the target viral gene sequence to enable absolute quantification of viral genome copies.
-
Run the qPCR assay according to the instrument's protocol.
-
-
Data Analysis:
-
Quantify the number of viral genomes in each sample based on the standard curve.
-
Normalize the results to the amount of tissue or blood used for DNA extraction (e.g., copies per microgram of total DNA or copies per milliliter of blood).
-
Assessment of Immune Response
-
Flow Cytometry: Analyze immune cell populations (e.g., NK cells, T cells) in the spleen, liver, and blood to assess the effect of this compound on the antiviral immune response.[21][22]
-
ELISA/ELISpot: Measure MCMV-specific antibody responses in the serum or cytokine production by immune cells.[23][24]
Safety Precautions
This compound is considered a potential human carcinogen, teratogen, and mutagen.[8] It can also cause myelosuppression (neutropenia, thrombocytopenia).[9] Appropriate personal protective equipment (gloves, lab coat) should be worn when handling the compound, and all procedures should be performed in accordance with institutional safety guidelines. All animal experiments must be approved by the institution's Animal Care and Use Committee.
References
- 1. A Review of Murine Cytomegalovirus as a Model for Human Cytomegalovirus Disease—Do Mice Lie? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Murine Cytomegalovirus as a Model for Human Cytomegalovirus Disease-Do Mice Lie? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose and duration-dependence of this compound treatment against murine cytomegalovirus infection in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of murine cytomegalovirus infections in severe combined immunodeficient mice with this compound, (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, interferon, and bropirimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "this compound Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 13. This compound and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and cidofovir treatment of cytomegalovirus-induced myocarditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound prophylaxis improves late murine cytomegalovirus-induced renal allograft damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolving the titer of murine cytomegalovirus by plaque assay using the M2-10B4 cell line and a low viscosity overlay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and sequential quantitation of salivary gland-associated mouse cytomegalovirus in oral lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. This compound Transiently Attenuates Murine Cytomegalovirus-Associated Renal Allograft Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound prophylaxis improves late murine cytomegalovirus induced renal allograft damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A flow cytometry-based method for detecting antibody responses to murine cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Ganciclovir-Based Selection of Transfected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir (GCV) is a synthetic nucleoside analog of 2'-deoxyguanosine (B1662781) widely utilized in molecular biology for the negative selection of cells expressing the herpes simplex virus thymidine (B127349) kinase (HSV-TK) gene.[1] This system, often referred to as a "suicide gene" approach, provides a powerful tool for various applications, including the enrichment of successfully gene-edited populations, the elimination of undifferentiated stem cells, and cancer therapy research.[1][2]
The principle of this selection strategy lies in the differential metabolism of GCV in cells with and without HSV-TK. While mammalian cells do not efficiently phosphorylate GCV, the viral thymidine kinase readily converts it into this compound monophosphate.[3] Host cell kinases then further phosphorylate it to the triphosphate form, which, when incorporated into replicating DNA, leads to chain termination and ultimately apoptosis.[1][3] This selective cytotoxicity allows for the elimination of HSV-TK expressing cells from a mixed population.
Mechanism of Action
The selective toxicity of this compound in HSV-TK expressing cells is a multi-step enzymatic process:
-
Cellular Uptake: this compound, being a nucleoside analog, is transported into the cells.
-
Viral Kinase Phosphorylation: Inside cells expressing the HSV-TK gene, the viral thymidine kinase recognizes this compound and catalyzes its phosphorylation to this compound monophosphate. This is the rate-limiting and specificity-determining step, as mammalian thymidine kinases are significantly less efficient at phosphorylating this compound.[3]
-
Host Kinase Phosphorylation: Cellular kinases subsequently convert this compound monophosphate into its diphosphate (B83284) and triphosphate forms.
-
DNA Chain Termination: this compound triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerases.
-
Apoptosis Induction: The incorporation of this compound triphosphate into the growing DNA strand leads to the termination of DNA elongation, causing DNA damage and cell cycle arrest, which ultimately triggers apoptosis.[3]
Figure 1: Mechanism of this compound in HSV-TK expressing cells.
Quantitative Data Summary: this compound Concentrations for Cell Selection
The effective concentration of this compound required for the selection of transfected cells can vary significantly depending on the cell line, the level of HSV-TK expression, and the specific experimental goals. It is crucial to perform a dose-response (kill curve) experiment to determine the optimal concentration for each specific cell line. The following table summarizes this compound concentrations used in various studies.
| Cell Line | This compound Concentration | Application/Observation | Reference |
| Pancreatic Cancer (SW1990/TK) | 0 - 500 µg/mL | Sensitivity testing; sharp decrease in survival at 0.5 to 50 µg/mL. | [4] |
| Keratinocyte-derived iPS Cells (kiPS HSV-TK) | 0.1, 1, and 10 µg/mL | Efficient elimination of HSV-TK expressing cells after 4 days. | [5] |
| Murine Mammary Carcinoma (FM3ATK-/HSV-1 TK+) | Dose-escalating | Selection of resistant cells. | [6] |
| Human Glioblastoma Cell Lines (U87, U118, etc.) | Not specified | Variable sensitivity to the TK/GCV system. | [7] |
| Human T Lymphocytes (CEM cells) | Not specified | Identification of GCV-resistant clones. | [8] |
| Human Colon Carcinoma (HT29/HSV-tk) | 0.025, 0.075, and 0.25 mg/mL | Cytotoxicity testing of GCV-incorporated polymeric micelles. | [9] |
| Human Embryonic Kidney (HEK293) | 1, 10, and 100 µg/mL | Cytotoxic effect evident at 10 µg/mL. | [10] |
| Human Lens Epithelial Cells (HLECs) | 20 µg/mL | Effective against proliferation. | [11] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of this compound required to effectively kill non-transfected cells while minimizing non-specific toxicity.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the parental cells into a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. The concentration range should be broad to capture the full dose-response (e.g., 0.1 to 100 µg/mL).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control. Incubate the plate for a period equivalent to the planned selection duration (e.g., 5-7 days).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the this compound concentration to generate a kill curve. The optimal concentration for selection is the lowest concentration that results in complete cell death.
Protocol 2: this compound Selection of Transfected Cells
This protocol describes the selection of a stable population of cells that have been successfully transfected with a plasmid co-expressing a gene of interest and a positive selection marker (e.g., neomycin resistance), while the vector backbone contains the HSV-TK gene for negative selection against random integrants.
Materials:
-
Transfected cell population
-
Complete cell culture medium
-
G418 (or other appropriate positive selection antibiotic)
-
This compound at the predetermined optimal concentration
Procedure:
-
Initial Positive Selection: 48 hours post-transfection, begin selection with the appropriate concentration of G418 to select for cells that have taken up the plasmid.[12]
-
Expansion of Transfected Cells: Culture the cells in the presence of G418, refreshing the medium every 3-4 days, until resistant colonies are established.[12]
-
Initiation of this compound Selection: Once a sufficient population of G418-resistant cells is obtained, introduce this compound at the predetermined optimal concentration. This will eliminate cells where the plasmid has randomly integrated in a way that allows for HSV-TK expression.
-
Maintenance and Monitoring: Continue to culture the cells in the presence of both G418 and this compound. Observe the culture for cell death.
-
Isolation of Selected Clones: After a period of selection (typically 7-14 days), surviving cells can be considered to have the desired genetic modification without random integration of the HSV-TK expressing vector backbone. These can then be expanded for further experiments.
Figure 2: General experimental workflow for this compound selection.
The Bystander Effect
An important phenomenon to consider when using the HSV-TK/ganciclovir system is the "bystander effect".[4] This is where HSV-TK-negative cells in close proximity to HSV-TK-positive cells are also killed upon this compound treatment.[4] The mechanism is thought to involve the transfer of activated this compound metabolites from the HSV-TK-positive cells to neighboring cells through gap junctions. This effect can enhance the overall efficacy of the selection process, particularly in solid tumors where not all cells may be successfully transfected.[4]
Troubleshooting and Considerations
-
Incomplete Cell Killing: If this compound selection is not effective, it could be due to low expression of HSV-TK, the development of resistance, or the use of a suboptimal this compound concentration.
-
Resistance Mechanisms: Resistance to this compound can arise from the deletion or mutation of the HSV-TK gene or through epigenetic silencing (e.g., methylation) of the HSV-TK promoter.[6][13]
-
Non-specific Toxicity: At high concentrations, this compound can exhibit some toxicity to parental cells. It is crucial to use the lowest effective concentration as determined by a kill curve.[5]
-
Cell Cycle Dependence: The cytotoxic effect of this compound is dependent on DNA replication, meaning it is most effective on actively dividing cells.[2]
Conclusion
The HSV-TK/ganciclovir system is a robust and widely used method for the negative selection of cells. By following carefully optimized protocols and understanding the underlying mechanism, researchers can effectively utilize this tool for a variety of applications in cell and gene therapy, as well as in fundamental research. The key to successful implementation lies in the empirical determination of the optimal this compound concentration for the specific cell line and experimental context.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Improving the safety of cell therapy with the TK-suicide gene [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Herpes simplex virus thymidine kinase and this compound suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of Exogenous HSV-TK Suicide Gene Increases Safety of Keratinocyte-Derived Induced Pluripotent Stem Cells by Providing Genetic “Emergency Exit” Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of HSV-1 TK gene-transfected murine mammary carcinoma cells resistant to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and this compound (GCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Polymeric Nanovectors Incorporated with this compound and HSV-tk Encoding Plasmid for Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part:BBa K782063 - parts.igem.org [parts.igem.org]
- 11. Using HSV-TK/GCV suicide gene therapy to inhibit lens epithelial cell proliferation for treatment of posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abo.com.pl [abo.com.pl]
- 13. Mechanisms for this compound resistance in gastrointestinal tumor cells transduced with a retroviral vector containing the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganciclovir Administration Protocol for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, widely utilized as a potent antiviral agent against members of the Herpesviridae family, particularly Cytomegalovirus (CMV).[1][2] Its application in animal studies is crucial for understanding its pharmacokinetics, efficacy in various disease models, and potential toxicities. These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory animal models, along with a summary of its mechanism of action and relevant pharmacokinetic data.
Mechanism of Action
This compound is a prodrug that requires phosphorylation to become active.[3][4] The initial phosphorylation to this compound monophosphate is selectively catalyzed by a viral-encoded protein kinase (e.g., UL97 in CMV) in infected cells.[3][4] Subsequently, cellular kinases further phosphorylate it to the active this compound triphosphate.[1][3][5] this compound triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.[3][4][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Valthis compound Hydrochloride? [synapse.patsnap.com]
- 5. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plaque Reduction Assay Using Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, widely utilized for its potent antiviral activity against members of the Herpesviridae family, particularly human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[1] Its efficacy lies in its ability to inhibit viral DNA synthesis.[1] The plaque reduction assay (PRA) is the gold standard method for determining the in vitro susceptibility of viruses to antiviral agents.[2] This application note provides a detailed protocol for conducting a plaque reduction assay using this compound to evaluate its antiviral efficacy against susceptible viruses.
Mechanism of Action
This compound is a prodrug that requires phosphorylation to its active triphosphate form. In cells infected with CMV, a virus-encoded protein kinase, UL97, catalyzes the initial monophosphorylation of this compound.[3] Cellular kinases then convert the monophosphate to diphosphate (B83284) and subsequently to the active this compound triphosphate.[3] this compound triphosphate competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into the elongating viral DNA by viral DNA polymerase.[3] Its incorporation leads to the termination of viral DNA chain elongation, thus halting viral replication.[3]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various viral strains as determined by plaque reduction assays.
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | |||
| AD169 (Wild-Type) | Human Foreskin Fibroblasts | 1.6 | [2] |
| Clinical Isolates (Mean) | Human Foreskin Fibroblasts | 1.7 | [4] |
| This compound-sensitive clinical isolates (mean) | Not specified | 4.32 | [4] |
| UL97 Mutant | Human Foreskin Fibroblasts | 6.08 (3.8x increase) | [2] |
| UL97/DNA Polymerase Mutant | Human Foreskin Fibroblasts | 27.36 (17.1x increase) | [2] |
| Herpes Simplex Virus Type 1 (HSV-1) | |||
| Acyclovir-susceptible strains (Range) | Vero Cells | 0.40 - 1.59 | [5] |
| Acyclovir-resistant strain | Vero Cells | 93.00 | [5] |
Experimental Protocols
This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.
Materials and Reagents
-
Host Cells: A cell line susceptible to the virus of interest (e.g., Human Foreskin Fibroblasts (HFF) for HCMV, Vero cells for HSV).
-
Virus Stock: A titered stock of the virus to be tested.
-
This compound: Powder form, to be reconstituted into a stock solution.
-
Cell Culture Medium: Appropriate for the host cells (e.g., Dulbecco's Modified Eagle Medium (DMEM)).
-
Fetal Bovine Serum (FBS): For supplementing cell culture medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Overlay Medium: e.g., 0.5% - 1.2% Methylcellulose (B11928114) or 0.4% Agarose (B213101) in cell culture medium.
-
Fixing Solution: 10% Formalin in PBS.
-
Staining Solution: 0.1% - 0.8% Crystal Violet in 20-50% ethanol.[6]
-
Sterile multi-well plates (e.g., 24-well or 48-well).
-
Sterile serological pipettes and pipette tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Inverted microscope.
Experimental Procedure
Day 1: Cell Seeding
-
Culture host cells to approximately 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete growth medium, and perform a cell count.
-
Seed the cells into multi-well plates at a density that will form a confluent monolayer by the next day (e.g., 2 x 10^5 cells/well for a 24-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Virus Infection and this compound Treatment
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range for this compound is 0, 1.5, 3, 6, 12, 24, 48, and 96 µM.[6]
-
Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 40-80 plaque-forming units (PFU) per well).[6]
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers gently with PBS.
-
Inoculate each well with the diluted virus (e.g., 0.2 mL per well for a 24-well plate). Leave some wells uninfected as cell controls.
-
Incubate the plates for 90 minutes at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.[6]
-
After the adsorption period, aspirate the virus inoculum.
-
Carefully add the overlay medium containing the different concentrations of this compound to the respective wells (e.g., 1.5 mL per well for a 24-well plate).[6] Include virus control wells (overlay medium without this compound) and cell control wells (overlay medium without virus or this compound).
Day 3 - Day 9: Incubation
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for plaque development (typically 2-3 days for HSV and 7-10 days for CMV).[2]
Day 9 (or when plaques are visible): Plaque Staining and Counting
-
Aspirate the overlay medium.
-
Fix the cells by adding the fixing solution to each well and incubating for at least 20 minutes at room temperature.
-
Aspirate the fixing solution and gently wash the wells with water.
-
Add the crystal violet staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well using an inverted microscope.
Data Analysis
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula:
% Plaque Reduction = [1 - (Average number of plaques in treated wells / Average number of plaques in virus control wells)] x 100
-
Plot the percentage of plaque reduction against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action in a CMV-infected cell.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the this compound plaque reduction assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No plaques or very few plaques | - Inactive virus stock.- Virus concentration is too low.- Cells are not susceptible to the virus. | - Use a fresh, properly stored virus stock.- Use a lower dilution of the virus.- Confirm cell line susceptibility to the specific virus. |
| Plaques are too large and merge | - Virus concentration is too high.- Overlay viscosity is too low.- Incubation time is too long. | - Use a higher dilution of the virus.- Increase the concentration of methylcellulose or agarose in the overlay.- Optimize and shorten the incubation period. |
| Irregular or fuzzy plaque morphology | - Cell monolayer is not confluent.- Overlay was added at too high a temperature, damaging cells.- Disturbance of plates before the overlay has solidified. | - Ensure a uniform and confluent cell monolayer before infection.- Allow the overlay medium to cool to an appropriate temperature (around 42-45°C for agarose) before adding to the cells.- Do not move the plates until the overlay has completely solidified. |
| Cell monolayer detaches | - Cytotoxicity of this compound at high concentrations.- Unhealthy cells. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for the specific cell line.- Ensure cells are healthy and in the logarithmic growth phase before seeding. |
References
- 1. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Synergism of Trifluorothymidine and this compound against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Storage of Ganciclovir Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) used extensively in antiviral research and as a negative selection agent in gene editing applications. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro laboratory use.
Introduction
This compound is a potent antiviral agent, primarily effective against members of the Herpesviridae family, including Cytomegalovirus (CMV). Its utility in the laboratory also extends to gene therapy research, where it is used in conjunction with the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK) gene as a "suicide gene" for selective cell elimination. The efficacy of this compound in these applications is highly dependent on the integrity of the compound, which can be compromised by improper dissolution, storage, and handling. These application notes provide comprehensive guidelines to ensure the consistent performance of this compound in a laboratory setting.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility is a key factor in the preparation of stock solutions. The solubility of this compound in various common laboratory solvents is summarized in Table 1.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL to 60 mg/mL | Ultrasonic treatment may be required to achieve higher concentrations. |
| 0.1 M Hydrochloric Acid (HCl) | ~10 mg/mL | Can be used for initial solubilization. |
| Water | ~2 mg/mL | Sparingly soluble in water. |
| Hot Methanol | Soluble | Specific concentration not always provided. |
| Ethanol | <1 mg/mL | Low solubility. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Not recommended for high-concentration stock solutions. |
Table 1: Solubility of this compound in Common Laboratory Solvents.
Preparation of this compound Stock Solutions
The choice of solvent for preparing a this compound stock solution depends on the intended application and the required concentration. For most cell culture applications, a high-concentration stock in DMSO is prepared and then diluted to the final working concentration in the culture medium.
Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: this compound is a potential teratogen and carcinogen. Handle the powder in a chemical fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile polypropylene tube.
-
Add the required volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Storage and Stability of this compound Solutions
The stability of this compound solutions is dependent on the solvent, storage temperature, and concentration. Table 2 provides a summary of recommended storage conditions.
| Solvent | Concentration | Storage Temperature | Stability | Notes |
| DMSO | High Concentration (e.g., 10 mg/mL) | -20°C | ≥ 2 years | Avoid repeated freeze-thaw cycles. |
| DMSO | High Concentration (e.g., 10 mg/mL) | -80°C | Up to 1 year | Provides enhanced long-term stability. |
| Aqueous Solutions (e.g., diluted in media) | Working Concentrations | 2-8°C | Not recommended for more than one day | This compound is less stable in aqueous solutions. |
| Reconstituted in Sterile Water (for injection) | 50 mg/mL | Room Temperature (15-30°C) | Up to 12 hours | Do not refrigerate as precipitation may occur. |
| Diluted in 0.9% NaCl or 5% Dextrose | ≤ 10 mg/mL | 2-8°C | Up to 24 hours | For infusion; should be used promptly. |
Table 2: Storage and Stability of this compound Solutions.
Mechanism of Action in HSV-TK Expressing Cells
This compound is a prodrug that requires phosphorylation to become active. In cells expressing the Herpes Simplex Virus thymidine kinase (HSV-TK), this compound is efficiently converted to this compound monophosphate. Cellular kinases then further phosphorylate it to the active this compound triphosphate (GCV-TP). GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA by viral DNA polymerase. Its incorporation into the growing DNA chain leads to premature chain termination, thereby inhibiting DNA replication and inducing apoptosis.
Caption: Mechanism of this compound in HSV-TK expressing cells.
Experimental Protocols
Workflow for In Vitro Cell Viability Assay
This protocol outlines a general workflow for assessing the cytotoxic effect of this compound on cells expressing HSV-TK.
Ganciclovir in Combination with Other Antivirals: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of ganciclovir in combination with other antiviral agents. The following sections detail the observed interactions, quantitative data from various studies, and standardized protocols for key experimental assays.
Introduction to Combination Antiviral Therapy
The use of multiple antiviral agents in combination is a critical strategy in virology to enhance efficacy, overcome drug resistance, and reduce toxicity. This compound, a cornerstone in the treatment of cytomegalovirus (CMV) infections, has been extensively studied in combination with other antivirals targeting both CMV and other herpesviruses. The nature of these interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
Summary of this compound In Vitro Combination Studies
The following tables summarize the quantitative data from in vitro studies of this compound in combination with various antiviral agents against different viruses.
Table 1: this compound Combinations Against Cytomegalovirus (CMV)
| Combination | Virus Strain(s) | Observed Interaction | Key Quantitative Data | Reference(s) |
| This compound + Foscarnet (B613817) | Human CMV | Synergistic | 3-fold increase in efficacy for both drugs.[1] | [1][2][3] |
| This compound + Foscarnet | Murine CMV | Additive | 27-fold increase in this compound efficacy; 3-fold increase in foscarnet efficacy.[1] | [1] |
| This compound + Cidofovir (B1669016) | GCV-susceptible CMV | - | IC50 for Cidofovir: 0.2-2.6 µM.[4] | [4] |
| This compound + Cidofovir | GCV-resistant CMV (low level) | - | IC50 for Cidofovir: ≤ 3 µM.[4] | [4] |
| This compound + Cidofovir | GCV-resistant CMV (high level) | - | IC50 for Cidofovir: ≥ 6 µM for 3 of 5 strains.[4] | [4] |
| This compound + Maribavir | Drug-sensitive CMV | Antagonistic | Up to 13-fold increase in this compound IC50.[5][6] | [5][6] |
| This compound + Maribavir | GCV-resistant CMV (C592G) | Antagonistic | 2.9-fold increase in this compound EC50.[6] | [6] |
| This compound + Maribavir | Maribavir-resistant CMV | No effect | Sensitivities to this compound were unaffected.[6] | [6] |
| This compound + Letermovir | Human CMV | Additive | - | [7] |
Table 2: this compound Combinations Against Herpes Simplex Virus (HSV)
| Combination | Virus Strain(s) | Observed Interaction | Key Quantitative Data | Reference(s) |
| This compound + Foscarnet | HSV-2 | Additive | 27-fold increase in this compound efficacy; 3-fold increase in foscarnet efficacy.[1] | [1] |
| This compound + Trifluorothymidine | ACV-susceptible HSV-1 | Synergistic | Fractional Inhibitory Concentration (FIC) Index: <0.5.[8][9][10] | [8][9][10] |
| This compound + Trifluorothymidine | ACV-resistant HSV-1 | Non-antagonistic | FIC Index: 0.84.[8][9][10] | [8][9][10] |
Mechanism of Action and Interaction Pathways
The interaction between this compound and other antivirals is often dictated by their respective mechanisms of action. This compound requires initial phosphorylation by viral kinases (UL97 in CMV and thymidine (B127349) kinase in HSV) to become active.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Synergy Testing
This protocol is a standard method for quantifying the efficacy of antiviral compounds by measuring the reduction in viral plaques.[11]
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV) in appropriate growth medium.
-
Seed the cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.[12] Incubate overnight at 37°C with 5% CO₂.
2. Preparation of Antiviral Dilutions:
-
Prepare stock solutions of this compound and the other antiviral agent.
-
Create a matrix of serial dilutions for each drug individually and in combination at various fixed ratios.
3. Virus Inoculation and Treatment:
-
Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU/well).
-
Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Add the diluted virus to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
After adsorption, remove the virus inoculum.
4. Overlay Application:
-
Gently add an overlay medium containing the different concentrations of the antiviral drugs (singly and in combination) to each well. The overlay is typically a semi-solid medium like agarose (B213101) or methylcellulose, which restricts virus spread to adjacent cells.[11]
5. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (can range from 3 to 14 days depending on the virus).
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution like crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.
6. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the nature of the interaction using the Fractional Inhibitory Concentration (FIC) index or other models.
Protocol 2: Checkerboard Assay
The checkerboard assay is a common method to systematically test combinations of two agents over a range of concentrations.
1. Plate Setup:
-
In a 96-well microplate, create a two-dimensional array of drug concentrations.
-
Serially dilute Drug A down the columns and Drug B across the rows. This creates a matrix where each well has a unique combination of concentrations of the two drugs. Wells with only one drug and no drug are included as controls.
2. Cell and Virus Addition:
-
Add a suspension of host cells to each well.
-
Add a standardized amount of virus to each well, except for cell control wells.
3. Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for a duration appropriate for the virus to cause a cytopathic effect (CPE).
4. Assessment of Viral Inhibition:
-
Viral inhibition can be assessed by various methods, such as:
-
Visual scoring of CPE: Microscopically examine the wells and score the degree of cell death.
-
Cell viability assays: Use assays like MTT or MTS to quantify the number of viable cells.[9]
-
Reporter gene assays: If using a recombinant virus expressing a reporter gene (e.g., luciferase or alkaline phosphatase), measure the reporter activity.
-
5. Data Analysis:
-
The primary method for analyzing checkerboard assay data is the calculation of the Fractional Inhibitory Concentration (FIC) index.
Calculating the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated using the following formulas:
-
FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FICA + FICB[13]
The interaction is interpreted as follows:
Alternative models for synergy analysis include the Bliss independence model, often analyzed with software like MacSynergy II, which is particularly useful when drugs have different mechanisms of action.[15][16][17][18]
Concluding Remarks
The in vitro combination of this compound with other antiviral agents demonstrates a range of interactions, from synergistic to antagonistic. The choice of combination therapy should be guided by the specific virus being targeted and the potential for adverse interactions, such as the antagonism observed between this compound and maribavir. The protocols provided herein offer standardized methods for the systematic evaluation of these interactions, which is essential for the development of more effective antiviral treatment strategies.
References
- 1. Increased efficacy of this compound in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of this compound and foscarnet on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of this compound and foscarnet on cytomegalovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of the in vitro sensitivity to cidofovir and this compound of clinical cytomegalovirus isolates. Coordinated Action Group 11] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maribavir Antagonizes the Antiviral Action of this compound on Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moving Past this compound and Foscarnet: Advances in CMV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synergism of trifluorothymidine and this compound against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. imquestbio.com [imquestbio.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
Troubleshooting & Optimization
Technical Support Center: Ganciclovir Resistance in HCMV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ganciclovir resistance mutations in the UL97 and UL54 genes of Human Cytomegalovirus (HCMV).
Troubleshooting Guides
This section addresses common issues encountered during experimental analysis of this compound resistance mutations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Genotypic Analysis: Sanger Sequencing | ||
| No PCR amplification or weak signal | - Low viral load in the clinical sample (below 240-1000 IU/mL).[1][2] - Presence of PCR inhibitors in the extracted DNA. - Mutations at primer binding sites. - Inefficient DNA extraction. | - Use a nested PCR approach to increase sensitivity.[3] - Perform DNA purification steps to remove inhibitors. - Design alternative primers for conserved regions of UL97 and UL54.[4] - Optimize the DNA extraction protocol for the specific sample type. |
| Ambiguous sequencing results (double peaks) | - Mixed viral populations (wild-type and mutant strains).[3] - Sequencing artifacts. | - Manually curate and carefully interpret electropherograms.[5] - Consider using next-generation sequencing (NGS) for better resolution of mixed populations.[6] - Repeat the sequencing reaction. |
| Failure to detect known resistance mutations in a phenotypically resistant sample | - The mutation is present as a minor variant (<15-20% of the viral population) and is below the limit of detection for Sanger sequencing.[7] - The resistance is conferred by a mutation outside the sequenced region. - A novel, uncharacterized mutation is responsible for the resistance. | - Utilize more sensitive methods like NGS to detect minor variants.[7][8] - Expand the sequencing to cover the entire coding regions of UL97 and UL54.[9] - Perform recombinant phenotyping to confirm the resistance profile of the novel variant.[10][11] |
| Genotypic Analysis: Next-Generation Sequencing (NGS) | ||
| Low quality sequencing reads | - Low viral DNA input. - Issues with library preparation. | - Ensure the viral load is above the assay's limit of detection (e.g., >500 IU/mL for some assays).[8] - Optimize library preparation protocols and perform quality control checks. |
| Difficulty in distinguishing true low-frequency variants from sequencing errors | - PCR amplification errors. - Sequencing platform-specific error rates. | - Use a high-fidelity DNA polymerase for amplification.[12] - Implement a bioinformatics pipeline with stringent quality filtering and error correction. - Set a validated threshold for calling resistance mutations (e.g., 15% prevalence).[8] |
| Phenotypic Analysis | ||
| High variability in plaque reduction assay (PRA) results | - Inconsistent cell culture conditions. - Variability in viral inoculum. - Subjectivity in plaque counting. | - Standardize cell lines, media, and incubation conditions.[13] - Use a standardized viral stock and accurately determine the plaque-forming units (PFU). - Employ automated plaque counting methods if available. |
| Discrepancy between genotype and phenotype | - The identified mutation may be a polymorphism with no effect on drug susceptibility.[10] - The in vitro assay may not fully reflect the in vivo resistance mechanism. - The presence of uncharacterized mutations affecting drug susceptibility. | - Perform recombinant phenotyping to confirm the effect of the specific mutation.[10][11] - Correlate findings with clinical outcomes. - Sequence the full UL97 and UL54 genes to identify any other potential resistance mutations. |
Frequently Asked Questions (FAQs)
This compound Resistance Mechanisms and Mutations
Q1: What are the primary mechanisms of this compound resistance in HCMV?
A1: this compound resistance in HCMV is primarily mediated by mutations in two viral genes:
-
UL97: This gene encodes a viral phosphotransferase that is responsible for the initial phosphorylation of this compound, a crucial step for its antiviral activity.[14] Mutations in UL97 can impair this phosphorylation, leading to low-level this compound resistance.[15]
-
UL54: This gene encodes the viral DNA polymerase, the ultimate target of the active form of this compound.[14] Mutations in UL54 can reduce the incorporation of this compound triphosphate into the viral DNA, often resulting in high-level this compound resistance and potential cross-resistance to other antiviral drugs like cidofovir (B1669016) and foscarnet (B613817).[16]
Q2: Which are the most common this compound resistance mutations in UL97 and UL54?
A2: Several canonical mutations in UL97 are frequently associated with this compound resistance. The most common mutations are found at codons M460V/I, H520Q, C592G, A594V, L595S, and C603W.[3][17] In the UL54 gene, a wider variety of mutations across different domains can confer resistance. Some notable mutations include those in the conserved regions that affect polymerase function.[15]
Experimental Procedures
Q3: What is the recommended viral load for successful genotypic resistance testing?
A3: For reliable Sanger sequencing of UL97 and UL54, a viral load of at least 240-1000 IU/mL is generally recommended.[1][2] Samples with lower viral loads may fail to amplify or produce poor-quality sequencing data.[1][7] Next-generation sequencing (NGS) methods may have a lower limit of detection, with some assays validated for viral loads as low as 500 IU/mL.[8]
Q4: Can I use whole blood for genotypic testing, or is plasma preferred?
A4: Both plasma and whole blood can be used for genotypic testing.[18] However, it is recommended to use the same sample type that is used for viral load monitoring to ensure consistency.[1] Plasma is often preferred to avoid potential issues with inhibitors from cellular components.
Q5: What are the key differences between Sanger sequencing and Next-Generation Sequencing (NGS) for resistance testing?
A5:
-
Sanger Sequencing: This method has been the gold standard and is widely available. It is effective at identifying dominant viral populations but has a limited ability to detect minor variants, typically requiring a mutant population of at least 15-20% to be reliably detected.[6][7]
-
Next-Generation Sequencing (NGS): NGS offers higher sensitivity and can detect minor drug-resistant variants that may be missed by Sanger sequencing.[7][8][19] This can be crucial for early detection of emerging resistance. However, NGS workflows and data analysis can be more complex.[19]
Data Interpretation
Q6: How are IC50 values interpreted in phenotypic assays?
A6: The IC50 (50% inhibitory concentration) is the drug concentration required to inhibit viral replication by 50%. An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates resistance. A commonly used threshold for this compound resistance is an IC50 greater than 6.0 µM.[15] Low-level resistance is often associated with IC50 values between 6.0 and 12.0 µM, while high-level resistance is indicated by IC50 values greater than 12.0 or 30.0 µM.[15]
Q7: What does the presence of a UL54 mutation without a UL97 mutation signify?
A7: While it is more common for UL97 mutations to appear first, followed by UL54 mutations, the presence of a UL54 mutation alone can occur, though it is considered rare.[6][20] This can happen in patients with prolonged exposure to foscarnet or cidofovir, as these drugs directly target the UL54 DNA polymerase.[21] It can also occur in cases where a previous UL97 mutation has reverted to wild-type after a change in antiviral therapy.
Quantitative Data Summary
Table 1: Fold Resistance of Common UL97 Mutations to this compound
| Mutation | Fold Increase in this compound IC50 | Resistance Level |
| M460V/I | 5 - 15 | Low to Moderate |
| H520Q | 5 - 15 | Low to Moderate |
| C592G | ~3 | Low |
| A594V | 5 - 10 | Low to Moderate |
| L595S/F/W | 5 - 15 | Low to Moderate |
| C603W | 5 - 10 | Low to Moderate |
| C607Y | ~1.5 - 4 | Low |
| Data compiled from multiple sources. Fold increase can vary depending on the specific amino acid substitution and the assay used.[16][22] |
Table 2: Prevalence of this compound Resistance Mutations in Transplant Recipients
| Gene | Mutation | Prevalence in Resistant Isolates |
| UL97 | M460V/I | High |
| H520Q | High | |
| A594V | High | |
| L595S | High | |
| C603W | Moderate | |
| UL54 | Various | Lower than UL97 mutations |
| Prevalence can vary significantly depending on the patient population, treatment history, and geographical location.[23][24][25] |
Experimental Protocols
Genotypic Analysis: Sanger Sequencing of UL97 and UL54
Objective: To amplify and sequence the regions of the UL97 and UL54 genes known to harbor this compound resistance mutations.
Methodology:
-
DNA Extraction: Extract viral DNA from plasma, whole blood, or other clinical specimens using a validated commercial kit.
-
PCR Amplification:
-
Perform a nested PCR to increase sensitivity, especially for samples with low viral loads.[3]
-
Design primers to amplify the relevant codons. For UL97, this typically includes codons 440-670.[4] For UL54, a larger region, often from codon 300 to 1000, is targeted.[14]
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
-
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template.
-
Sequence Analysis:
-
Assemble and analyze the sequencing data using appropriate software.
-
Compare the obtained sequence to a wild-type HCMV reference strain (e.g., AD169) to identify mutations.
-
Carefully examine electropherograms for the presence of double peaks, which may indicate a mixed viral population.[3]
-
Phenotypic Analysis: Plaque Reduction Assay (PRA)
Objective: To determine the concentration of this compound required to inhibit the replication of a clinical CMV isolate by 50% (IC50).
Methodology:
-
Virus Isolation and Titration:
-
Isolate the virus from the clinical sample by co-culturing with susceptible cells (e.g., human foreskin fibroblasts).
-
Determine the viral titer in plaque-forming units per milliliter (PFU/mL).
-
-
Assay Setup:
-
Seed 24-well plates with confluent monolayers of fibroblasts.
-
Prepare serial dilutions of this compound in culture medium.
-
-
Infection and Treatment:
-
Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well).
-
After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of this compound.
-
-
Incubation and Staining:
-
Incubate the plates for 7-14 days until plaques are visible in the control wells (no drug).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
-
Plaque Counting and IC50 Calculation:
-
Count the number of plaques in each well.
-
Calculate the IC50 value by determining the this compound concentration that reduces the number of plaques by 50% compared to the control.[13]
-
Phenotypic Analysis: Recombinant Phenotyping
Objective: To determine the effect of a specific mutation on this compound susceptibility by introducing it into a known drug-sensitive viral background.
Methodology:
-
Site-Directed Mutagenesis: Introduce the mutation of interest into a bacterial artificial chromosome (BAC) containing the full-length HCMV genome of a laboratory strain (e.g., AD169).[11]
-
Generation of Recombinant Virus:
-
Transfect the mutated BAC DNA into permissive cells to generate a recombinant virus.
-
Propagate the virus to create a working stock.
-
-
Drug Susceptibility Testing:
-
Comparison: Compare the IC50 of the mutant virus to that of the wild-type parental virus to determine the fold-resistance conferred by the mutation.
Visualizations
Caption: Diagnostic workflow for suspected this compound resistance.
References
- 1. Diagnosis of Human Cytomegalovirus Drug Resistance Mutations in Solid Organ Transplant Recipients—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 3. This compound Resistance-Linked Mutations in the HCMV UL97 Gene: Sanger Sequencing Analysis in Samples from Transplant Recipients at a Tertiary Hospital in Southern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the genotypic diagnosis of cytomegalovirus antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotyping of cytomegalovirus drug resistance mutations by using recombinant viruses incorporating a reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CMV Resistance testing (UL54 and UL97) [protocols.io]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Analysis of this compound-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frequency of UL97 phosphotransferase mutations related to this compound resistance in clinical cytomegalovirus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Resistance Genotyping - Guide to Services - CNPHI [cnphi.canada.ca]
- 19. Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 22. ashpublications.org [ashpublications.org]
- 23. Cytomegalovirus drug resistance mutations in transplant recipients with suspected resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The impact of drug-resistant cytomegalovirus in pediatric allogeneic hematopoietic cell transplant recipients: a prospective monitoring of UL97 and UL54 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganciclovir Cytotoxicity in Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ganciclovir (GCV) cytotoxicity in cell culture experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound cytotoxicity assays in a question-and-answer format.
Question 1: Why am I observing low or no cytotoxicity after this compound treatment in my target cells?
Answer:
There are several potential reasons for a lack of this compound-induced cytotoxicity. The primary mechanism of GCV relies on its phosphorylation by the Herpes Simplex Virus thymidine (B127349) kinase (HSV-tk).[1] Therefore, the most common reason for resistance is related to this enzyme.
-
Absence or low expression of HSV-tk: this compound is a prodrug that requires phosphorylation by HSV-tk to become active.[1] Mammalian cellular thymidine kinases do not efficiently phosphorylate GCV.[1] Ensure that your target cells have been successfully transduced or transfected with a functional HSV-tk gene and that there is sufficient protein expression.
-
Loss or mutation of the HSV-tk gene: In populations of cells transduced with a retroviral vector containing the HSV-tk gene, resistance to GCV can arise from the partial or complete deletion of the gene.[2][3] In some cases, cryptic splice sites within the HSV-tk gene sequence can lead to a truncated, non-functional protein.[4]
-
Poor bystander effect: In mixed cell populations, the "bystander effect," where HSV-tk expressing cells kill neighboring non-expressing cells, is crucial for overall cytotoxicity.[5][6] This effect is thought to be mediated by the transfer of phosphorylated GCV through gap junctions.[3] If your cell line has poor intercellular communication, the bystander effect will be minimal, leading to the survival of non-transduced cells.[2][3]
Question 2: I am observing significant cytotoxicity in my control cells (not expressing HSV-tk). What could be the cause?
Answer:
While this compound is significantly more toxic to HSV-tk expressing cells, high concentrations or prolonged exposure can lead to off-target toxicity in parental cell lines.
-
High this compound Concentration: At high concentrations, GCV can exert cytotoxic effects on cells that do not express HSV-tk.[7] For example, the IC50 for parental LM cells was found to be 180 µM, while for LMTK- cells it was 120 µM.[7] It is crucial to perform a dose-response experiment to determine the optimal GCV concentration that selectively kills target cells while minimizing toxicity to control cells.
-
Duration of Exposure: The cytotoxic effect of this compound can be duration-dependent.[8] Prolonged exposure to even moderate concentrations of GCV might lead to toxicity in non-target cells.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, human corneal endothelial cells showed a significant reduction in viability at GCV concentrations of ≥5 mg/ml.[9]
Question 3: My results are inconsistent between experiments. What factors could be contributing to this variability?
Answer:
Inconsistent results in this compound cytotoxicity assays can stem from several experimental variables.
-
Cell Culture Conditions: Ensure consistent cell seeding density, growth phase of cells, and media composition between experiments. Factors like confluency can influence cell-to-cell contact and the bystander effect.
-
This compound Preparation and Storage: Prepare fresh this compound stock solutions and store them appropriately, typically at -20°C.[1] Avoid repeated freeze-thaw cycles. Ensure the drug is completely dissolved in the solvent (e.g., sterile DMSO or water) before diluting it in the culture medium.[1]
-
Transduction/Transfection Efficiency: Variability in the efficiency of HSV-tk gene delivery can lead to different proportions of GCV-sensitive cells in each experiment, significantly impacting the overall cytotoxicity observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the HSV-tk system?
A1: this compound is a prodrug that, in cells expressing HSV-tk, undergoes a three-step phosphorylation process to become this compound triphosphate (GCV-TP).[1][8] GCV-TP is a competitive inhibitor of viral DNA polymerase and its incorporation into a growing DNA strand leads to chain termination.[1] This DNA damage triggers cell cycle arrest, typically in the S and G2/M phases, and ultimately induces apoptosis.[1][10]
Q2: What signaling pathways are involved in this compound-induced apoptosis?
A2: this compound-induced apoptosis is a complex process involving multiple signaling pathways:
-
Caspase Activation: The process involves the activation of the caspase cascade, including the cleavage of caspase-8 and the downstream executioner caspase-3.[11]
-
p53 Accumulation: GCV treatment can induce the accumulation of the tumor suppressor protein p53.[11][12]
-
Death Receptor Pathway: The HSV-tk/GCV system can lead to the aggregation of death receptors like CD95 (Fas) in a ligand-independent manner, forming a death-inducing signaling complex (DISC) with FADD and caspase-8.[11]
-
Mitochondrial Amplification: Mitochondria play a crucial role in amplifying the apoptotic signal.[12] This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates caspases.[12]
Q3: What is the "bystander effect" in the context of this compound cytotoxicity?
A3: The "bystander effect" refers to the killing of non-transduced (HSV-tk negative) tumor cells that are in the vicinity of HSV-tk expressing cells treated with this compound.[5][6] This phenomenon is critical for the success of HSV-tk/GCV gene therapy, as it allows for the elimination of a larger population of tumor cells than are actually transduced. The primary mechanism is believed to be the transfer of the toxic metabolite, this compound triphosphate, from the HSV-tk positive cells to the bystander cells through gap junctions.[3]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Table 1: this compound IC50 in HSV-tk Expressing Cells
| Cell Line / Virus | Assay Type | Parameter | Value (µM) | Reference |
| Human OST TK- cells (expressing HSV1 TK) | Cytotoxicity Assay | IC50 | 0.0019 | [1][13] |
| LH7 cells (LMTK- transformed with HSV1) | Growth Inhibition | IC50 | 0.07 | [1][7] |
| B16F10 murine melanoma (HSVtk-transduced) | Cytotoxicity Assay | IC50 | 0.1 to 0.3 | [10][14] |
| Feline herpesvirus type-1 | Cell-free assay | IC50 | 5.2 | [13] |
Table 2: this compound IC50 in Cells Not Expressing Viral Thymidine Kinase
| Cell Line / Virus | Assay Type | Parameter | Value (µM) | Reference |
| LM cells (parental) | Growth Inhibition | IC50 | 180 | [1][7] |
| LMTK- cells | Growth Inhibition | IC50 | 120 | [1][7] |
| Lymphoblastoid Cells (no virus) | Cytotoxicity Assay | IC50 | ~78 (20 mg/L) | [1][15] |
Experimental Protocols
Protocol 1: In Vitro this compound Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effect of this compound on a cell line expressing HSV-tk.
Materials:
-
HSV-tk expressing cells and parental (wild-type) control cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (GCV) powder
-
Sterile DMSO for reconstitution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both HSV-tk expressing and parental cells.
-
Seed the cells into 96-well plates at a predetermined optimal density. Include wells for untreated controls and vehicle controls.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in sterile DMSO. Store at -20°C.[1]
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. For control wells, add medium with the vehicle (DMSO) at the same final concentration as in the highest GCV dose wells.[1]
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours). The incubation time should be optimized for your specific cell line and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Mechanism of this compound action in HSV-tk expressing cells.
Caption: Signaling pathways in this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms for this compound resistance in gastrointestinal tumor cells transduced with a retroviral vector containing the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular mechanism for this compound resistance in human T lymphocytes transduced with retroviral vectors carrying the herpes simplex virus thymidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Herpes simplex virus thymidine kinase/ganciclovir-mediated apoptotic death of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by this compound of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of this compound on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S- and G2-phase cell cycle arrests and apoptosis induced by this compound in murine melanoma cells transduced with herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial amplification of death signals determines thymidine kinase/ganciclovir-triggered activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. S- and G2-phase cell cycle arrests and apoptosis induced by this compound in murine melanoma cells transduced with herpes simplex virus thymidine kinase. | Semantic Scholar [semanticscholar.org]
- 15. A Pharmacodynamic Model of this compound Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganciclovir Dosage Optimization for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing ganciclovir dosage for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A common starting point for this compound in mice is in the range of 10-100 mg/kg/day.[1][2] For example, a study in severe combined immunodeficient (SCID) mice used a dose range of 1-80 mg/kg per day administered subcutaneously to delay mortality from murine cytomegalovirus (MCMV) infection.[1] Another study investigating the anti-inflammatory effects of this compound used a dose of 100 mg/kg.[2] The optimal dose will ultimately depend on the specific animal model, the indication being studied, and the route of administration.
Q2: What are the common routes of administration for this compound in animal studies?
This compound is commonly administered via intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1][3][4] Oral administration is also possible using the prodrug valthis compound (B601543), which is rapidly hydrolyzed to this compound and offers significantly higher oral bioavailability.[5]
Q3: How does the pharmacokinetics of this compound differ between animal models?
The pharmacokinetic profile of this compound can vary significantly between species. For instance, in adult mice, the plasma concentration of this compound peaked at 1 hour and became undetectable by 2 hours after an intraperitoneal injection.[3] In contrast, in adult rats, the concentration in the inner ear fluid was shown to be the same as in the blood.[3] A study in horses reported a prolonged terminal half-life of 72 ± 9 hours after intravenous administration.[6] These differences highlight the importance of conducting pilot pharmacokinetic studies in your specific animal model.
Q4: What are the primary toxicities associated with this compound in animals?
The main dose-limiting toxicities of this compound observed in animal studies are hematological and reproductive.[5] These include neutropenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia.[3][5] Testicular atrophy in males and ovarian atrophy in females have also been reported.[5] At higher doses, renal toxicity can also occur.[5]
Q5: How can I monitor for this compound-related toxicity in my animal studies?
Regular monitoring of complete blood counts (CBCs) is crucial to detect hematological toxicity.[3] This should include measurements of white blood cells, red blood cells, and platelets.[3] For studies involving long-term administration, periodic monitoring of renal function (e.g., serum creatinine (B1669602) and BUN) is also recommended. Histopathological examination of the testes and ovaries at the end of the study can assess reproductive toxicity.
Q6: Should I use this compound or its prodrug, valthis compound, for oral dosing?
For oral administration, valthis compound is strongly recommended. This compound itself has poor oral bioavailability in many species, including rats and monkeys (7-10%).[5] Valthis compound is efficiently absorbed and rapidly converted to this compound, resulting in significantly higher and more consistent systemic exposure.[5] In mice and dogs, the bioavailability of this compound from oral valthis compound is nearly 100%.[5]
Q7: How does the duration of this compound treatment impact its efficacy?
The duration of treatment is a critical factor for the efficacy of this compound. Studies in MCMV-infected SCID mice have shown that the protective effect of this compound is dependent on the duration of treatment.[1] A longer treatment duration generally leads to better viral suppression and improved outcomes.[1] However, prolonged treatment also increases the risk of toxicity. Therefore, the treatment duration should be carefully optimized to balance efficacy and safety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dosage- Inappropriate route of administration- Short treatment duration- Drug resistance | - Perform a dose-escalation study to find the effective dose.- Consider a different route of administration (e.g., IV instead of IP) for better bioavailability.- Extend the duration of treatment.- If possible, sequence the viral DNA polymerase gene to check for resistance mutations. |
| Significant Weight Loss or Morbidity | - Drug toxicity (hematological, renal)- Dehydration | - Reduce the this compound dose.- Monitor CBCs and renal function.- Ensure adequate hydration of the animals.[7] |
| High Variability in Plasma Concentrations | - Inconsistent administration- Issues with drug formulation- Animal-to-animal variation | - Ensure precise and consistent dosing technique.- Prepare fresh drug formulations for each administration.[4]- Increase the number of animals per group to account for biological variability. |
| Precipitation of this compound in Solution | - Incorrect solvent or pH- High drug concentration | - this compound can be dissolved in sterile 0.9% saline or 5% glucose serum.[4]- Prepare solutions at a lower concentration if precipitation occurs. |
Quantitative Data Summary
The following table summarizes this compound dosages and pharmacokinetic parameters from various in vivo animal studies.
| Animal Model | Route of Administration | Dosage | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Mouse (SCID) | Subcutaneous (SC) | 1-80 mg/kg/day | Dose-dependently delayed mortality in MCMV-infected mice. | [1] |
| Mouse (Adult) | Intraperitoneal (IP) | Not specified | Plasma concentration peaked at 1 hour and was undetectable by 2 hours. | [3] |
| Mouse | Not specified | Median Effective Dose (ED50) of 6-7 mg/kg | For CMV infection. | [8] |
| Rat (Adult) | Not specified | Not specified | Intracochlear concentration was the same as in blood. | [3] |
| Horse (Adult) | Intravenous (IV) | 2.5 mg/kg | Terminal half-life of 72 ± 9 hours. | [6] |
| Rabbit | Intravitreal | 200-400 µg | Used for CMV retinitis. | [9] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats or mice.
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment with ad libitum access to food and water.[4]
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline or 5% glucose serum to the desired concentration (e.g., 5 mg/mL).[4] Prepare the formulation fresh on the day of dosing.[4]
-
Administration: Administer this compound via the desired route (e.g., IV, IP, or SC).
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2EDTA.[4]
-
Plasma Preparation: Immediately place blood samples on ice and then centrifuge to separate the plasma.[4]
-
Sample Storage: Store plasma samples at -80°C until analysis.[4]
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.[4] The use of a stable isotope-labeled internal standard, such as this compound-d5, is recommended for accuracy.[4]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis.[4]
Assessment of this compound-Induced Hematological Toxicity
-
Baseline Blood Collection: Prior to the first this compound administration, collect a baseline blood sample from each animal for a complete blood count (CBC).
-
This compound Administration: Administer this compound according to the study protocol (dose, route, and frequency).
-
Periodic Blood Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., weekly) and at the end of the study.
-
CBC Analysis: Analyze the blood samples for key hematological parameters, including:
-
White blood cell (WBC) count
-
Red blood cell (RBC) count
-
Platelet count
-
Hemoglobin and Hematocrit
-
-
Data Comparison: Compare the on-treatment and post-treatment CBC results to the baseline values to identify any significant changes that may indicate hematological toxicity.
Visualizations
Caption: Workflow for optimizing this compound dosage in animal studies.
Caption: Mechanism of action of this compound in virus-infected cells.
References
- 1. Dose and duration-dependence of this compound treatment against murine cytomegalovirus infection in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral drug this compound is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue diffusion of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. fresenius-kabi.com [fresenius-kabi.com]
- 8. Therapeutic Drug Monitoring of this compound: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ganciclovir in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound solutions?
A1: Reconstituted this compound for injection (typically 50 mg/mL) is stable at room temperature (25°C or 77°F) for 12 hours. It is crucial not to refrigerate or freeze the reconstituted solution in the vial, as this may cause precipitation.[1][2][3]
Q2: How long is this compound stable after dilution in an infusion fluid?
A2: Once diluted in a compatible infusion fluid (to a concentration not exceeding 10 mg/mL), the solution should be refrigerated (2°C to 8°C or 36°F to 46°F) and used within 24 hours to minimize the risk of bacterial contamination. Freezing of the diluted solution is not recommended.[1][3] Some studies have shown that diluted solutions in 0.9% sodium chloride or 5% dextrose in PVC bags can be stable for up to 35 days when stored at 5°C or 25°C.[4][5] Another study indicated stability for at least 185 days in polypropylene (B1209903) containers at room temperature or refrigerated.
Q3: What infusion fluids are compatible with this compound?
A3: this compound for injection is chemically and physically compatible with the following infusion fluids:
Q4: What is the optimal pH for this compound stability in an aqueous solution?
A4: this compound solutions are alkaline, with a pH of approximately 11 after reconstitution.[7] The aqueous solubility of this compound is relatively constant between pH 3.5 and 8.5 but increases significantly in strongly acidic or basic solutions.[3] For its prodrug, valthis compound (B601543), maximum stability is observed at a pH of 3.81, with a half-life of 220 days at 37°C.[8]
Q5: What are the known degradation pathways for this compound?
A5: The primary degradation pathway for this compound in solution is hydrolysis, particularly of its prodrugs. For instance, valthis compound hydrolyzes to this compound and L-valine.[8] Forced degradation studies have shown that this compound can degrade under acidic, basic, oxidative, photolytic, and thermal stress conditions. The main degradation products identified under stress conditions include guanine, (1, 3-dioxolan-4-yl) methyl acetate, and diacetyl guanine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in the reconstituted vial. | The reconstituted solution was refrigerated or frozen. | Do not refrigerate or freeze the reconstituted this compound solution in the vial. Store at room temperature (25°C) for up to 12 hours.[1][2][3] If precipitation is observed, discard the vial. |
| Cloudiness or particulate matter in the diluted infusion solution. | Incompatibility with the infusion fluid or container. Use of bacteriostatic water containing parabens for reconstitution. | Ensure the use of compatible infusion fluids such as 0.9% Sodium Chloride or 5% Dextrose.[1][6] Do not use bacteriostatic water with parabens for reconstitution as it is incompatible and can cause precipitation.[2] Visually inspect the solution before administration and discard if particulate matter is present. |
| Unexpectedly low potency of this compound in prepared solutions. | Degradation due to improper storage temperature or prolonged storage. Exposure to light. | Store diluted solutions under refrigeration (2°C to 8°C) and use within 24 hours.[1] For longer-term storage, refer to specific stability studies for the container type and temperature. While this compound solutions do not generally require protection from light, it is good practice to shield them from direct, prolonged light exposure. |
| Variable results in stability studies. | Inconsistent experimental conditions (pH, temperature, light exposure). Non-validated analytical method. | Strictly control and monitor pH, temperature, and light exposure throughout the experiment. Utilize a validated stability-indicating HPLC method to ensure accurate quantification of this compound and its degradation products. |
Quantitative Data on this compound Stability
Stability of this compound in Infusion Fluids
| Concentration | Infusion Fluid | Container | Storage Temperature | Duration | Percent Remaining |
| 1 mg/mL & 5 mg/mL | 0.9% NaCl or 5% Dextrose | PVC bags | 5°C or 25°C | 35 days | >90%[4][5] |
| 0.25 mg/mL & 5 mg/mL | 0.9% NaCl | Polypropylene bags/syringes | Room Temp or 5±3°C | 185 days | Stable |
| 70, 200, 350 mg/50mL | 0.9% NaCl | Polypropylene syringes | -20°C, 4°C, Room Temp | 1 year (frozen), 80 days (4°C), 7 days (Room Temp) | Stable[7][9] |
| 70, 350 mg/250mL | 0.9% NaCl | PVC bags | -20°C, 4°C, Room Temp | 1 year (frozen), 80 days (4°C), 7 days (Room Temp) | Stable[7][9] |
Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation |
| Acid Hydrolysis | 2 N HCl | 2 hours | 80°C | Significant degradation observed |
| Base Hydrolysis | 2 N NaOH | 2 hours | 80°C | Significant degradation observed |
| Oxidation | 5% H₂O₂ | 2 hours | 80°C | Significant degradation observed |
| Photolytic | UV light (1200 K lux hours) | 72 hours | N/A | Degradation observed |
| Thermal | Dry Heat | 5 hours | 105°C | Degradation observed |
Note: The exact percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of a this compound solution.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer with a neutral pH).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period, taking samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at appropriate time intervals by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven (e.g., 70°C).
-
At specified time points, dissolve a portion of the solid in the solvent and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol for Stability-Indicating HPLC Method for this compound
This protocol provides an example of an HPLC method suitable for stability studies of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.0) and methanol (B129727) (e.g., 92:8 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Prepare samples from the stability and forced degradation studies, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak and any degradation product peaks based on their retention times and the calibration curve.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: this compound Degradation under Stress Conditions.
Caption: Workflow for this compound Stability Testing.
References
- 1. globalrph.com [globalrph.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of this compound sodium in 5% dextrose injection and in 0.9% sodium chloride injection over 35 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of this compound sodium (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability of dilute solutions of this compound sodium (Cymevan) in polypropylene syringes and PVC perfusion bags] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity of valthis compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ganciclovir Resistance in Laboratory CMV Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with ganciclovir-resistant Cytomegalovirus (CMV) strains in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in CMV?
A1: this compound resistance in CMV is predominantly caused by mutations in two viral genes:
-
UL97: This gene encodes a viral phosphotransferase that is responsible for the initial phosphorylation of this compound, a crucial step for its antiviral activity.[1][2][3][4] Mutations in UL97 can impair this phosphorylation, leading to this compound resistance.[1][4] The majority of this compound resistance cases are associated with mutations in the UL97 gene.[5][6]
-
UL54: This gene encodes the viral DNA polymerase, the ultimate target of the active form of this compound.[2][3][7] Mutations in UL54 can reduce the binding affinity of the phosphorylated this compound to the DNA polymerase, resulting in resistance.[2] UL54 mutations often confer higher levels of this compound resistance and may also lead to cross-resistance with other antiviral drugs like cidofovir (B1669016) and foscarnet (B613817).[2][5][8]
Q2: How can I detect this compound resistance in my CMV strains?
A2: this compound resistance can be detected using two main types of assays:
-
Genotypic Assays: These methods involve sequencing the UL97 and UL54 genes to identify known resistance-conferring mutations.[9][10] This is a rapid method that can be performed directly on clinical specimens.[8]
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to this compound in cell culture. The most common method is the plaque reduction assay (PRA), which determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).[2][11]
Q3: My CMV strain shows this compound resistance. What are my options for alternative antiviral agents?
A3: Several alternative antiviral agents are available for treating this compound-resistant CMV:
-
Foscarnet: A pyrophosphate analog that directly inhibits the CMV DNA polymerase (UL54) without requiring prior activation by viral kinases.[12][13][14] It is often effective against CMV strains with UL97 mutations.[14]
-
Cidofovir: A nucleotide analog that also inhibits the viral DNA polymerase.[12] Its activation is independent of the UL97 viral kinase.[15]
-
Maribavir: A benzimidazole (B57391) riboside that inhibits the UL97 protein kinase, thereby preventing viral DNA replication, encapsidation, and nuclear egress.[1][7][16] It is active against strains with DNA polymerase mutations that confer resistance to other antivirals.[1][7]
-
Letermovir: A terminase complex inhibitor that prevents the cleavage of CMV DNA concatemers, resulting in the production of non-infectious viral particles.[5][17][18][19][20] It has a unique mechanism of action and is not expected to have cross-resistance with DNA polymerase inhibitors.[17]
Q4: Is combination therapy a viable strategy to overcome this compound resistance?
A4: Yes, combination therapy can be an effective strategy. Combining this compound with foscarnet has been shown to be beneficial in treating this compound-resistant CMV infections.[11][12][16][17][21][22] This approach may be more effective at suppressing viral replication and could potentially prevent the emergence of resistant strains.[12]
Troubleshooting Guides
Genotypic Resistance Testing (Sanger Sequencing)
| Issue | Possible Cause | Recommended Solution |
| Failed Sequencing Reaction | Low template concentration. | Ensure DNA concentration is adequate (typically 100-200 ng/µL).[6] |
| Poor quality DNA (low 260/280 ratio). | Re-purify the DNA to remove contaminants. Ensure the 260/280 ratio is ~1.8.[6] | |
| Incorrect primer concentration or design. | Verify primer concentration and ensure it is designed for the target region with a suitable melting temperature (50-60°C) and GC content (45-55%).[14] | |
| Presence of PCR inhibitors (e.g., EDTA, ethanol). | Ensure the final DNA elution is in water or a buffer without EDTA.[14][23] Perform thorough washes during purification to remove ethanol.[14] | |
| Noisy or Unreadable Sequence Data | Multiple templates present in the reaction. | If sequencing a PCR product, ensure it is a single, clean band on a gel. Gel purify if necessary.[6][23] |
| Multiple priming sites on the template. | Design primers specific to a unique binding site on the viral genome.[6] | |
| Residual primers and dNTPs from PCR. | Purify the PCR product using a commercial kit before sequencing.[23] | |
| Low Signal Intensity | Insufficient template DNA. | Increase the amount of template DNA in the sequencing reaction. |
| Low primer binding efficiency. | Redesign the primer for better binding efficiency.[6] |
Phenotypic Resistance Testing (Plaque Reduction Assay)
| Issue | Possible Cause | Recommended Solution |
| No Plaque Formation (even in control wells) | Poor virus infectivity. | Use a fresh, high-titer virus stock. Ensure proper storage of the virus.[24] |
| Unhealthy or over-confluent cell monolayer. | Use healthy, actively dividing cells at the correct confluency (typically 90-100%).[24] | |
| Incorrect incubation conditions. | Verify the temperature, CO2, and humidity levels are optimal for both the virus and the host cells.[24] | |
| Inconsistent or Poorly Defined Plaques | Incorrect overlay medium consistency. | Ensure the agarose (B213101) or other overlay medium is at the correct concentration and temperature to solidify properly.[24] |
| Inconsistent technique. | Ensure consistent pipetting, even distribution of the virus, and accurate timing across all plates.[24] | |
| Contamination (bacterial or fungal). | Check cell cultures and virus stocks for contamination. Use sterile techniques throughout the assay.[24] | |
| High Variability Between Replicates | Inaccurate virus dilution. | Perform serial dilutions carefully and use fresh pipette tips for each dilution. |
| Uneven cell monolayer. | Ensure an even distribution of cells when seeding the plates. |
Quantitative Data Summary
Table 1: Common UL97 Mutations and Associated this compound Resistance Levels
| Mutation | Codon | This compound IC50 Fold Increase | Reference |
| M460V/I | 460 | 5-15 | [25] |
| H520Q | 520 | 5-10 | [25] |
| C592G | 592 | 2-4 | [25] |
| A594V | 594 | 5-15 | [25] |
| L595S/F/W | 595 | 5-15 | [25] |
| C603W | 603 | 5-15 | [25] |
| del595-603 | 595-603 | High | [26] |
IC50 Fold Increase is relative to the wild-type strain.
Table 2: Antiviral Agents for this compound-Resistant CMV
| Antiviral Agent | Mechanism of Action | Activity Against GCV-Resistant Strains | Common Side Effects |
| Foscarnet | Inhibits viral DNA polymerase (UL54).[12][13] | Active against UL97 mutant strains.[14] | Nephrotoxicity, electrolyte imbalances.[13] |
| Cidofovir | Inhibits viral DNA polymerase (UL54).[12] | Active against UL97 mutant strains. | Nephrotoxicity. |
| Maribavir | Inhibits UL97 protein kinase.[1][7][16] | Active against UL54 mutant strains.[1][7] | Dysgeusia, nausea, vomiting.[1] |
| Letermovir | Inhibits the viral terminase complex (pUL56).[5][17][18][19][20] | Active against DNA polymerase and UL97 mutant strains.[17] | Nausea, diarrhea, vomiting.[17] |
Experimental Protocols
Plaque Reduction Assay (PRA) for this compound Susceptibility
This protocol is a generalized procedure and may require optimization for specific cell lines and CMV strains.
Materials:
-
Human foreskin fibroblasts (HFF) or other susceptible cell line
-
CMV strain to be tested
-
This compound stock solution
-
Cell culture medium (e.g., MEM with 5% FBS)
-
Agarose (low melting point)
-
Neutral red or crystal violet stain
-
24-well tissue culture plates
-
10% formalin
Procedure:
-
Cell Seeding: Seed 24-well plates with HFF cells to achieve a confluent monolayer on the day of infection.[2]
-
Virus Dilution: Prepare serial dilutions of the CMV stock to yield approximately 40-80 plaque-forming units (PFU) per well.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium. Final concentrations should typically range from 0 to 96 µM.[2]
-
Infection: Aspirate the medium from the cell monolayers and inoculate each well with 0.2 mL of the diluted virus. Include control wells with no virus and virus-only (no drug). Incubate at 37°C for 1.5-2 hours to allow for viral adsorption.
-
Overlay: After incubation, aspirate the inoculum and overlay the cells with 1 mL of a mixture containing equal volumes of 2x culture medium with the appropriate this compound concentration and 0.8% agarose.[2]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells.[2]
-
Staining: Fix the cells with 10% formalin. After fixation, stain the monolayer with crystal violet or neutral red to visualize and count the plaques.[2]
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Genotypic Analysis of UL97 and UL54 by Sanger Sequencing
Materials:
-
CMV-infected sample (e.g., plasma, viral culture supernatant)
-
DNA extraction kit
-
PCR primers for UL97 and UL54 (multiple primer sets may be needed to cover all relevant regions)
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Access to a capillary electrophoresis-based DNA sequencer
Procedure:
-
DNA Extraction: Extract viral DNA from the sample using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up PCR reactions to amplify the regions of the UL97 gene (typically codons 440-645) and the UL54 gene (typically codons 255-1028) known to harbor resistance mutations.[8]
-
Use appropriate PCR cycling conditions based on the primers and polymerase used.
-
Run the PCR products on an agarose gel to confirm amplification of the correct size fragment.
-
-
PCR Product Purification: Purify the PCR products to remove excess primers and dNTPs using a commercial purification kit.[23]
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, and a cycle sequencing kit.
-
Perform thermal cycling as recommended by the kit manufacturer.
-
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Run the purified sequencing products on an automated DNA sequencer.
-
Data Analysis:
-
Analyze the resulting sequence data using sequencing analysis software.
-
Compare the obtained sequence to a wild-type CMV reference sequence (e.g., AD169 strain) to identify mutations.
-
Consult a database of known resistance mutations to interpret the clinical significance of any identified mutations.[10]
-
Quantitative PCR (qPCR) for CMV Viral Load Monitoring
Materials:
-
CMV-infected sample (e.g., plasma, whole blood)
-
DNA extraction kit
-
qPCR primers and probe targeting a conserved region of the CMV genome (e.g., US17 or DNA polymerase gene)[27]
-
qPCR master mix
-
Real-time PCR instrument
-
CMV DNA standards for quantification
Procedure:
-
DNA Extraction: Extract DNA from the clinical sample.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, primers, probe, and polymerase.
-
Add a specific volume of extracted DNA to each reaction well.
-
Include a standard curve of known CMV DNA concentrations, a no-template control, and positive controls in each run.
-
-
Real-Time PCR:
-
Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.[27]
-
-
Data Analysis:
-
The instrument software will generate a standard curve from the known standards.
-
The viral load of the unknown samples is calculated by interpolating their Ct values against the standard curve.
-
Results are typically reported as CMV DNA copies/mL or International Units (IU)/mL.[9]
-
Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: Workflow for genotypic resistance testing.
Caption: Workflow for phenotypic resistance testing (Plaque Reduction Assay).
References
- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 6. MGH DNA Core [dnacore.mgh.harvard.edu]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Antiviral Resistance Genotyping - Guide to Services - CNPHI [cnphi.canada.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. 5500 - Cytomegalovirus CMV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 14. blog.genewiz.com [blog.genewiz.com]
- 15. cda-amc.ca [cda-amc.ca]
- 16. journals.asm.org [journals.asm.org]
- 17. merckconnect.com [merckconnect.com]
- 18. Letermovir - Wikipedia [en.wikipedia.org]
- 19. Introduction - Clinical Review Report: Letermovir (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Antiviral combination therapy for cytomegalovirus infection in high-risk infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 24. researchgate.net [researchgate.net]
- 25. ashpublications.org [ashpublications.org]
- 26. Combinations of this compound and antibody for experimental CMV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Ganciclovir in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Ganciclovir (GCV) in experimental models, particularly within the context of suicide gene therapy systems like the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK)/GCV system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effect in research models?
A1: this compound is a prodrug, meaning it is not toxic in its initial form. In the widely used HSV-TK/GCV system, the Herpes Simplex Virus thymidine kinase (HSV-TK) gene is introduced into target cells (e.g., cancer cells). The enzyme expressed from this gene, HSV-TK, phosphorylates this compound into this compound-monophosphate. Cellular kinases then further convert this into the active, cytotoxic this compound-triphosphate. This active form inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain, leading to chain termination and cell death. The HSV-TK enzyme has a much higher affinity for GCV than mammalian thymidine kinases, which provides a degree of selectivity for cells expressing the viral enzyme.
Q2: I am observing toxicity in my non-transduced (control) cells or systemic toxicity in my animal models. What are the potential causes and how can I reduce these off-target effects?
A2: Off-target toxicity is a known concern and can arise from several factors. Here are some common causes and mitigation strategies:
-
High this compound Dosage and Prolonged Exposure: GCV can exhibit toxicity in non-target, rapidly dividing cells, such as those in the bone marrow, even without HSV-TK, particularly at high concentrations or with extended treatment durations.
-
Solution: Optimize the GCV dose and treatment schedule. Studies in mice have shown dose-dependent effects, with higher doses (e.g., 160 mg/kg/day) inducing side effects. Consider performing a dose-response study to find the lowest effective dose for your model. Therapeutic drug monitoring (TDM) can also help maintain GCV concentrations within a therapeutic window, minimizing toxicity.
-
-
The "Bystander Effect": While often desirable in cancer therapy, the bystander effect, where neighboring non-transduced cells are also killed, is a form of off-target effect. This occurs through the transfer of toxic GCV metabolites from HSV-TK expressing cells to adjacent cells, often via gap junctions.
-
Solution: If this effect is undesirable for your research, consider using alternative prodrugs like Brivudine (BVDU), which has been reported to have reduced bystander effects.
-
-
Non-Specific Uptake and Metabolism: Although less efficient, endogenous cellular kinases can phosphorylate GCV, leading to toxicity in highly proliferative cells. Recent studies also suggest GCV can inhibit the proliferation of activated microglia independently of HSV-TK.
-
Solution: Employ targeted delivery strategies for the HSV-TK gene to restrict its expression to the cells of interest. This can be achieved using tumor-specific promoters or viral vectors engineered to recognize specific cell surface receptors. Cell-based delivery systems, such as mesenchymal stem cells (MSCs) with a natural tumor-homing ability, can also be used to deliver the HSV-TK gene more specifically.
-
Q3: My transduced cells are not dying effectively after this compound administration. What could be the issue?
A3: Inadequate cell killing can be due to several factors:
-
Cell Cycle Status: The cytotoxic effect of GCV is dependent on DNA synthesis, making it most effective against actively proliferating cells. Quiescent or slow-growing cells will be less susceptible.
-
Inefficient Gene Transduction: Low expression of the HSV-TK gene will result in insufficient conversion of GCV to its toxic form. Ensure your gene delivery method (e.g., viral transduction) is efficient.
-
GCV Dosage and Stability: The administered dose of GCV may be too low, or the drug may not be reaching the target cells in sufficient concentrations in in vivo models.
-
Limited Bystander Effect: In solid tumors, if the bystander effect is weak, only the transduced cells will be killed, leading to incomplete tumor regression. The functionality of gap junctions between cells is crucial for a strong bystander effect.
Q4: How can I enhance the therapeutic efficacy of the HSV-TK/GCV system while minimizing systemic toxicity?
A4: Balancing on-target efficacy with off-target toxicity is key. Consider these advanced strategies:
-
Optimized HSV-TK Mutants: Certain mutations in the HSV-TK enzyme can improve its catalytic activity towards GCV, potentially allowing for lower, less toxic doses of the prodrug to be used. Fusion enzymes that combine HSV-TK with other enzymes in the GCV activation pathway, like guanylate kinase, can also enhance sensitivity.
-
Combination Therapies: Combining the HSV-TK/GCV system with agents that synchronize cells in the S-phase of the cell cycle can increase their susceptibility to GCV's DNA synthesis-inhibiting effects.
Troubleshooting Guides
Problem 1: Unexpected Animal Toxicity or Weight Loss
| Possible Cause | Troubleshooting Steps |
| This compound dose is too high. | 1. Review the literature for established GCV dosage ranges in your specific animal model. 2. Perform a pilot dose-finding study to determine the maximum tolerated dose (MTD). 3. Reduce the GCV dose or frequency of administration. |
| Prolonged treatment duration. | 1. In vitro studies show that GCV toxicity increases significantly with longer exposure times (e.g., 14 days). 2. Shorten the treatment course if possible, based on therapeutic effect. |
| Renal impairment in animal models. | 1. GCV is primarily cleared by the kidneys. Any level of renal impairment can lead to drug accumulation and toxicity. 2. Monitor renal function (e.g., serum creatinine) in your animals. 3. Adjust GCV dosage based on renal function. |
Problem 2: Weak or Inconsistent Bystander Effect in Co-culture Experiments
| Possible Cause | Troubleshooting Steps |
| Poor gap junctional intercellular communication (GJIC). | 1. The bystander effect is highly dependent on functional gap junctions for the transfer of toxic GCV metabolites. 2. Assess GJIC in your cell lines using techniques like dye transfer assays (e.g., with Lucifer yellow). 3. Some pharmacological agents can modulate GJIC, but their effects on the HSV-TK system must be carefully validated. |
| Low percentage of HSV-TK expressing cells. | 1. Increase the ratio of HSV-TK+ to HSV-TK- cells in your co-culture. 2. Optimize your transduction efficiency to generate a higher percentage of producer cells. |
| Cell line is resistant to the bystander effect. | 1. Different tumor cell lines exhibit varying sensitivity to bystander killing. 2. If possible, test your experimental setup with a cell line known to be sensitive to the bystander effect as a positive control. |
Quantitative Data Summary
Table 1: this compound Concentrations and Associated Toxicities
| Parameter | Concentration | Cell/Model Type | Effect | Source |
| IC50 (50% Inhibitory Concentration) | ~20 mg/L (~78 µM) | Lymphoblastoid cells | Growth inhibition | |
| IC50 | 0.7 to 4.8 mg/L | Granulocyte-macrophage progenitors | Growth inhibition | |
| IC50 | 0.4 to 7.4 mg/L | Erythroid progenitors | Growth inhibition | |
| Trough Concentration (Cmin) Threshold | 0.985 µg/mL | Human patients | Associated with decreased hemoglobin | |
| Trough Concentration (Cmin) Threshold | 0.995 µg/mL | Human patients | Associated with elevated blood creatinine | |
| In Vitro CMV Inhibition (IC50) | 0.26 to 1.28 µg/mL | Human CMV in vitro | Inhibition of viral replication by 50% |
Table 2: this compound Dosing in Research Models and Clinical Practice
| Application | Dosage | Species/Context | Source |
| Dose-dependent toxicity study | 1-80 mg/kg/day (subcutaneous) | SCID mice with MCMV infection | Delayed mortality |
| High-dose toxicity | 160 mg/kg/day (subcutaneous) | SCID mice | Reversible side-effects |
| CMV Retinitis Treatment (Induction) | 5 mg/kg IV every 12 hours | Human patients | Clinical dosing |
| CMV Prevention in Transplant (Maintenance) | 5 mg/kg IV once daily | Human patients | Clinical dosing |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the dose-dependent cytotoxic effect of this compound on HSV-TK expressing cells.
Materials:
-
HSV-TK transduced cells and non-transduced control cells
-
Complete cell culture medium
-
This compound (GCV) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both transduced and control cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of GCV in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the GCV dilutions. Include a "no drug" control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no drug" control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Bystander Effect Assay
This protocol quantifies the killing of non-transduced "bystander" cells when co-cultured with GCV-treated, HSV-TK expressing "producer" cells.
Materials:
-
HSV-TK transduced "producer" cells
-
Non-transduced "bystander" cells (stably expressing a reporter like GFP for easy identification, if possible)
-
Complete cell culture medium
-
This compound (GCV)
-
24-well cell culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixed population of producer and bystander cells in each well of a 24-well plate. Vary the ratio of producer to bystander cells (e.g., 10:90, 20:80, 50:50) to assess the effect of producer cell density. Include control wells with 100% bystander cells and 100% producer cells.
-
This compound Treatment: After allowing cells to adhere, add GCV to the medium at a concentration known to be effective for the producer cells but minimally toxic to the bystander cells alone (determined from single-cell-type cytotoxicity assays).
-
Incubation: Co-culture the cells for 3-5 days.
-
Analysis:
-
Fluorescence Microscopy: If using GFP-labeled bystander cells, visually inspect the wells daily to observe the reduction in the bystander cell population.
-
Flow Cytometry: Harvest the cells from each well. If bystander cells are GFP-positive, use flow cytometry to quantify the percentage of viable GFP-positive cells remaining in the GCV-treated co-cultures compared to the untreated co-cultures. A viability dye (e.g., Propidium Iodide) should be used to exclude dead cells from the analysis.
-
-
Calculation: The bystander effect can be quantified as the percentage reduction in the number of viable bystander cells in the presence of producer cells and GCV, corrected for any GCV toxicity on bystander cells alone.
Visualizations
Caption: Mechanism of this compound action and the bystander effect.
Caption: Workflow for assessing GCV off-target effects.
Caption: Troubleshooting flowchart for GCV-related toxicity.
Ganciclovir in CNS Models: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ganciclovir in central nervous system (CNS) models.
Frequently Asked Questions (FAQs)
Q1: What is the expected penetration of this compound into the central nervous system?
A1: this compound exhibits limited penetration into the CNS. Cerebrospinal fluid (CSF) concentrations are estimated to be approximately 24% to 67% of those in serum.[1] In nonhuman primates, the ratio of the area under the curve (AUC) in CSF to that in plasma was found to be 15.5 ± 7.1%.[2] Studies in rats have shown a low brain-to-blood concentration ratio of 0.063 when this compound is administered directly.[3][4] However, in a porcine model, this compound concentrations exceeding the IC50 for cytomegalovirus (CMV) (1.6 µg/mL) were achieved in all CNS compartments studied, including brain extracellular fluid (ECF) and various CSF compartments.[5]
Q2: What are the typical pharmacokinetic parameters of this compound in plasma and CNS compartments?
A2: Pharmacokinetic parameters can vary significantly depending on the animal model and experimental conditions. Below is a summary of data from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Species | Dose | Route | Cmax (µg/mL) | t1/2 (min) | AUC (µg/mL·min) | Reference |
| Nonhuman Primate | 10 mg/kg | IV | 18.3 - 20.0 | 109 ± 7 | 1075 ± 202 | [2] |
| Human (AIDS patients, induction) | 5 mg/kg bid | IV | ~10.2 (4.00 µM) | - | - | [1] |
| Human (AIDS patients, maintenance) | 5 mg/kg/day | IV | ~4.3 (1.69 µM) | - | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in CNS Compartments
| Species | CNS Compartment | Dose | Route | Cmax (µg/mL) | t1/2 (h) | AUC (µg/mL·min) | CSF/Plasma or Brain/Blood Ratio | Reference |
| Nonhuman Primate | CSF | 10 mg/kg | IV | 0.7 ± 0.3 | - | 168 ± 83 | 0.155 (AUC ratio) | [2] |
| Human (Glioblastoma patient) | Brain ECF | 900 mg (Valthis compound) | Oral | 2.6 (10.2 µmol/L) | 4.5 | 4554 (75.9 µmol·h/L) | 0.837 (AUC ratio) | [6][7] |
| Pig | Ventricular CSF | 5 mg/kg | IV | 1.38 - 9.93 | - | 636 - 1680 (10.6 - 28.0 h·µg/mL) | - | [5] |
| Pig | Brain ECF | 5 mg/kg | IV | 2.05 - 3.18 | - | 844.2 - 1119 (14.07 - 18.65 h·µg/mL) | - | [5] |
| Rat | Brain | 20 mg/kg | - | - | - | - | 0.063 (Concentration ratio) | [3][4] |
| Rat (with BT4C glioma) | Brain ECF | - | - | 3.0 (11.8 µM) | - | 1658 | - | [8] |
| Rat (with BT4C glioma) | Tumor ECF | - | - | 6.6 (25.8 µM) | - | 4834 | - | [8] |
Q3: What are the established animal models for studying CNS CMV infections?
A3: Due to the strict species specificity of cytomegaloviruses, various animal models are utilized.[9]
-
Murine Models: Newborn mice are often used, with murine cytomegalovirus (MCMV) administered via intraperitoneal or direct intracerebral inoculation to model congenital HCMV infection.[9][10] These models can recapitulate many histopathological findings of CNS infection seen in human infants.[9]
-
Guinea Pig Models: Guinea pigs can be infected with guinea pig CMV (GPCMV) during pregnancy to study congenital infection and its effects on newborns.[11]
-
Non-human Primate Models: These models are highly predictive of CSF penetration in humans.[2]
Q4: How effective is this compound in treating CNS-related CMV infections?
A4: this compound has shown efficacy in treating and preventing CMV disease. In infants with symptomatic congenital CMV involving the CNS, six weeks of intravenous this compound therapy was shown to improve neurodevelopmental outcomes at 6 and 12 months of age and reduce the likelihood of hearing loss.[12] In a study of infants with CMV infection, the overall response rate after 21 days of this compound treatment was 92%, significantly higher than the control group.[13] For severe CMV neurologic disease in immunocompromised patients, such as encephalitis, combination therapy with foscarnet (B613817) is often recommended.[14][15]
Troubleshooting Guides
Problem 1: Low or undetectable this compound concentrations in brain tissue or CSF.
-
Possible Cause 1: Poor Blood-Brain Barrier Penetration. this compound is a polar molecule and is subject to efflux by transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multi-drug resistance protein 4 (MRP4) at the blood-brain barrier.[16]
-
Troubleshooting Tip: Consider the co-administration of inhibitors for these efflux transporters. Studies have shown that inhibitors like tariquidar (B1662512) (P-gp), Ko143 (BCRP), and MK-571 (MRP4) can increase the unbound brain-to-plasma concentration ratio of this compound.[16]
-
-
Possible Cause 2: Rapid Elimination. this compound is rapidly eliminated from plasma, which can lead to low CNS concentrations.[3][4]
-
Troubleshooting Tip: Optimize the dosing regimen. Continuous infusion or more frequent administration might maintain plasma concentrations above the threshold required for CNS penetration. A higher loading dose might also be considered to achieve therapeutic concentrations more rapidly.[5]
-
-
Possible Cause 3: Inefficient Drug Delivery System. Standard administration routes may not be optimal for CNS delivery.
Problem 2: High variability in CNS this compound concentrations between experimental animals.
-
Possible Cause 1: Inconsistent Drug Administration. Intravenous or intraperitoneal injections can have variability.
-
Troubleshooting Tip: Ensure precise and consistent administration techniques. For intravenous infusions, use a pump for a controlled rate.
-
-
Possible Cause 2: Differences in Animal Physiology. Factors such as age, weight, and renal function can affect this compound pharmacokinetics.
-
Troubleshooting Tip: Carefully control for these variables in your experimental design. Normalize dosages to body weight and ensure animals are within a narrow age and weight range. Monitor renal function if possible, as this compound is cleared by the kidneys.[17]
-
-
Possible Cause 3: Integrity of the Blood-Brain Barrier. In models of CNS disease, the permeability of the blood-brain barrier may be altered, leading to variable drug penetration.[5][18]
-
Troubleshooting Tip: Characterize the state of the blood-brain barrier in your model. Consider using imaging techniques or marker molecules to assess its integrity in individual animals.
-
Problem 3: Discrepancies between in vitro efficacy (IC50) and in vivo results.
-
Possible Cause 1: Insufficient Drug Concentration at the Target Site. The concentration of this compound in the CNS may not reach the required IC50 or IC90 for a sufficient duration.[5] The reported IC50 for CMV can range from 0.4 to 1.6 µg/mL for sensitive isolates.[5]
-
Possible Cause 2: Cellular Uptake and Metabolism. The efficacy of this compound depends on its uptake into infected cells and subsequent phosphorylation to its active triphosphate form.[14]
-
Troubleshooting Tip: If possible, measure the intracellular concentrations of this compound and its phosphorylated metabolites in CNS tissue. Poor cellular uptake can limit efficacy even with adequate extracellular concentrations.[8]
-
Experimental Protocols
Protocol 1: In Vivo Microdialysis for this compound Quantification in Brain ECF
This protocol is adapted from studies in rats and pigs.[5][7][8]
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Place the animal in a stereotaxic frame.
-
Probe Implantation:
-
Perform a craniotomy to expose the brain region of interest.
-
Implant a microdialysis probe (e.g., 10 mm long, 0.6 mm diameter) into the target brain parenchyma.
-
For CSF sampling, probes can be implanted into the lateral ventricle, cisterna magna, or lumbar space.[5]
-
-
Perfusion and Equilibration:
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous bolus of 5 mg/kg).[5]
-
Sample Collection:
-
Collect dialysate samples at predetermined time intervals (e.g., 30-minute intervals initially, then longer intervals).[5]
-
Simultaneously, collect blood samples to determine plasma concentrations.
-
-
Sample Analysis: Analyze the this compound concentration in the dialysate and plasma using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: this compound Quantification in Brain Tissue Homogenate
This protocol is based on methodologies described for tissue distribution studies.[3][19]
-
Animal Dosing and Euthanasia: Administer this compound to the animals. At specified time points, euthanize the animals according to approved protocols and perfuse transcardially with saline to remove blood from the brain.
-
Tissue Collection: Rapidly dissect the brain and isolate the region of interest. Weigh the tissue sample.
-
Homogenization:
-
Homogenize the tissue (1 to 2 g) in a suitable buffer (e.g., a mixture of acetonitrile (B52724) and phosphate-buffered saline).[3]
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile).
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the precipitated proteins.[3]
-
-
Sample Preparation for Analysis:
-
Collect the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) before analysis.
-
-
Analytical Quantification: Determine the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general protocol based on several published methods.[2][20][21]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Hypersil ODS2, 4.6 mm x 250 mm, 5 µm).[20]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and methanol (B129727) (92:8 v/v).[20]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Internal Standard: Acyclovir is commonly used as an internal standard.[21]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the same matrix as the samples (e.g., plasma, artificial CSF) to generate a calibration curve.
-
Sample Injection and Analysis: Inject the prepared samples and standards into the HPLC system and integrate the peak areas to determine the concentration of this compound.
Visualizations
Caption: Mechanism of action of this compound in a CMV-infected cell.
Caption: Experimental workflow for in vivo microdialysis in CNS models.
Caption: Troubleshooting guide for low CNS penetration of this compound.
References
- 1. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma and CSF pharmacokinetics of this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhanced delivery of this compound to the brain through the use of redox targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound concentrations in the cerebral extracellular space after valthis compound treatment; a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. casereports.bmj.com [casereports.bmj.com]
- 8. Brain pharmacokinetics of this compound in rats with orthotopic BT4C glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Models of Central Nervous System Disease following Congenital Human Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Models of Congenital Cytomegalovirus Infection. | Semantic Scholar [semanticscholar.org]
- 11. Experimental congenital infection with cytomegalovirus: a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurodevelopmental Outcomes Following this compound Therapy in Symptomatic Congenital Cytomegalovirus Infections Involving the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. This compound-Resistant Cytomegalovirus Encephalitis in a Patient With AIDS | Consultant360 [consultant360.com]
- 16. The ATP-Binding Cassette Transporter-Mediated Efflux Transport of this compound at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fresenius-kabi.com [fresenius-kabi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development of a sensitive method for the determination of this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Ganciclovir's in vitro activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ganciclovir in in vitro experiments. The following information is designed to address common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analogue of 2'-deoxyguanosine (B1662781) and acts as a prodrug, meaning it requires intracellular conversion to its active form, this compound triphosphate (GCV-TP).[1][2] This activation is a multi-step process that begins with phosphorylation by a viral-encoded protein kinase, such as UL97 in human cytomegalovirus (HCMV), to form this compound monophosphate.[1] Cellular kinases then further phosphorylate the monophosphate to the di- and triphosphate forms.[1][3][4] GCV-TP competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and halting viral replication.[1][4]
Q2: What are the typical IC50 values for this compound against Cytomegalovirus (CMV)?
The 50% inhibitory concentration (IC50) of this compound for susceptible CMV strains generally falls in the low micromolar range. Reported IC50 values can vary depending on the specific viral strain, cell line, and assay method used. However, typical IC50 values for this compound against CMV range from 0.26 to 1.28 µg/mL (approximately 1.0 to 5.0 µM).[5][6] For the CMV AD169 strain, a typical IC50 is around 0.9 mg/liter (~3.5 µM).[3]
Q3: Does the serum concentration in my cell culture medium affect this compound's activity?
-
Protein Binding: this compound has very low plasma protein binding, reported to be only 1-2%.[4] This suggests that the direct sequestration of the drug by serum proteins like albumin is likely not a significant factor in reducing its effective concentration.
-
Cell Health and Metabolism: Fetal Bovine Serum (FBS) contains growth factors and nutrients that can affect cell proliferation and metabolic activity.[7][8] Variations in serum concentration could alter the physiological state of the host cells, which may, in turn, influence viral replication rates and the apparent efficacy of an antiviral drug.
-
Direct Interaction with Virus or Drug: While less common, it is plausible that components within the serum could interact with the virus or the drug, although there is no direct evidence of this for this compound.
For troubleshooting inconsistent results, it is prudent to standardize the serum concentration used in your assays. If you suspect serum interference, you may consider performing a pilot experiment to compare this compound's activity in different, well-characterized, and consistent batches of serum or at varying concentrations (e.g., 2%, 5%, and 10%).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent Serum Concentration or Lot: Different lots of fetal bovine serum (FBS) can have varying compositions, which may affect cell growth and virus replication.[9] | Standardize the FBS lot and concentration for all related experiments. If a new lot must be used, perform a bridging study to ensure consistency. Consider heat-inactivating the serum to minimize complement activity. |
| Cell Passage Number: The susceptibility of cells to viral infection can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. | |
| Inconsistent Virus Titer: Variations in the initial viral load (Multiplicity of Infection - MOI) can lead to differing assay outcomes. | Ensure the virus stock is properly titered and use a consistent MOI for all assays. | |
| Higher than expected IC50 values (Apparent Resistance). | Cell Health: Suboptimal cell health can impair viral replication, making the virus appear more resistant to the drug. | Ensure cells are healthy, confluent, and free from contamination (e.g., mycoplasma). |
| Drug Degradation: Improper storage or handling of this compound stock solutions can lead to loss of potency. | Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. | |
| Presence of Resistant Viral Subpopulations: The viral stock may contain a mixture of sensitive and resistant strains. | Consider plaque-purifying the viral stock to ensure a homogenous population. | |
| No clear dose-response curve. | Incorrect Drug Concentrations: Errors in calculating or preparing serial dilutions. | Double-check all calculations and use calibrated pipettes for preparing drug dilutions. |
| Cytotoxicity of the Drug: At high concentrations, this compound may be toxic to the host cells, confounding the antiviral activity measurement. | Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with uninfected cells to determine the concentration range where this compound is not toxic. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Human Cytomegalovirus (HCMV)
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 0.26 - 1.28 µg/mL | Various | Clinical Isolates | [5][6] |
| IC50 | ~3.5 µM (0.9 mg/L) | Lymphoblastoid Cells | AD169 | [3] |
| IC50 | 8 µM | MRC-5 | Not Specified | [4] |
Experimental Protocols
Plaque Reduction Assay
This method determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line permissive to CMV (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CMV stock with a known titer
-
This compound stock solution
-
Overlay medium (e.g., containing methylcellulose (B11928114) or carboxymethyl cellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
This compound Treatment: During the adsorption period, prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After adsorption, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 5-14 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration relative to the virus control (no drug). Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (for Cytotoxicity)
This protocol assesses the effect of this compound on the viability of uninfected host cells.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Ganciclovlovir stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-96 hours).
-
Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the "no drug" control wells (set as 100% viability) and determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Mechanism of this compound activation and action in a virus-infected cell.
Caption: Experimental workflow for a this compound plaque reduction assay.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Pharmacodynamic Model of this compound Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in combination with other antimicrobial agents against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different fetal bovine serum concentrations on the replicative life span of cultured chick cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Fetal Bovine Serum on Foamy and Lentiviral Vector Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Ganciclovir Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address the causes of inconsistent Ganciclovir results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound, and how can it lead to inconsistent results?
A1: this compound is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1][2] It is a prodrug that requires a three-step intracellular phosphorylation process to become active.[3][4] Inconsistency in results can arise from variability in any of these activation steps.
The process begins with the initial phosphorylation of this compound to this compound monophosphate. In cytomegalovirus (CMV)-infected cells, this is primarily carried out by the virus-encoded protein kinase, UL97.[5][6] Subsequently, cellular kinases further phosphorylate the monophosphate form to the diphosphate (B83284) and finally to the active this compound triphosphate (GCV-TP).[3][4][6] GCV-TP then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and apoptosis.[1][2][7]
In the widely used HSV-tk/GCV suicide gene therapy system, the herpes simplex virus thymidine (B127349) kinase (HSV-tk) performs the initial crucial phosphorylation step.[1][2] Therefore, inconsistent expression or activity of UL97 in CMV experiments or HSV-tk in gene therapy models is a primary source of variability in this compound's efficacy.
Q2: My this compound treatment is showing reduced or no effect. Could this be due to drug resistance?
A2: Yes, resistance to this compound is a significant factor that can lead to treatment failure and inconsistent results.[5] Resistance is most commonly associated with mutations in the viral UL97 gene, which impairs the initial and critical phosphorylation of this compound.[5][8] Mutations in the viral DNA polymerase gene (UL54) can also confer resistance by preventing the active this compound triphosphate from inhibiting the enzyme, though this is less common.[5][9] In cases of suspected resistance, genotypic analysis to identify these mutations is recommended.[8]
Q3: How critical are the storage and handling of this compound for maintaining its potency?
A3: Proper storage and handling are crucial for maintaining this compound's stability and ensuring consistent experimental outcomes. This compound sodium powder for injection should be stored at room temperature (15 to 30°C) and protected from moisture.[10] Reconstituted solutions are stable for 12 hours at room temperature and should not be refrigerated, as precipitation can occur.[10][11]
However, once diluted in compatible intravenous solutions like 0.9% sodium chloride or 5% dextrose, this compound is chemically stable for extended periods under various conditions.[12][13][14] Studies have shown stability for at least five days at room temperature or under refrigeration, and for up to 180 days when frozen at -20°C.[13][15] Despite this, it is recommended to refrigerate diluted solutions and discard them after 24 hours as they do not contain preservatives.[16] Inconsistent results can arise from using improperly stored or degraded this compound.
| Storage Condition | Concentration | Diluent | Container | Stability |
| Room Temperature | 0.25 & 5 mg/mL | 0.9% NaCl | Polypropylene bags/syringes | At least 185 days[14] |
| Refrigerated (2-8°C) | 0.25 & 5 mg/mL | 0.9% NaCl | Polypropylene bags/syringes | At least 185 days[14] |
| Refrigerated (4-8°C) | 1, 5, & 10 mg/mL | 5% Dextrose | Not specified | At least 35 days[14] |
| Frozen (-20°C) | 20 mg/mL | 0.9% NaCl | Amber glass vials | At least 180 days[15] |
| Room Temperature | 4.55 & 0.8 mg/mL | 0.9% NaCl | Polyolefin/Polyethylene bags | At least 21 days[12] |
| Refrigerated (4°C) | 4.55 & 0.8 mg/mL | 0.9% NaCl | Polyolefin/Polyethylene bags | At least 21 days[12] |
| Frozen (-20°C) | 4.55 & 0.8 mg/mL | 0.9% NaCl | Polyolefin/Polyethylene bags | At least 21 days[12] |
Q4: Can variability in cell culture conditions affect this compound's performance?
A4: Absolutely. The efficacy of this compound can be significantly influenced by cell culture conditions. Factors such as cell density, proliferation rate, and the expression level of the activating viral kinase (UL97 or HSV-tk) can all contribute to inconsistent results.[2][17] For instance, this compound's cytotoxic effects are more pronounced in rapidly dividing cells.[5] Additionally, issues like clumpy cells can limit their access to the drug, affecting the outcome of the experiment.[18] It is essential to maintain consistent and optimal cell culture conditions across all experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
If you are observing inconsistent results in your this compound cell killing assays, consider the following troubleshooting steps.
Detailed Steps:
-
Verify this compound Stock Solution:
-
Problem: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from a new vial of this compound powder. Ensure it is stored correctly (typically at -20°C in small aliquots).[2]
-
-
Assess Cell Line Integrity and Conditions:
-
Problem: The expression of the activating kinase (HSV-tk or UL97) may be inconsistent or lost over multiple passages. Cell health and density can also vary.
-
Solution:
-
Confirm the expression of the kinase using methods like Western Blot or qPCR.
-
Standardize cell seeding density and use cells within a consistent and low passage number range.
-
Regularly check for mycoplasma contamination.
-
-
-
Review Experimental Protocol:
-
Problem: Inconsistencies in incubation times, drug concentrations, or the cell viability assay itself.
-
Solution:
-
Ensure precise and consistent timing for drug exposure.
-
Perform a dose-response curve to determine the optimal this compound concentration.
-
Validate the cell viability assay (e.g., MTT, CellTiter-Glo) for your specific cell line and experimental conditions.
-
-
Issue 2: Discrepancies in this compound Quantification
Accurate quantification of this compound is essential for pharmacokinetic and pharmacodynamic studies. If you are facing inconsistencies in your analytical measurements, consider the following.
Recommended Analytical Methods:
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for this compound quantification.[6][19][20][21][22] LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[6]
| Method | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (% RSD) |
| LC-MS/MS | ||||
| Method 1[19] | 40 - 12000 ng/mL | 40 ng/mL | Within ±15% | <15% |
| Method 2[19][23] | 0.1 - 20 mg/L (100 - 20000 ng/mL) | 0.1 mg/L (100 ng/mL) | -2.0% to 3.1% | 1.8% to 9.6% |
| Method 3[19] | 10 - 10,000 ng/mL | 10 ng/mL | Within ±15% | <15% |
| HPLC-UV | ||||
| Method 4[20] | 0.05 - 10 µg/mL | 50 ng/mL | 98% to 102% Recovery | <5% |
| Method 5[24] | 0.5 - 40 µg/mL | Not specified | 100 ± 15% | Not specified |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Troubleshooting Quantification:
-
Sample Preparation: Inconsistent extraction recovery is a common source of error. The use of a deuterated internal standard, such as this compound-d5, is highly recommended to correct for variability during sample preparation and analysis.[19]
-
Method Validation: Ensure your analytical method is properly validated according to regulatory guidelines (e.g., FDA, EMA).[19] This includes assessing linearity, accuracy, precision, and stability.
-
Matrix Effects: Biological matrices can interfere with ionization in LC-MS/MS, leading to inaccurate results. Evaluate and minimize matrix effects during method development.
Experimental Protocols
Protocol 1: In Vitro this compound Cell Killing Assay
This protocol outlines a general procedure to assess the cytotoxic effect of this compound on cells expressing a viral thymidine kinase.
Materials:
-
Parental cell line (negative control)
-
HSV-tk expressing cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed both parental and HSV-tk expressing cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well). Include wells with media only as a background control. Allow cells to adhere overnight.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.[2]
-
Incubation: Incubate the plates for a defined period (e.g., 48-96 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells (set to 100% viability). Plot the cell viability against the this compound concentration to determine the IC50 value for each cell line.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol determines the concentration of this compound required to inhibit virus-induced plaque formation.
Materials:
-
Host cell line permissive to the virus
-
Virus stock with a known titer
-
This compound stock solution
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer on the day of infection.
-
Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) calculated to produce a countable number of plaques (e.g., 50-100 per well). Allow the virus to adsorb for 1-2 hours.[25]
-
This compound Treatment: Prepare serial dilutions of this compound in the overlay medium. Remove the virus inoculum and wash the cells. Add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).[25]
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 5-14 days).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with Crystal Violet.[25]
-
Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction at each this compound concentration compared to the virus control. Determine the IC50 value.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Therapeutic Drug Monitoring of this compound: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. contagionlive.com [contagionlive.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. publications.ashp.org [publications.ashp.org]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. Stability of this compound sodium (DHPG sodium) in 5% dextrose or 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 16. This compound | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A Pharmacodynamic Model of this compound Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of a sensitive method for the determination of this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ANALYTICAL METHODS FOR THE DETERMINATION OF this compound IN PHARMACEUTICALS: A MINI REVIEW * [zenodo.org]
- 22. ijnrd.org [ijnrd.org]
- 23. pure.rug.nl [pure.rug.nl]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Ganciclovir-Induced Hematological Toxicity in Animal Models: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers encountering hematological toxicity in animal models treated with ganciclovir. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide guidance on experimental design and interpretation.
Troubleshooting Guides and FAQs
Frequently Asked Questions
1. What are the most common hematological toxicities observed with this compound in animal models?
This compound commonly induces myelosuppression, which is characterized by a decrease in the production of blood cells in the bone marrow. The most frequently reported hematological toxicities in animal models such as mice, rats, and dogs are:
-
Neutropenia: A significant decrease in the number of neutrophils, a type of white blood cell crucial for fighting infections.[1][2]
-
Thrombocytopenia: A reduction in platelet count, which can lead to an increased risk of bleeding.[3][4]
-
Anemia: A decrease in the number of red blood cells or hemoglobin levels, resulting in reduced oxygen-carrying capacity of the blood.[3][4]
-
Leukopenia: A general decrease in the total number of white blood cells.[3]
2. What is the primary mechanism of this compound-induced hematological toxicity?
This compound is a synthetic analog of 2'-deoxy-guanosine. Its primary mechanism of antiviral action involves the inhibition of viral DNA synthesis.[3] However, this compound can also affect rapidly dividing host cells, particularly hematopoietic progenitor cells in the bone marrow. The toxicity stems from its ability to impair DNA replication in these progenitor cells, leading to decreased production of mature blood cells.[5]
3. In which animal models has this compound-induced hematological toxicity been documented?
Hematological toxicity associated with this compound and its prodrug, valthis compound, has been reported in several animal models, including:
-
Mice: Studies have shown that this compound can cause a decrease in white blood cells, red blood cells, and platelets in mice.[3]
-
Rats: Preclinical studies in rats have also demonstrated hematological adverse effects.
-
Dogs: this compound administration in dogs has been associated with delayed platelet recovery and a decline in white blood cells and platelets at higher doses.[3][6]
4. Is this compound-induced hematological toxicity dose-dependent?
Yes, the hematological toxicity of this compound is generally dose-dependent. Higher doses and longer duration of treatment are associated with more severe myelosuppression. For instance, in dogs, a dose of 5.0 mg/kg/day was associated with delayed platelet recovery, whereas 3.0 mg/kg/day was well-tolerated.[6]
5. How can I monitor for hematological toxicity in my animal model?
Regular monitoring of hematological parameters is crucial. This is typically done by collecting peripheral blood samples at baseline and at various time points during and after this compound administration. The most important parameters to monitor are:
-
Complete Blood Count (CBC): This provides a comprehensive overview of the different blood cell types, including total white blood cell (WBC) count, red blood cell (RBC) count, platelet count, and hemoglobin concentration.
-
Differential WBC Count: This analysis breaks down the WBC count into its different components, including neutrophils, lymphocytes, monocytes, eosinophils, and basophils. This is particularly important for detecting neutropenia.
6. Are there any known signaling pathways involved in this compound-induced hematotoxicity?
While the primary mechanism is the inhibition of DNA synthesis in hematopoietic progenitors, some studies suggest the involvement of specific cellular pathways. This compound has been shown to induce apoptosis (programmed cell death) in certain cell types, and this may contribute to the depletion of bone marrow cells. The p53 tumor suppressor pathway, which is a key regulator of cell cycle arrest and apoptosis in response to DNA damage, may be involved. Additionally, as the JAK-STAT signaling pathway is crucial for normal hematopoiesis, its potential modulation by this compound is an area of interest, although direct evidence in the context of this compound-induced hematotoxicity is still emerging.
Quantitative Data on this compound-Induced Hematological Toxicity in Animal Models
The following tables summarize quantitative data from preclinical studies on the hematological effects of this compound and its prodrug, valthis compound.
Table 1: this compound-Induced Hematological Toxicity in Dogs
| Dose (mg/kg/day) | Route of Administration | Duration | Animal Model | Key Hematological Findings | Reference |
| 3.0 | Intravenous | Post-transplant period | Dogs (with total-body irradiation and autologous marrow transplants) | Well-tolerated without detectable delay in hematopoietic recovery. | [6] |
| 5.0 | Intravenous | Post-transplant period | Dogs (with total-body irradiation and autologous marrow transplants) | Associated with delayed platelet recovery. | [6] |
Table 2: Valthis compound-Induced Hematological Toxicity in Dogs (Acute Oral Dose)
| Dose (mg/kg) | Route of Administration | Duration | Animal Model | Key Hematological Findings | Reference |
| 500 | Oral | Single dose | Dogs | Decline in white blood cells and platelets (observed in both male and female animals). | [3] |
| 1000 | Oral | Single dose | Dogs | Decline in white blood cells and platelets (observed in male animals). | [3] |
Table 3: this compound-Induced Hematological Toxicity in Mice
| Dose | Route of Administration | Duration | Animal Model | Key Hematological Findings | Reference |
| Not specified | Intraperitoneal injection | 5 consecutive days | Newborn mice | Significant decrease in white blood cells, red blood cells, and platelets. |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Hematological Toxicity in Mice
Objective: To establish a model of this compound-induced myelosuppression in mice and monitor the resulting hematological changes.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Appropriate animal handling and restraint devices
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes or microtubes)
-
Automated hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus under anesthesia).
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired final concentrations for injection. Doses can range from 20 to 100 mg/kg/day, administered once or twice daily. A dose-finding study may be necessary to determine the optimal dose for inducing a desired level of myelosuppression.
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection for a period of 5 to 14 days. A control group should receive vehicle (sterile saline) injections.
-
Blood Sample Collection during Treatment: Collect blood samples at regular intervals during the treatment period (e.g., every 2-3 days) to monitor the onset and progression of hematological toxicity.
-
Post-Treatment Monitoring: After the final dose of this compound, continue to collect blood samples periodically (e.g., weekly) to assess the recovery of hematological parameters.
-
Hematological Analysis: Analyze all blood samples using an automated hematology analyzer to determine CBC and differential counts.
-
Bone Marrow Analysis (Optional): At the end of the study, mice can be euthanized, and bone marrow can be harvested from the femur or tibia for histological analysis or flow cytometry to assess cellularity and the populations of hematopoietic progenitor cells.
Protocol 2: Histopathological Evaluation of Bone Marrow
Objective: To assess changes in bone marrow cellularity and morphology following this compound treatment.
Materials:
-
Euthanasia solution
-
Dissection tools
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based solution)
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Procedure:
-
Bone Marrow Collection: Following euthanasia, carefully dissect the femurs and/or tibias from the mice.
-
Fixation: Place the bones in 10% neutral buffered formalin for at least 24 hours to fix the tissue.
-
Decalcification: Transfer the fixed bones to a decalcifying solution until the bones are pliable. The duration of decalcification will depend on the solution used and should be monitored carefully to avoid tissue damage.
-
Processing and Embedding: After decalcification, process the bones through a series of graded alcohols and xylene, and then embed them in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the bone marrow using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E to visualize the cellular components of the bone marrow.
-
Microscopic Examination: Examine the stained sections under a microscope to assess bone marrow cellularity, the ratio of myeloid to erythroid cells (M:E ratio), and any morphological abnormalities in the hematopoietic cells.
Visualizations
Caption: Mechanism of this compound-Induced Hematological Toxicity.
Caption: Experimental Workflow for Assessing this compound Hematotoxicity.
References
- 1. A Pharmacodynamic Model of this compound Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of this compound: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity trial of prophylactic 9-[2-hydroxy-1-(hydroxymethyl)ethoxymethyl]guanine (this compound) after marrow transplantation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ganciclovir vs. Foscarnet: A Comparative Guide for Managing Resistant Cytomegalovirus Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ganciclovir and Foscarnet (B613817), two critical antiviral agents in the management of Cytomegalovirus (CMV) infections, with a particular focus on their efficacy against resistant strains. This document outlines their mechanisms of action, the genetic basis of viral resistance, and presents supporting in vitro and clinical data to inform research and drug development efforts.
Mechanisms of Action and Signaling Pathways
This compound and Foscarnet inhibit CMV replication by targeting the viral DNA polymerase, encoded by the UL54 gene, but through distinct mechanisms.[1]
This compound , a synthetic nucleoside analog of 2'-deoxy-guanosine, requires intracellular activation to exert its antiviral effect.[2] This activation is a multi-step phosphorylation process initiated by the CMV-encoded phosphotransferase UL97 in infected cells.[2][3] Cellular kinases then further phosphorylate this compound monophosphate to the active triphosphate form. This compound triphosphate competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into the elongating viral DNA chain by the viral DNA polymerase. Its incorporation leads to the termination of DNA chain elongation.[2][4]
Foscarnet , a pyrophosphate analog, does not require activation by viral or cellular kinases.[5] It directly inhibits the viral DNA polymerase by reversibly blocking the pyrophosphate binding site, thus preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and halting DNA chain elongation.[5][6]
Figure 1: Mechanisms of action for this compound and Foscarnet.
Mechanisms of Resistance
Resistance to this compound and Foscarnet is primarily associated with mutations in the viral UL97 and UL54 genes.
This compound Resistance: The most common mechanism of this compound resistance involves mutations in the UL97 gene , which impair the initial phosphorylation of the drug.[3] These mutations typically confer low to moderate levels of resistance. High-level resistance often involves an additional mutation in the UL54 gene , which reduces the affinity of the viral DNA polymerase for this compound triphosphate.[2][4]
Foscarnet Resistance: Resistance to Foscarnet is exclusively due to mutations in the UL54 gene that alter the pyrophosphate binding site of the DNA polymerase.[6]
Cross-Resistance: UL97 mutations generally do not confer cross-resistance to Foscarnet.[2][7] However, certain UL54 mutations can lead to cross-resistance between this compound, Cidofovir, and, less commonly, Foscarnet.[3][6] Dual resistance to both this compound and Foscarnet has been reported and is typically associated with mutations in both the UL97 and UL54 genes.[8]
Figure 2: Genetic basis of CMV resistance to this compound and Foscarnet.
Quantitative Data: In Vitro Susceptibility
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and Foscarnet against wild-type and various mutant CMV strains, providing a quantitative measure of resistance.
Table 1: In Vitro Susceptibility of CMV Strains with UL97 Mutations
| UL97 Mutation | This compound IC50 (µM) | Fold-Increase in this compound IC50 | Foscarnet IC50 (µM) | Fold-Increase in Foscarnet IC50 |
| Wild-Type | 0.5 - 1.5 | - | 50 - 150 | - |
| M460V/I | 4.0 - 12.0 | 5 - 8 | 50 - 150 | No significant change |
| H520Q | 5.0 - 15.0 | 10 | 50 - 150 | No significant change |
| A594V | 4.0 - 12.0 | 8.3 | 50 - 150 | No significant change |
| L595S/F/W | 4.5 - 23.5 | 5.1 - 15.7 | 50 - 150 | No significant change |
| C603W | 4.0 - 12.0 | 8 | 50 - 150 | No significant change |
Data compiled from multiple sources.[3][9] Note: IC50 values can vary depending on the specific viral strain and the assay used.
Table 2: In Vitro Susceptibility of CMV Strains with UL54 Mutations
| UL54 Mutation | This compound IC50 (µM) | Fold-Increase in this compound IC50 | Foscarnet IC50 (µM) | Fold-Increase in Foscarnet IC50 | Cross-Resistance |
| Wild-Type | 0.5 - 1.5 | - | 50 - 150 | - | - |
| N408D | > 10 | > 7 | No significant change | No significant change | GCV, CDV |
| K500N | > 10 | > 7 | No significant change | No significant change | GCV, CDV |
| T552N | No significant change | No significant change | > 300 | > 2 | FOS |
| S585A | No significant change | No significant change | > 300 | > 2 | FOS |
| F595I | No significant change | No significant change | > 300 | > 2 | FOS |
| V946L | No significant change | No significant change | > 300 | > 2 | FOS |
| L545S | > 10 | > 7 | No significant change | No significant change | GCV |
| V812L | > 10 | > 7 | No significant change | No significant change | GCV |
Data compiled from multiple sources.[10] Note: IC50 values can vary depending on the specific viral strain and the assay used. GCV = this compound, CDV = Cidofovir, FOS = Foscarnet.
Clinical Efficacy in this compound-Resistant CMV Infections
Clinical studies in transplant recipients and patients with AIDS have demonstrated the utility of Foscarnet in treating this compound-resistant CMV infections.
Table 3: Clinical Outcomes of Foscarnet Treatment for this compound-Resistant/Refractory CMV Infection in Transplant Recipients
| Study Population | Number of Patients | Virologic Clearance on Foscarnet | Mortality | Key Findings |
| Solid Organ and Hematopoietic Cell Transplant Recipients | 39 | 67% | 31% | Outcomes were suboptimal, with high mortality, particularly in HCT recipients.[11] |
| Solid Organ Transplant Recipients | 31 | 67.7% (of surviving patients) | 32.3% | Foscarnet was generally safe with proper monitoring, and renal dysfunction was lower than previously reported.[12] |
Experimental Protocols
Plaque Reduction Assay (PRA) for CMV Antiviral Susceptibility
The plaque reduction assay is the gold-standard phenotypic method for determining the in vitro susceptibility of CMV isolates to antiviral drugs.
Figure 3: Workflow for the Plaque Reduction Assay.
Detailed Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in 24-well plates until they form a confluent monolayer.[13]
-
Virus Inoculation: A standardized inoculum of the CMV clinical isolate (typically 40-80 plaque-forming units per well) is added to the HFF monolayers.[13]
-
Adsorption: The virus is allowed to adsorb to the cells for approximately 90 minutes at 37°C.[13]
-
Antiviral Treatment: The virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of this compound (e.g., 0 to 96 µM) or Foscarnet (e.g., 0 to 1600 µM).[13]
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are visible in the control wells (no drug).[13]
-
Plaque Visualization: The cell monolayers are fixed with 10% formalin and stained with a solution such as 0.8% crystal violet to allow for the visualization of plaques.[13]
-
Data Analysis: Plaques are counted for each drug concentration. The IC50 value is determined by calculating the drug concentration that results in a 50% reduction in the number of plaques compared to the control wells without any antiviral agent.[14]
Genotypic Resistance Testing
Genotypic assays, such as Sanger sequencing or next-generation sequencing, are used to identify specific mutations in the CMV UL97 and UL54 genes associated with drug resistance. These methods offer a more rapid turnaround time compared to phenotypic assays.[1][15]
Conclusion
The choice between this compound and Foscarnet for the treatment of CMV infections, particularly in the context of resistance, requires a thorough understanding of their distinct mechanisms of action and the genetic basis of viral resistance. This compound resistance is most commonly associated with mutations in the UL97 gene, which typically do not confer cross-resistance to Foscarnet, making Foscarnet a critical second-line agent. However, the emergence of UL54 mutations can lead to more complex resistance patterns, including potential cross-resistance. While Foscarnet is an effective treatment for this compound-resistant CMV, clinical outcomes can be suboptimal, highlighting the need for careful patient monitoring and the development of novel antiviral strategies. The in vitro and clinical data, along with the experimental protocols presented in this guide, provide a foundation for further research and development in the field of CMV therapeutics.
References
- 1. 5600 - CMV Resistance: this compound, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of this compound-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. contagionlive.com [contagionlive.com]
- 7. brieflands.com [brieflands.com]
- 8. Double resistance to this compound and foscarnet of four human cytomegalovirus strains recovered from AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Dynamics of Cytomegalovirus UL97 this compound Resistance Mutations in Transplant Recipients Detected by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either this compound or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes in Transplant Recipients Treated with Foscarnet for this compound-Resistant or Refractory Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of foscarnet for the management of this compound-resistant or refractory cytomegalovirus infections: A single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. ltd.aruplab.com [ltd.aruplab.com]
A Comparative Guide to Cidofovir and Ganciclovir for Cytomegalovirus (CMV) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cidofovir (B1669016) and Ganciclovir, two key antiviral agents used in the treatment of Cytomegalovirus (CMV) infections. This document synthesizes experimental data on their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties to support research and development efforts.
Mechanism of Action and Resistance
Both this compound and Cidofovir function by inhibiting the CMV DNA polymerase, a critical enzyme for viral replication. However, their activation pathways differ significantly, which has important implications for their activity against resistant viral strains.
This compound , a synthetic analogue of deoxyguanosine, requires an initial phosphorylation step by the virus-encoded protein kinase UL97 to become this compound monophosphate.[1] Cellular kinases then convert the monophosphate to the active this compound triphosphate, which competitively inhibits the viral DNA polymerase (UL54).[1]
Cidofovir , a nucleotide analogue of cytosine, does not depend on viral enzymes for its initial activation.[2] It is phosphorylated to its active diphosphate (B83284) form by host cellular kinases.[1] This allows Cidofovir to bypass the most common mechanism of this compound resistance, which involves mutations in the viral UL97 gene.[3]
Resistance to both drugs can occur through mutations in the UL54 gene, which codes for the viral DNA polymerase itself.[4]
Clinical Efficacy: A Head-to-Head Comparison
Direct comparative data for this compound and Cidofovir is most robust in the context of CMV retinitis in patients with Acquired Immunodeficiency Syndrome (AIDS). The this compound Cidofovir Cytomegalovirus Retinitis Trial provides key quantitative metrics.
| Efficacy Outcome | This compound Regimen¹ | Cidofovir Regimen² | P-Value |
| Retinitis Progression Rate (events per person-year) | 0.67 | 0.71 | 0.72 |
| Loss of Visual Acuity Rate (≥15 letters, per person-year) | 0.78 | 0.47 | 0.28 |
| Rate of Visual Field Loss (degrees per month) | 7 | 2 | 0.048 |
| ¹ this compound implant plus oral this compound (1g, three times daily).[5] | |||
| ² Intravenous Cidofovir (5 mg/kg weekly for 2 doses, then every other week).[5] |
In transplant recipients, direct comparative trials are scarce. However, retrospective studies show Cidofovir can be an effective second-line or salvage therapy. In a study of allogeneic stem cell transplant patients, Cidofovir treatment resulted in a response for 50% of patients with CMV disease and 66% of those who had failed or relapsed after previous preemptive therapy with this compound or Foscarnet.[6]
Safety and Toxicity Profiles
The primary dose-limiting toxicities of this compound and Cidofovir differ significantly, which is a critical factor in treatment selection. This compound is primarily associated with myelosuppression, while Cidofovir's main concern is nephrotoxicity.[7]
| Adverse Event | This compound Regimen¹(rate per person-year) | Cidofovir Regimen²(rate per person-year) | P-Value |
| Nephrotoxicity (Serum creatinine (B1669602) ≥1.6 mg/dL) | 0.18 | 0.48 | 0.10 |
| Uveitis | 0.09 | 0.35 | 0.066 |
| Vitreous Hemorrhage | 0.13 | 0 | 0.014 |
| ¹ this compound implant plus oral this compound.[5] | |||
| ² Intravenous Cidofovir.[5] |
In studies of transplant recipients treated with Cidofovir for this compound-resistant or refractory CMV, nephrotoxicity was observed in 37.5% of patients.[3][8]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Cidofovir influence their dosing schedules and clinical use. Cidofovir's long intracellular half-life allows for less frequent dosing compared to intravenous this compound.
| Pharmacokinetic Parameter | This compound | Cidofovir |
| Bioavailability (Oral) | Low (~5-9%) | Not available orally |
| Valthis compound Bioavailability | ~60%[1] | N/A |
| Plasma Half-life | ~3.6 hours (normal renal function)[9] | ~2.6 hours |
| Intracellular Half-life (Active Form) | >24 hours | 17-65 hours |
| Primary Route of Excretion | Renal (unchanged drug)[9] | Renal (unchanged drug) |
Experimental Protocols
Understanding the methodology of clinical trials is crucial for interpreting their results. Below is a summary of the experimental protocol used in the this compound Cidofovir Cytomegalovirus Retinitis Trial.
Title: The this compound Implant Plus Oral this compound Versus Parenteral Cidofovir for the Treatment of Cytomegalovirus Retinitis in Patients with Acquired Immunodeficiency Syndrome.[5]
Objective: To compare the efficacy and safety of a this compound-based regimen with an intravenous Cidofovir regimen for controlling CMV retinitis and preventing vision loss.[5]
Study Design: A randomized, multicenter clinical trial.
Patient Population: 61 patients with AIDS and active CMV retinitis.
Experimental Workflow:
Treatment Details:
-
This compound Arm: Patients received a surgically implanted this compound intraocular device, which was replaced every 6 to 8 months, plus oral this compound at a dose of 1 gram three times daily.[5]
-
Cidofovir Arm: Patients received intravenous Cidofovir 5 mg/kg once weekly for two doses (induction), followed by 5 mg/kg every other week (maintenance).[5] Concurrent oral Probenecid and intravenous hydration were administered with each Cidofovir infusion to mitigate nephrotoxicity.[6]
Outcome Measures: The primary outcomes included the rate of retinitis progression and the rate of significant visual acuity loss. Safety assessments included monitoring for nephrotoxicity, uveitis, and other adverse events.[5]
Conclusion
Cidofovir and this compound demonstrate comparable efficacy in delaying the progression of CMV retinitis, although they present distinct safety and operational profiles. This compound's primary toxicity is myelosuppression, while Cidofovir is limited by significant nephrotoxicity that requires careful management with hydration and Probenecid. The key advantage of Cidofovir is its activity against many this compound-resistant CMV strains due to its different activation pathway, making it a valuable second-line or salvage therapy, particularly in the transplant population. The choice between these agents requires careful consideration of the patient's clinical status, underlying conditions (especially renal function and hematologic status), and local CMV resistance patterns.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Outcomes of transplant recipients treated with cidofovir for resistant or refractory cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound and cidofovir in cells infected with drug-resistant and wild-type strains of murine cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound implant plus oral this compound versus parenteral cidofovir for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome: The this compound Cidofovir Cytomegalovirus Retinitis Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cidofovir for cytomegalovirus infection and disease in allogeneic stem cell transplant recipients. The Infectious Diseases Working Party of the European Group for Blood and Marrow Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Outcomes of transplant recipients treated with cidofovir for resistant or refractory cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ganciclovir Efficacy: A Comparative Guide Using Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ganciclovir's antiviral efficacy, primarily against human cytomegalovirus (hCMV), with other therapeutic alternatives. The data presented is supported by the widely accepted plaque reduction assay, a gold-standard method for quantifying viral infectivity and the effectiveness of antiviral compounds.[1][2]
Comparative Efficacy of Anti-CMV Compounds
The following table summarizes the 50% effective concentration (EC50) values for this compound and its primary alternatives, Foscarnet and Cidofovir, against sensitive and resistant strains of human cytomegalovirus (hCMV) as determined by plaque reduction assays. Lower EC50 values indicate higher antiviral potency.
| Antiviral Agent | hCMV Strain | EC50 (µM) | Reference |
| This compound | AD169 (Sensitive) | 1.7 - 3.5 | [3] |
| Clinical Isolates (Sensitive) | 1.7 - 4.32 | [3][4] | |
| Clinical Isolates (Resistant) | > 12 | [4] | |
| Foscarnet | GCV-Resistant Isolates | Varies | [5] |
| Cidofovir | GCV-Resistant Isolates | Varies | [5] |
Note: EC50 values can vary depending on the specific viral strain, cell line used, and other experimental conditions. This compound-resistant strains often exhibit mutations in the UL97 or UL54 genes.[6] Foscarnet and Cidofovir are often considered for treatment when this compound resistance is detected.[5]
Experimental Protocol: Plaque Reduction Assay for hCMV
This protocol details the steps for determining the antiviral efficacy of this compound against hCMV using a plaque reduction assay.[7][8]
Materials:
-
Cells: Human foreskin fibroblasts (HFF) or another permissive cell line for hCMV.
-
Virus: hCMV laboratory strain (e.g., AD169) or clinical isolates.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS).
-
Antiviral Compound: this compound.
-
Overlay Medium: Culture medium containing 0.4% agarose (B213101) or another semi-solid medium like methylcellulose.
-
Staining Solution: 0.8% Crystal Violet in 50% ethanol.
-
Plates: 24-well tissue culture plates.
-
Other Reagents: Phosphate-buffered saline (PBS), 10% formalin.
Procedure:
-
Cell Seeding: Seed 24-well plates with HFF cells at a density that allows for the formation of a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range for this compound is 0, 1.5, 3, 6, 12, 24, 48, and 96 µM.[7]
-
Virus Inoculation: Once the cell monolayer is confluent, aspirate the culture medium. Infect the cells with a dilution of hCMV calculated to produce 40-80 plaque-forming units (PFU) per well.
-
Adsorption: Incubate the plates for 90 minutes at 37°C in a CO2 incubator to allow for viral adsorption to the cells.
-
Overlay Application: After the adsorption period, carefully aspirate the virus inoculum from each well. Gently add 1.5 mL of the pre-warmed (around 40-42°C) overlay medium containing the respective concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until distinct plaques are visible in the virus control wells (no drug).[7][8]
-
Fixation and Staining: Carefully remove the overlay. Fix the cell monolayers with 10% formalin. After fixation, stain the cells with Crystal Violet solution. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.
Visualizing the Experimental and Mechanistic Pathways
To better understand the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow of the Plaque Reduction Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid this compound Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moving Past this compound and Foscarnet: Advances in CMV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative analysis of Ganciclovir and Maribavir
A Comparative Analysis of Ganciclovir and Maribavir (B1676074) for the Treatment of Cytomegalovirus Infections
Introduction
Cytomegalovirus (CMV) is a significant cause of morbidity and mortality in immunocompromised individuals, particularly hematopoietic stem cell transplant (HSCT) and solid organ transplant (SOT) recipients. For decades, this compound and its prodrug valthis compound (B601543) have been the cornerstone of CMV management. However, their clinical utility is often limited by significant toxicities, most notably myelosuppression. Maribavir, a novel benzimidazole (B57391) riboside, has emerged as a promising alternative, offering a different mechanism of action and a more favorable safety profile. This guide provides a detailed comparison of this compound and maribavir, supported by clinical trial data and experimental insights, to inform researchers and drug development professionals.
Mechanism of Action
This compound and maribavir inhibit CMV replication through distinct molecular mechanisms.
This compound: A synthetic nucleoside analogue of 2'-deoxy-guanosine, this compound requires a three-step phosphorylation process to become active. The initial and rate-limiting step is the phosphorylation by the CMV-encoded protein kinase UL97 in infected cells. Subsequently, cellular kinases convert the monophosphate to this compound triphosphate. This active moiety competitively inhibits the viral DNA polymerase UL54, and its incorporation into the growing DNA chain leads to the termination of viral DNA replication.
Maribavir: Maribavir is a potent and orally bioavailable inhibitor of the CMV UL97 protein kinase. Unlike this compound, it does not require activation by phosphorylation. By binding to the ATP-binding site of the UL97 kinase, maribavir inhibits its phosphotransferase activity. This action prevents several crucial downstream events in the viral replication cycle, including the phosphorylation of viral and cellular proteins, DNA replication, and the nuclear egress of viral capsids.
Caption: Mechanisms of action for this compound and Maribavir.
Comparative Efficacy
The efficacy of maribavir has been demonstrated in the pivotal Phase 3 SOLSTICE trial, which compared it to investigator-assigned therapy (IAT), including this compound, valthis compound, foscarnet (B613817), or cidofovir, for refractory or resistant CMV infections.
| Efficacy Endpoint | Maribavir (n=235) | IAT (n=117) |
| CMV Viremia Clearance at Week 8 | 55.7% | 23.9% |
| Viremia Clearance and Symptom Control at Week 8 | 55.7% | 23.9% |
| Sustained Clearance and Symptom Control to Week 16 | 18.7% | 10.3% |
| Data sourced from the SOLSTICE trial. |
Safety and Toxicity Profiles
A key differentiator between maribavir and this compound is their safety profiles. This compound is associated with significant hematologic toxicity, whereas maribavir's primary side effects are taste disturbance and gastrointestinal issues.
| Adverse Event | Maribavir | This compound/Valthis compound |
| Neutropenia | Significantly lower incidence than IAT | Common and often dose-limiting |
| Thrombocytopenia | Low incidence | Common |
| Taste Disturbance (Dysgeusia) | Common, but generally mild to moderate | Not a characteristic side effect |
| Nausea, Vomiting, Diarrhea | Occur, but typically manageable | Can occur |
| Nephrotoxicity | Not a significant concern | Less common than with foscarnet/cidofovir |
Mechanisms of Resistance
Resistance to both antivirals is a clinical concern and arises from mutations in their respective target proteins.
-
This compound Resistance: The most common mutations conferring this compound resistance are found in the UL97 gene, which prevent the initial, crucial phosphorylation step. Less frequently, mutations in the UL54 gene (DNA polymerase) can also cause resistance, often leading to cross-resistance with other polymerase inhibitors like foscarnet and cidofovir.
-
Maribavir Resistance: Resistance to maribavir is primarily associated with mutations in the drug's target, the UL97 protein kinase, particularly at codons 480 and 590-600. Importantly, because their mechanisms differ, maribavir retains activity against CMV strains with UL54 mutations that are resistant to this compound. Conversely, this compound is effective against strains with the most common maribavir-resistance mutations in UL97.
Caption: Development of resistance to this compound and Maribavir.
Experimental Protocols
Evaluating the in vitro susceptibility of CMV isolates to antiviral agents is critical for clinical management and research. The plaque reduction assay is a standard method used.
Protocol: CMV Plaque Reduction Assay
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other susceptible cell lines are cultured in 96-well plates to form a confluent monolayer.
-
Virus Inoculation: A standardized inoculum of a laboratory-adapted CMV strain or a clinical isolate is added to the cell monolayers.
-
Drug Application: The antiviral drug (this compound or maribavir) is serially diluted to create a range of concentrations. These dilutions are added to the wells containing the virus-inoculated cells. Control wells receive no drug.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-14 days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization: After incubation, the cell monolayer is fixed (e.g., with methanol) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells.
-
Data Analysis: The number of plaques in each well is counted. The concentration of the drug that inhibits plaque formation by 50% (IC50) is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a CMV Plaque Reduction Assay.
Conclusion
Maribavir represents a significant advancement in the management of CMV, particularly for patients with infections resistant or refractory to traditional therapies. Its distinct mechanism of action, focused on the UL97 kinase, translates to a lack of cross-resistance with DNA polymerase inhibitors and, most critically, a superior safety profile that avoids the myelosuppressive effects of this compound. While this compound remains a potent and important agent in the initial treatment of CMV, maribavir provides a much-needed, effective, and better-tolerated option for complex clinical scenarios. Future research will continue to define its role in prophylaxis and first-line therapy.
A Head-to-Head In Vitro Comparison of Ganciclovir and Valganciclovir
In the landscape of antiviral therapeutics, particularly against human cytomegalovirus (CMV), Ganciclovir and its prodrug, Valthis compound, are cornerstone agents. This guide provides a detailed in vitro comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The Prodrug Principle: Understanding the Relationship
Valthis compound is the L-valyl ester prodrug of this compound.[1][2] Following oral administration, Valthis compound is rapidly and extensively hydrolyzed by esterases in the intestines and liver to yield this compound.[1][3] Consequently, the antiviral activity of Valthis compound is entirely attributable to this compound.[2] This fundamental relationship is the primary reason that direct in vitro antiviral comparisons are seldom performed; the active agent in any in vitro system, following the conversion of the prodrug, is this compound.
The key differentiator between the two compounds lies in their bioavailability. Oral Valthis compound exhibits a bioavailability of approximately 60%, which is about 10 times greater than that of oral this compound (around 6%).[1][3] This enhanced bioavailability allows oral Valthis compound to achieve systemic this compound concentrations comparable to those obtained with intravenous this compound administration.[4]
In Vitro Antiviral Activity
The in vitro antiviral activity against CMV is mediated by this compound. The most common measure of antiviral potency is the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. The IC50 values for this compound against CMV can vary depending on the viral strain and the assay method used.
| Parameter | This compound | Valthis compound | Reference |
| Mean IC50 (CMV) | 1.7 µM (range: 0.2-5.3 µM) | Not applicable (converts to this compound) | [5] |
| Mean IC50 (CMV) | 2.50 ± 1.27 µM (range: 0.65-7.11 µM) | Not applicable (converts to this compound) | [6] |
| IC50 (CMV Strain AD169) | 1.7 µM | Not applicable (converts to this compound) | [7] |
| IC90 (CMV Strain AD169) | 9.2 µM | Not applicable (converts to this compound) | [7] |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Cytotoxicity is typically assessed by measuring the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.
| Cell Line | Parameter | This compound Concentration | Reference |
| Human Corneal Endothelial Cells (HCECs) | Significant reduction in cell viability | ≥5 mg/ml | [8] |
| Human Corneal Endothelial Cells (HCECs) | No decrease in cell viability | ≤0.5 mg/ml | [8] |
| Lymphoblastoid Cells | IC50 | ~78 µM (20 mg/L) | [9] |
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the in vitro antiviral activity of a compound.
Detailed Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in appropriate media until they form a confluent monolayer in 24- or 48-well plates.
-
Virus Inoculation: The cell monolayers are infected with a specific multiplicity of infection (MOI) of a laboratory-adapted strain (e.g., AD169) or a clinical isolate of CMV.
-
Drug Application: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A no-drug control is also included.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-14 days to allow for the formation of viral plaques.
-
Plaque Visualization: The cells are then fixed with methanol (B129727) and stained with a solution like crystal violet. The viral plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the percentage of plaque reduction compared to the no-drug control is calculated. The IC50 is determined by plotting the percentage of inhibition against the drug concentration.[6]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Methodology:
-
Cell Seeding: The chosen cell line is seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or Valthis compound. Control wells with medium alone (no cells) and cells with medium but no drug are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is then determined from the dose-response curve.
Conclusion
References
- 1. fda.gov [fda.gov]
- 2. Valthis compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Valthis compound and Intravenous this compound Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Flow Cytometric Determination of this compound Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of this compound on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Challenge of Ganciclovir Resistance in Cytomegalovirus: A Comparative Guide to Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, the emergence of ganciclovir-resistant Cytomegalovirus (CMV) presents a significant clinical challenge. Understanding the cross-resistance profiles of these resistant isolates is paramount for guiding alternative therapeutic strategies and developing novel antiviral agents. This guide provides a comprehensive comparison of the cross-resistance patterns observed in this compound-resistant CMV, supported by experimental data and detailed methodologies.
This compound, a cornerstone of anti-CMV therapy, can become ineffective due to the selection of resistant viral strains, primarily through mutations in the viral UL97 phosphotransferase and the UL54 DNA polymerase genes.[1][2][3] These mutations not only confer resistance to this compound but can also impact the efficacy of other antiviral agents, leading to complex cross-resistance profiles.
The Genetic Basis of this compound Resistance and Cross-Resistance
CMV resistance to this compound predominantly arises from mutations within two key viral genes:
-
UL97 Gene: This gene encodes a viral phosphotransferase responsible for the initial phosphorylation of this compound, a crucial step for its activation.[4] Mutations in the UL97 gene are the most frequent cause of this compound resistance.[5] These mutations typically result in low to moderate levels of this compound resistance and generally do not confer cross-resistance to other currently approved anti-CMV drugs like cidofovir (B1669016) and foscarnet, which do not require phosphorylation by the UL97 protein.[4]
-
UL54 Gene: This gene encodes the viral DNA polymerase, the ultimate target for the active form of this compound.[6] Mutations in the UL54 gene can confer resistance to this compound, often at a higher level than UL97 mutations.[7] Critically, UL54 mutations are frequently associated with cross-resistance to other polymerase inhibitors, including cidofovir and foscarnet.[5][8] The specific amino acid substitution in the UL54 protein determines the pattern and degree of cross-resistance. Some mutations may confer resistance to this compound and cidofovir, others to this compound and foscarnet, and some can lead to broad resistance to all three agents.[3][8]
The interplay between these two genes is crucial. Often, a UL97 mutation emerges first, followed by the acquisition of a UL54 mutation under continued drug pressure, leading to high-level this compound resistance and a multidrug-resistant phenotype.[4]
Comparative Analysis of Cross-Resistance Profiles
The following tables summarize the quantitative data on the cross-resistance profiles of CMV isolates with various UL97 and UL54 mutations. The data is presented as the fold-change in the 50% inhibitory concentration (IC50) compared to wild-type CMV.
Table 1: Cross-Resistance Profile of this compound-Resistant CMV Isolates with UL97 Mutations
| Mutation | This compound (Fold IC50 Increase) | Cidofovir (Fold IC50 Increase) | Foscarnet (Fold IC50 Increase) |
| M460V/I | 5 - 15 | 1 | 1 |
| H520Q | 4 - 10 | 1 | 1 |
| A594V | 5 - 12 | 1 | 1 |
| L595S | 7 - 15 | 1 | 1 |
| C603W | 3 - 8 | 1 | 1 |
Data compiled from multiple sources. Fold IC50 increases are approximate and can vary between studies.
Table 2: Cross-Resistance Profile of this compound-Resistant CMV Isolates with UL54 Mutations
| Mutation | This compound (Fold IC50 Increase) | Cidofovir (Fold IC50 Increase) | Foscarnet (Fold IC50 Increase) |
| P522S | 2 - 4 | 4 - 8 | 1 |
| N408D | 3 - 6 | 5 - 10 | 1 |
| V715M | 2 - 5 | 1 | 3 - 7 |
| A987G | 4 - 8 | 6 - 12 | 1 |
| A928T | High | High | High |
Data compiled from multiple sources.[1][9] Fold IC50 increases are approximate and can vary between studies.
Experimental Protocols
The determination of CMV drug susceptibility and resistance profiles relies on two primary methodologies: phenotypic and genotypic assays.
Phenotypic Assays: Plaque Reduction Assay
The plaque reduction assay (PRA) is the gold standard for determining the in vitro susceptibility of CMV to antiviral drugs.[10][11]
Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFF) or other permissive cell lines are cultured in 24-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the clinical CMV isolate or a laboratory strain.
-
Drug Application: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the antiviral drug being tested (e.g., this compound, cidofovir, foscarnet).
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
IC50 Determination: The drug concentration that inhibits plaque formation by 50% (IC50) compared to the drug-free control is calculated. The fold-resistance is determined by dividing the IC50 of the test isolate by the IC50 of a known susceptible (wild-type) strain.
Genotypic Assays: DNA Sequencing
Genotypic assays identify the presence of specific mutations in the UL97 and UL54 genes that are known to confer drug resistance.[12]
Protocol:
-
DNA Extraction: Viral DNA is extracted from clinical specimens (e.g., plasma, whole blood, or tissue) or from cultured virus isolates.
-
PCR Amplification: The specific regions of the UL97 and UL54 genes that are known to harbor resistance mutations are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type CMV reference sequence to identify any amino acid substitutions.
-
Interpretation: The identified mutations are then correlated with known resistance profiles from established databases.
Visualizing Resistance Mechanisms and Workflows
Diagram 1: Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and points of resistance.
Diagram 2: Experimental Workflow for CMV Resistance Testing
Caption: Workflow for phenotypic and genotypic CMV resistance testing.
Diagram 3: Logical Relationships of Cross-Resistance
Caption: Logical relationships in CMV cross-resistance.
Conclusion
The landscape of CMV therapeutics is continually evolving, and a thorough understanding of resistance mechanisms is critical. This compound-resistant CMV, particularly isolates with UL54 mutations, can exhibit significant cross-resistance to other DNA polymerase inhibitors. Genotypic testing is a rapid and valuable tool for identifying resistance-associated mutations, which can then inform the selection of appropriate alternative therapies. For isolates with multi-drug resistance, novel agents with different mechanisms of action, such as letermovir (B608528) (a terminase complex inhibitor) and maribavir (B1676074) (a UL97 kinase inhibitor), offer promising therapeutic options. Continued surveillance and characterization of resistant strains are essential for optimizing patient management and driving the development of the next generation of anti-CMV drugs.
References
- 1. Genotypic and Phenotypic Study of Antiviral Resistance Mutations in Refractory Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic Evaluation of Previously Uncharacterized Cytomegalovirus DNA Polymerase Sequence Variants Detected in a Valthis compound Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
- 6. scispace.com [scispace.com]
- 7. Cytomegalovirus Mutants Resistant to this compound and Cidofovir Differ in Susceptibilities to Synguanol and Its 6-Ether and 6-Thioether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinsurggroup.us [clinsurggroup.us]
- 9. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Ganciclovir's Antiviral Benchmark: A Comparative Analysis Against Novel Cytomegalovirus Therapies
For Immediate Release
In the landscape of antiviral therapeutics, Ganciclovir has long been a cornerstone for the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations. However, the advent of novel antiviral agents with distinct mechanisms of action necessitates a thorough comparative analysis to guide clinical and research decisions. This guide provides an objective, data-driven comparison of this compound against newer compounds such as Letermovir (B608528) and Maribavir (B1676074), focusing on antiviral activity, mechanisms of action, and safety profiles.
Executive Summary
This compound, a nucleoside analogue, effectively inhibits CMV replication by targeting the viral DNA polymerase. While it remains a critical therapeutic option, its utility can be limited by toxicities, most notably myelosuppression.[1][2] In contrast, novel agents offer alternative mechanisms of action, potentially overcoming some of this compound's limitations. Letermovir inhibits the CMV terminase complex, a crucial component for viral DNA processing and packaging, while Maribavir targets the pUL97 kinase, an enzyme essential for viral replication and assembly.[3][4][5] These alternative targets not only provide options for this compound-resistant CMV strains but also offer improved safety profiles, particularly concerning hematologic adverse events.
Comparative Antiviral Activity and Safety
The following tables summarize the key characteristics and clinical trial data for this compound and the novel antiviral compounds Letermovir and Maribavir.
Table 1: Overview of Antiviral Agents
| Feature | This compound | Letermovir | Maribavir |
| Primary Target | Viral DNA Polymerase (pUL54) | CMV Terminase Complex (pUL56 subunit) | pUL97 Kinase |
| Mechanism of Action | Competitive inhibition of dGTP incorporation into viral DNA, leading to chain termination.[6][7][8][9] | Inhibition of viral DNA cleavage and packaging into capsids.[3][4][10] | Inhibition of viral capsid assembly and egress from the nucleus.[3][11] |
| Common Clinical Use | Treatment and prevention of CMV disease in transplant recipients and immunocompromised patients.[1] | Prophylaxis of CMV infection in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant (HSCT).[3][12] | Treatment of post-transplant CMV infection refractory or resistant to prior antivirals.[3][4] |
| Common Adverse Events | Myelosuppression (neutropenia, thrombocytopenia), anemia, fever, nausea.[1][13] | Nausea, vomiting, diarrhea, peripheral edema.[5] | Taste disturbance, nausea, diarrhea, vomiting.[14][15] |
| Resistance Mechanism | Mutations in pUL97 (reduced phosphorylation) or pUL54 (decreased drug binding).[6] | Mutations in the pUL56 gene.[3] | Mutations in the pUL97 gene.[3] |
Table 2: Comparative Efficacy and Safety from Clinical Trials
| Compound | Trial Population | Efficacy Endpoint & Results | Key Safety Findings |
| Letermovir | Adolescent allogeneic HSCT recipients | Cumulative incidence of clinically significant CMV infection was significantly lower in the letermovir group compared to the this compound group (11.0% vs 41.3%).[5] | Lower incidence of leukopenia compared to this compound.[5] |
| Maribavir | Hematopoietic cell transplant recipients with CMV viremia | In a phase 3 trial, maribavir did not meet the non-inferiority criteria for CMV viremia clearance at Week 8 compared to valthis compound (B601543) (69.6% vs 77.4%).[15][16] However, maintenance of clearance was similar.[15] | Significantly lower incidence of neutropenia compared to valthis compound (21.2% vs 63.5%).[15] |
| Maribavir | Transplant recipients with refractory/resistant CMV | Maribavir demonstrated superiority to investigator-assigned therapy (including this compound) in CMV viremia clearance at Week 8. | Favorable safety profile with minimal myelosuppression.[12] |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of these antiviral agents are crucial to understanding their efficacy and resistance profiles.
Caption: this compound's mechanism of action in a CMV-infected cell.
Caption: Letermovir's mechanism of action in the nucleus of an infected cell.
Caption: Maribavir's mechanism of action in the nucleus of an infected cell.
Experimental Protocols
Standardized in vitro assays are essential for determining the antiviral activity and cytotoxicity of compounds. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is considered the gold standard for determining the susceptibility of CMV clinical isolates to antiviral drugs.[7]
-
Cell Culture: Human foreskin fibroblasts (HFF) or MRC-5 cells are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayer is infected with a standardized amount of CMV (approximately 40-80 plaque-forming units per well).
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose (B213101) and serial dilutions of the test compound.[7]
-
Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 7-14 days, or until plaques are visible in the control wells.[7]
-
Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet.[7] Plaques are then counted under a microscope.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) compared to the untreated virus control is calculated.
Viral Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.
-
Cell Infection and Treatment: Confluent cell monolayers in 96-well plates are infected with CMV at a high multiplicity of infection (MOI) to ensure all cells are infected.[17] The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a full viral replication cycle (typically 3-5 days for CMV).
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed to release intracellular virions.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh cell monolayers in a separate 96-well plate.
-
Quantification: After incubation, the amount of virus in each dilution is quantified using a plaque assay or by determining the 50% tissue culture infectious dose (TCID50).[11][17]
-
Data Analysis: The drug concentration that reduces the viral yield by 90% (IC90) is determined.[11]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.[4]
-
Cell Seeding: Host cells are seeded in a 96-well plate at the same density used for the antiviral assays.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the antiviral assays, but without the addition of the virus.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at 540 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Caption: General workflow for the evaluation of novel antiviral compounds.
Conclusion
The emergence of novel antiviral agents like Letermovir and Maribavir marks a significant advancement in the management of CMV infections. Their distinct mechanisms of action provide crucial alternatives to this compound, particularly in cases of resistance. Furthermore, their improved safety profiles, especially the reduced myelosuppression compared to this compound, offer substantial clinical benefits. While this compound remains a potent and essential antiviral, the data presented in this guide underscores the importance of considering these novel compounds as valuable additions to the therapeutic armamentarium against CMV. Continued research and clinical evaluation are paramount to further define the optimal use of these agents in various patient populations.
References
- 1. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [PDF] Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells | Semantic Scholar [semanticscholar.org]
- 6. criver.com [criver.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 9. huwellife.com [huwellife.com]
- 10. labinsights.nl [labinsights.nl]
- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. genomica.uaslp.mx [genomica.uaslp.mx]
- 15. Antiviral assay and cytotoxicity assay. [bio-protocol.org]
- 16. Test Details - CMV Quantitative PCR [knightdxlabs.ohsu.edu]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of the Cytotoxic Effects of Ganciclovir and Its Analogues
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxy-guanosine, is a potent antiviral agent, particularly effective against cytomegalovirus (CMV) infections.[1][2] Its clinical utility, however, is often accompanied by significant cytotoxicity, a factor that necessitates careful consideration in therapeutic applications.[1][3] This guide provides a comparative overview of the cytotoxicity of this compound and its analogues, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the IC50 values for this compound and its key analogues—Acyclovir (B1169) and Penciclovir (B1679225)—across various cell lines and experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | CMV AD169 Strain | Plaque Reduction | ~3.5 | [4] |
| Lymphoblastoid Cells (no virus) | Cytotoxicity Assay | ~78 | [4] | |
| CEM | Cytotoxicity assay | 5 | [5] | |
| Human bone marrow cells | Cytotoxicity assay | 30 | [5] | |
| RG2TK+ | Cytotoxicity assay | 5.86 | [5] | |
| OST TK- cells | Cytotoxicity assay | 0.0019 | [6] | |
| HCMV Clinical Isolates (this compound-sensitive) | Flow Cytometry | 4.32 (mean) | [7] | |
| HCMV Clinical Isolates | Plaque Reduction | 1.7 (mean) | [8] | |
| Acyclovir | - | - | - | - |
| Penciclovir | - | - | - | - |
Note: The cytotoxicity of these compounds can vary significantly depending on the cell line, the presence or absence of viral enzymes like Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK), and the specific assay used.[9][10][11] For instance, cells expressing HSV-TK are substantially more sensitive to this compound.[9][11]
Mechanistic Insights into Cytotoxicity
This compound's cytotoxic effect is intrinsically linked to its mechanism of action as an antiviral agent. The process is initiated by its phosphorylation, preferentially in virus-infected cells, to this compound monophosphate by a viral-encoded thymidine kinase (in the case of Herpes Simplex Virus) or a phosphotransferase (in the case of CMV).[2][12] Cellular kinases then further phosphorylate it to the active this compound triphosphate.[2][12]
This compound triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into DNA by viral DNA polymerases.[2] Its incorporation into the growing DNA chain leads to the termination of DNA elongation, thereby halting viral replication.[2][12] While this compound shows selectivity for viral DNA polymerase, it can also affect rapidly dividing host cells, leading to side effects such as bone marrow suppression.[2]
Studies have shown that this compound is a more potent cytotoxic agent compared to analogues like Acyclovir and 1-beta-D-arabinofuranosylthymine (araT).[9] This superior cytotoxicity is not necessarily due to more efficient conversion to its active triphosphate form but rather its ability to be incorporated into DNA without causing immediate chain termination, leading to a delayed but more profound cytotoxic effect as cells attempt to replicate their damaged DNA.[9] In contrast, Acyclovir acts as an obligate chain terminator, leading to a more immediate but less potent cytotoxic response.[10] Penciclovir has been shown to be significantly less genotoxic than this compound.[10][11]
Experimental Protocols
In Vitro Cytotoxicity Assay (Cell Viability Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound and its analogues on a cancer cell line, which may or may not express a viral kinase for sensitization.
Materials:
-
Cancer cell line (e.g., U251 human glioblastoma, with and without stable expression of HSV-TK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogues (e.g., Acyclovir, Penciclovir)
-
Vehicle for drug dissolution (e.g., sterile DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells for "no-cell" controls (medium only).
-
Incubate the plates overnight to allow for cell attachment.[4]
-
-
Preparation of Drug Dilutions:
-
Prepare a high-concentration stock solution of each compound in the appropriate vehicle.[4]
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of desired final concentrations. A typical range for this compound in vitro is 0.1 to 100 µM.
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various drug concentrations to the respective wells.
-
Include "vehicle-only" control wells, where cells are treated with medium containing the same concentration of the vehicle as the highest drug concentration wells.[4]
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO2.[13]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[4] For example, for an MTT assay, this involves adding the MTT solution and incubating for a few hours, followed by solubilizing the formazan (B1609692) crystals.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.[4]
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-only control (set to 100%).
-
Plot the percentage of cell viability against the drug concentration (usually on a logarithmic scale).
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.[4]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior cytotoxicity with this compound compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytogenetic genotoxicity of anti-herpes purine nucleoside analogues in CHO cells expressing the thymidine kinase gene of herpes simplex virus type 1: comparison of this compound, penciclovir and aciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the genotoxic and apoptosis-inducing properties of this compound and penciclovir in Chinese hamster ovary cells transfected with the thymidine kinase gene of herpes simplex virus-1: implications for gene therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of this compound for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Revolutionizing Antiviral Drug Validation: A Comparative Guide to Ganciclovir's Mechanism of Action Using CRISPR-Cas9
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of Ganciclovir's mechanism of action against human cytomegalovirus (HCMV), leveraging the precision of CRISPR-Cas9 gene-editing technology as a validation tool. We present a comparative overview of this compound's performance against alternative antiviral agents, supported by quantitative experimental data and detailed methodologies. This document serves as a vital resource for researchers seeking to understand and validate antiviral drug efficacy in the modern era of genetic engineering.
This compound's Established Mechanism of Action and the Rise of Resistance
This compound is a cornerstone in the treatment of HCMV infections, particularly in immunocompromised individuals. It is a synthetic nucleoside analog of 2'-deoxy-guanosine, which, in its active triphosphate form, potently inhibits viral DNA synthesis. The activation of this compound is a multi-step process, critically initiated by a viral enzyme.
The primary mechanism of action involves:
-
Initial Phosphorylation: this compound, a prodrug, is first phosphorylated to this compound monophosphate. This initial and rate-limiting step is catalyzed by the HCMV-encoded protein kinase, UL97.[1]
-
Subsequent Phosphorylation: Host cellular kinases then further phosphorylate the monophosphate form to this compound diphosphate (B83284) and subsequently to the active this compound triphosphate.
-
Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene. Its incorporation into the growing DNA chain leads to the termination of DNA elongation, thereby halting viral replication.[2]
Resistance to this compound predominantly arises from mutations in the viral genes responsible for its mechanism of action. Mutations in the UL97 gene are the most common cause of resistance, preventing the initial, crucial phosphorylation step.[3] Less frequently, mutations in the UL54 gene can also confer resistance by reducing the affinity of the viral DNA polymerase for this compound triphosphate.[3]
Validating this compound's Mechanism with CRISPR-Cas9: A Modern Approach
The advent of CRISPR-Cas9 technology offers an unprecedented opportunity to validate the mechanism of action of antiviral drugs with high precision. By directly editing the viral genome, researchers can create knockout or mutant viral strains and observe the direct impact on drug efficacy. This approach provides definitive evidence for the role of specific viral proteins in the drug's mechanism.
Here, we propose a workflow to validate this compound's dependency on the UL97 protein using CRISPR-Cas9. This powerful technique allows for the targeted disruption of the UL97 gene in HCMV, enabling a direct comparison of this compound's efficacy in wild-type versus UL97-deficient viral strains.
References
Safety Operating Guide
Ganciclovir: A Guide to Safe Handling and Disposal
Ganciclovir is an antiviral medication recognized for its potential as a carcinogen, teratogen, and mutagen.[1][2][3] Due to these hazardous properties, all materials contaminated with this compound must be handled and disposed of following guidelines for cytotoxic and hazardous waste to ensure personnel safety and environmental protection.[1][4][5] This guide provides procedural steps for researchers, scientists, and drug development professionals to safely manage this compound waste.
Essential Safety and Handling
Before working with this compound, it is critical to implement comprehensive safety measures. All handling and preparation should occur in a designated area, such as a biological safety cabinet or a chemical fume hood, to minimize exposure.[1] Solutions of this compound are alkaline (pH ~11), so direct contact with skin or mucous membranes must be avoided.[4][6] If contact occurs, the affected area should be washed thoroughly with soap and water, and eyes should be rinsed with plain water.[4]
Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary
| Item | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., nitrile). Double-gloving is recommended.[1] | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1][6] | To protect eyes from splashes or aerosolized powder.[1] |
| Lab Coat/Gown | Disposable, with long sleeves and a closed front.[1] | To protect skin and clothing from contamination.[1] |
| Waste Container | Clearly labeled, puncture-resistant, with a secure lid.[1] | To safely contain all hazardous waste for final disposal.[1] |
| Waste Category | Hazardous / Cytotoxic / Antineoplastic Waste.[1][6] | To ensure proper segregation and disposal route.[1] |
| Disposal Bin Color | Purple, or yellow with a purple lid.[1][2][7] | Commonly used to designate cytotoxic waste.[1][7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. Adherence to local, state, and federal regulations is mandatory.[5][8]
Step 1: Waste Segregation
Immediately segregate all materials that have come into contact with this compound.[1] This includes unused product, empty vials, contaminated PPE (gloves, gowns, masks), and cleaning materials. These items must not be mixed with general, non-hazardous laboratory waste.[1]
Step 2: Disposal of Unused or Expired this compound
-
Solid Powder: Unused or expired this compound powder should be disposed of in its original container whenever possible, or in a sealed, clearly labeled hazardous waste container.[1] Do not dispose of solid this compound via standard trash or drains.[1][5]
-
Solutions: Collect aqueous solutions of this compound in a designated, sealed, and leak-proof container.[1] This container must be clearly labeled as hazardous liquid waste. Never pour this compound solutions down the drain.[5][8]
Step 3: Disposal of Contaminated Materials
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container suitable for cytotoxic waste.[1][9] Do not discharge the contents of a syringe before placing it in the container.[9]
-
Personal Protective Equipment (PPE): Place all used PPE, including gloves, gowns, and masks, into the designated cytotoxic waste container (e.g., a purple bin).[1][7]
-
Glassware and Vials: Empty vials and contaminated glassware should be treated as hazardous waste.[1][5] They can be placed directly into the cytotoxic waste container. Some guidelines recommend puncturing containers to prevent reuse.[8]
-
Human Waste: As approximately 90% of the drug is excreted unchanged in the urine, waste products from treated patients (e.g., catheter bags) should also be treated as cytotoxic waste.[7]
Step 4: Final Disposal
All segregated hazardous waste must be handled and disposed of in accordance with institutional guidelines and local, state, and federal regulations for hazardous materials.[8] Consult your institution's environmental health and safety department for specific procedures on collection and disposal.
Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Methodology for Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the area of the spill.[8]
-
Secure the Area: Cordon off the spill area to prevent further traffic and potential spread of contamination.
-
Don Appropriate PPE: Before beginning cleanup, put on the required PPE as detailed in Table 1, including a respirator if dealing with a powder spill.[8]
-
Contain the Spill:
-
For Minor Powder Spills: Use dry cleanup procedures.[8][10] Gently cover the spill with absorbent pads or damp cloths to avoid generating dust.[8] Sweep or vacuum the material into a hazardous waste container. The vacuum must be fitted with a HEPA filter.[8][10]
-
For Major Spills: After containing the spill, wash the area with an alkaline sodium hypochlorite (B82951) solution, followed by a rinse with copious amounts of water.[8]
-
-
Collect Waste: Place all cleaning materials (absorbent pads, contaminated cloths, etc.) into the designated cytotoxic waste container.[1]
-
Decontaminate: Thoroughly decontaminate the area and any non-disposable equipment used during cleanup.
-
Post-Cleanup: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and related materials.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. drugs.com [drugs.com]
- 5. carlroth.com [carlroth.com]
- 6. extranet.enherts-tr.nhs.uk [extranet.enherts-tr.nhs.uk]
- 7. This compound Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding a Cure: A Comprehensive Guide to Handling Ganciclovir
Ganciclovir, a potent antiviral agent, is a critical tool in the fight against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its handling requires meticulous care due to its potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
This compound is recognized as a hazardous drug, with potential carcinogenic, teratogenic, and mutagenic properties.[1][2][3] Therefore, it is imperative to handle it with the same precautions as a cytotoxic compound.[2][4]
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment and engineering controls. All handling and preparation of this compound should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator, to minimize the risk of exposure to both the product and personnel.[1][2]
| PPE Item | Specifications and Procedures | Purpose |
| Gloves | Chemically resistant, disposable chemotherapy-approved, powder-free nitrile gloves. Double gloving is required.[2][4] | To prevent skin contact with the compound.[1] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and a closed front.[1][2][5] | To protect skin and clothing from contamination.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may also be necessary when a splash hazard exists.[1][6][7] | To protect eyes from splashes or aerosolized powder.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[6] | To prevent inhalation of dust or aerosols. |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is crucial when working with this compound.
Preparation and Reconstitution:
-
Work Surface: Before starting, cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.[2]
-
Donning PPE: Put on all required PPE as specified in the table above before beginning any work.[2]
-
Reconstitution:
-
Carefully unpackage the this compound vial inside the BSC.[2]
-
Reconstitute the contents of each vial with 10ml of Water for Injection. Slowly inject the water through the center of the rubber stopper, pointing the needle towards the wall of the vial to prevent frothing.[8]
-
Gently swirl the vial to dissolve the contents completely. Do not shake, as this can create aerosols.[2][8]
-
Inspect the reconstituted solution for any particulate matter before proceeding.[2][8]
-
-
Dose Withdrawal: Withdraw the required dose using a new sterile syringe.[2]
Administration:
-
Use Luer-Lok fittings and needleless systems to prevent accidental disconnection and leakage.[2]
-
Perform all connections and disconnections over a disposable, plastic-backed absorbent pad.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste materials containing or contaminated with this compound must be treated as hazardous and cytotoxic waste.[1][9]
Waste Segregation and Disposal:
-
Segregation: Immediately segregate all materials that have come into contact with this compound, including unused product, empty vials, contaminated PPE, and cleaning materials. These items must not be mixed with general laboratory waste.[1]
-
Containers: Use clearly labeled, puncture-resistant containers with a secure lid for all hazardous waste.[1] These are often designated by the color purple for cytotoxic waste.[1][9]
-
Sharps: Dispose of all contaminated sharps, such as needles and syringes, in a designated sharps container suitable for cytotoxic waste.[1]
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[6][10]
Emergency Procedures: Exposure and Spill Management
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Management:
-
Skin Contact: If this compound solution comes into contact with the skin, wash the affected area thoroughly with soap and water.[6][11]
-
Eye Contact: If the solution splashes into the eyes, rinse them thoroughly with plain water for at least 15 minutes.[4][11]
-
Medical Attention: In case of any exposure, seek medical advice or attention.[6]
Spill Management:
-
Alert and Secure: Alert others in the area and restrict access to the spill zone.[2]
-
Don PPE: If not already wearing it, put on the full set of recommended PPE.[2]
-
Containment: Use a cytotoxic spill kit to contain the spill. Cover liquid spills with absorbent pads and solid spills with damp absorbent pads to avoid generating dust.[2]
-
Cleanup: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials.[2] Use an industrial vacuum cleaner with a high-efficiency filter for dust cleanup.[6]
-
Disposal: Place all contaminated materials in the designated hazardous waste container.[1]
// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Full PPE", fillcolor="#FBBC05", fontcolor="#202124"]; reconstitution [label="Reconstitution in BSC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Safe Handling/Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal [label="Waste Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; segregation [label="Segregate Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; container [label="Place in Labeled Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency [label="Emergency Procedures", fillcolor="#D93025", fontcolor="#FFFFFF", shape=diamond]; spill [label="Spill Management", fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure [label="Exposure Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logical Flow prep -> ppe [label="Step 1"]; ppe -> reconstitution [label="Step 2"]; reconstitution -> handling [label="Step 3"]; handling -> disposal [label="Step 4"]; disposal -> segregation; segregation -> container;
// Emergency Branch {rank=same; handling; emergency} handling -> emergency [style=dashed, color="#5F6368", label="If incident occurs"]; emergency -> spill [label="Spill"]; emergency -> exposure [label="Exposure"];
} .dot
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. This compound | LHSC [lhsc.on.ca]
- 5. Canterbury District Health Board - this compound Administration [edu.cdhb.health.nz]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. extranet.enherts-tr.nhs.uk [extranet.enherts-tr.nhs.uk]
- 9. This compound Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
